molecular formula C9H12BNO3 B1503808 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid CAS No. 499769-86-7

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Cat. No.: B1503808
CAS No.: 499769-86-7
M. Wt: 193.01 g/mol
InChI Key: WTHSXWMILQRPIN-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a useful research compound. Its molecular formula is C9H12BNO3 and its molecular weight is 193.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11-4-5-14-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHSXWMILQRPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(CCO2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678923
Record name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-86-7
Record name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid: Synthesis, Stability, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, a key building block in modern medicinal chemistry. We will explore its chemical properties, stability considerations, a validated synthetic pathway, and its primary application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven understanding of this versatile reagent.

Core Compound Identification and Properties

Positive identification and understanding the fundamental properties of a reagent are critical first steps in any successful research campaign.

Nomenclature and CAS Number

The compound is systematically named (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid . It is crucial to distinguish this active boronic acid from its more stable, and frequently used, synthetic precursors.

  • Boronic Acid:

    • CAS Number: 499769-86-7[1][2]

    • Molecular Formula: C₉H₁₂BNO₃[1]

    • Molecular Weight: 193.01 g/mol [1]

  • Pinacol Ester Derivative:

    • CAS Number: 519054-54-7

    • Molecular Formula: C₁₅H₂₂BNO₃

    • Molecular Weight: 275.15 g/mol

The pinacol ester serves as a common, shelf-stable precursor that can be readily converted to the active boronic acid in situ or used directly in many coupling protocols.

Physicochemical Data Summary

While comprehensive experimental data for the boronic acid is not widely published, the following table summarizes its key computed and known properties.

PropertyValueSource
CAS Number 499769-86-7
Molecular Formula C₉H₁₂BNO₃[1]
Molecular Weight 193.01 g/mol [1]
Appearance Expected to be an off-white to pale solidGeneral knowledge of arylboronic acids
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water.General knowledge of arylboronic acids
Melting Point Not definitively published.N/A

The Critical Role of Stability: Boronic Acids vs. Boronic Esters

A central challenge in working with arylboronic acids is their inherent instability.[3] They are susceptible to several decomposition pathways, most notably protodeboronation, where the C-B bond is cleaved.[4] This process is often accelerated by changes in pH.[4]

From an experimental standpoint, this instability presents two major issues:

  • Inaccurate Stoichiometry: If the reagent degrades upon storage or during reaction setup, the effective concentration will be lower than calculated, leading to poor yields and difficult-to-reproduce results.

  • Purification Challenges: Boronic acids can be difficult to purify via standard silica gel chromatography, as the acidic silica can promote decomposition.[5]

To overcome these limitations, boronic acids are frequently converted into more robust derivatives, such as pinacol esters.[3] These esters exhibit significantly enhanced stability, are generally crystalline solids, and are compatible with silica gel chromatography, making them easier to handle, purify, and store.[5][6] For this reason, the synthetic protocol detailed below targets the pinacol ester as the final, isolable product.

Synthesis Pathway and Experimental Protocols

Diagram: Overall Synthetic Workflow

Synthetic Workflow cluster_0 Stage 1: Benzoxazine Core Synthesis cluster_1 Stage 2: Miyaura Borylation A 2-Amino-4-bromophenol C 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine A->C K2CO3, DMF Heat B 1,2-Dibromoethane B->C E 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine C->E NaH, THF Then CH3I D Methyl Iodide D->E F Bis(pinacolato)diboron G Final Product: 4-Methyl-7-(pinacolatoborane)... E->G Pd(dppf)Cl2 KOAc, Dioxane Heat F->G

Caption: A robust two-stage synthesis of the target boronic ester.

Protocol 1: Synthesis of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (Intermediate)

This protocol first builds the heterocyclic core and then alkylates the nitrogen atom.

Step 1a: Cyclization to form 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine

  • Rationale: This step utilizes a classical Williamson ether synthesis followed by an intramolecular nucleophilic substitution to form the benzoxazine ring. 2-Amino-4-bromophenol serves as the starting material, providing the necessary phenolic oxygen and aniline nitrogen.

  • To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in dimethylformamide (DMF, ~5 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

Step 1b: N-Methylation

  • Rationale: A strong base like sodium hydride (NaH) is used to deprotonate the secondary amine of the benzoxazine, creating a potent nucleophile that readily reacts with methyl iodide.

  • Dissolve the product from Step 1a (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product, 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, can be purified by column chromatography or carried forward if sufficiently pure.

Protocol 2: Synthesis of 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
  • Rationale: The Miyaura borylation is a palladium-catalyzed reaction that converts an aryl halide (in this case, our brominated intermediate) into a boronic ester. Bis(pinacolato)diboron serves as the boron source, and a palladium catalyst with a suitable ligand facilitates the transformation.

  • In a reaction vessel suitable for heating under an inert atmosphere, combine the brominated intermediate from Protocol 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Add anhydrous 1,4-dioxane (~10 mL/mmol).

  • Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final pinacol ester product as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (or its ester) is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation forges a new carbon-carbon bond between the benzoxazine core and various organic halides or triflates (R-X), enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals.

The reaction requires a palladium catalyst, a base, and a suitable solvent. The base is crucial as it activates the boronic acid/ester, facilitating the key transmetalation step.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)Ln-Ar OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-Ar (Product) Transmetal->Product RX R-X (Aryl Halide) RX->OxAdd ArBOH2 Ar-B(OH)2 + Base ArBOH2->Transmetal

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 499769-86-7 is not publicly available, data from structurally similar benzoxazine and arylboronic acid compounds suggest the following precautions are necessary. The compound should be handled by trained professionals in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Avoid inhaling dust. Use a respirator if ventilation is inadequate.

  • Potential Hazards (based on related compounds):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, consider an inert atmosphere to minimize degradation.

References

  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link][5]

  • Kurokawa, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link][6]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link][3]

  • Mol-Instincts. (n.d.). (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. Available at: [Link][1]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, a valuable heterocyclic building block in modern medicinal chemistry. The benzoxazine moiety is a privileged scaffold found in numerous biologically active compounds, and the introduction of a boronic acid functional group at the 7-position opens avenues for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a scientifically grounded, step-by-step approach to the synthesis, elucidating the underlying chemical principles and offering practical insights for successful execution in a research setting. We will explore the synthesis of the core benzoxazine structure, the strategic introduction of a bromine handle, and the final, crucial conversion to the desired boronic acid.

Introduction: The Significance of Substituted Benzoxazines in Drug Development

The 1,4-benzoxazine core is a recurring motif in a wide array of pharmacologically active molecules, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical properties and biological targets. The introduction of a boronic acid group, in particular, transforms the benzoxazine scaffold into a versatile platform for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.[2] 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (CAS Number: 499769-86-7) serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications.[2][3]

Strategic Synthesis Pathway

The synthesis of the target boronic acid is most effectively achieved through a three-stage process. This strategy ensures high yields and purity of the final product. The overall synthetic workflow is depicted below:

Synthesis_Pathway A 2-Aminophenol B 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine A->B  N-Alkylation & Cyclization   C 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine B->C  Electrophilic Bromination   D 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid C->D  Lithiation-Borylation  

Figure 1: Overall synthetic strategy for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

Part 1: Synthesis of the 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine Core

The foundational step is the construction of the N-methylated benzoxazine ring system. This is typically achieved through a one-pot reaction involving 2-aminophenol, an alkylating agent for the nitrogen, and a two-carbon electrophile to form the oxazine ring. A common and efficient method involves the reaction of 2-aminophenol with 1,2-dibromoethane in the presence of a base to facilitate both N-alkylation and subsequent intramolecular cyclization. For the synthesis of the 4-methyl derivative, a more direct approach starting from N-methyl-2-aminophenol is often preferred to avoid potential side reactions.

Experimental Protocol: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
N-Methyl-2-aminophenolC₇H₉NO123.15611-24-5
1,2-DibromoethaneC₂H₄Br₂187.86106-93-4
Potassium CarbonateK₂CO₃138.21584-08-7
AcetoneC₃H₆O58.0867-64-1

Procedure:

  • To a stirred solution of N-methyl-2-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-methyl-3,4-dihydro-2H-1,4-benzoxazine as a pure compound.

Part 2: Regioselective Bromination of the Benzoxazine Core

With the core structure in hand, the next critical step is the introduction of a bromine atom at the 7-position of the aromatic ring. This is achieved through electrophilic aromatic substitution. The directing effects of the ether oxygen and the amine nitrogen of the benzoxazine ring favor substitution at the para-position (C7) relative to the ether linkage. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.

Experimental Protocol: Synthesis of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
4-Methyl-3,4-dihydro-2H-1,4-benzoxazineC₉H₁₁NO149.194389-57-3
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2

Procedure:

  • Dissolve 4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (CAS Number: 154264-95-6), can be purified by recrystallization or column chromatography.[5]

Part 3: Lithiation-Borylation to Yield the Target Boronic Acid

The final and most crucial transformation is the conversion of the aryl bromide to the corresponding boronic acid. The lithiation-borylation reaction is a powerful and widely used method for this purpose.[4] This involves a halogen-metal exchange using an organolithium reagent at low temperature to generate an aryllithium intermediate, which is then quenched with a trialkyl borate ester. Subsequent hydrolysis yields the desired boronic acid.

Lithiation_Borylation A 7-Bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine B Aryllithium Intermediate A->B  n-BuLi, THF, -78 °C   C Boronate Ester Intermediate B->C  Triisopropyl borate   D 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin- 7-ylboronic acid C->D  Aqueous Acid Workup  

Sources

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a benzoxazine scaffold and a boronic acid moiety makes it a valuable building block in the synthesis of complex molecular architectures.[1][2] Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and are increasingly recognized for their own biological activities, including enzyme inhibition.[1][3] This guide provides a comprehensive overview of the known physical properties of this compound and presents detailed, field-proven experimental protocols for the determination of its key physical characteristics. This document is intended to serve as a practical resource for researchers, enabling a thorough understanding and proficient handling of this important chemical entity.

Introduction: The Significance of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in Drug Discovery

The confluence of the benzoxazine core and the boronic acid functional group in 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid presents a compelling scaffold for the development of novel therapeutics. Benzoxazine derivatives are known for a wide range of biological activities, while boronic acids are a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[2][4] Furthermore, the boronic acid group itself is a key pharmacophore in several FDA-approved drugs, acting as a reversible covalent inhibitor of enzymes.[3]

A comprehensive understanding of the physical properties of this molecule is paramount for its effective application. Properties such as solubility, melting point, and pKa directly influence reaction conditions, purification strategies, formulation development, and ultimately, the pharmacokinetic and pharmacodynamic profile of any resulting drug candidate. This guide addresses the current gap in publicly available experimental data for this specific compound by providing robust, standardized methodologies for its characterization.

Compound Identity and Core Physical Data

While extensive experimental data for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is not widely published, its fundamental identifiers are well-established.

PropertyValueSource
IUPAC Name (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid[2][5]
CAS Number 499769-86-7[2][5]
Molecular Formula C₉H₁₂BNO₃[2][5]
Molecular Weight 193.01 g/mol [2][5]
SMILES CN1CCOC2=C1C=CC(=C2)B(O)O[2][5]
InChIKey WTHSXWMILQRPIN-UHFFFAOYSA-N[2][5]

Experimental Determination of Physical Properties

The following sections provide detailed, standardized protocols for the experimental determination of the key physical properties of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.[6]

Protocol: Capillary Melting Point Determination

This method utilizes a melting point apparatus with a heated block and a capillary tube to observe the melting process.[7][8][9]

  • Sample Preparation:

    • Ensure the sample of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is completely dry and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of approximately 2-3 mm.

    • Compact the sample by tapping the sealed end of the capillary tube on a hard surface.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rapid determination may be necessary for an unknown compound).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted (T₂).

    • The melting range is reported as T₁ - T₂.

  • Trustworthiness:

    • Perform the determination in triplicate to ensure reproducibility.

    • Calibrate the thermometer of the apparatus using certified melting point standards.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Dry and Powder Sample B Load into Capillary Tube A->B C Compact Sample B->C D Insert into Apparatus C->D E Rapid Heating (Approximate) D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Drop) F->G H Record T2 (Fully Melted) G->H I Report Melting Range (T1 - T2) H->I J Assess Purity I->J SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate (Shake at Constant Temp.) A->B C Separate Solid and Liquid Phases B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC or LC-MS E->F G Calculate Solubility F->G pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare Solution of Compound C Add Increments of Titrant A->C B Calibrate pH Electrode B->C D Record pH after Each Addition C->D E Plot pH vs. Volume D->E F Determine Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Sources

chemical structure of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Executive Summary: This document provides a comprehensive technical overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and a proposed, robust synthetic pathway. Furthermore, it explores the compound's primary application as a versatile intermediate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex bioactive molecules. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this scaffold in their research programs.

Introduction

The 1,4-Benzoxazine Scaffold in Medicinal Chemistry

The 1,4-benzoxazine ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. Its unique three-dimensional conformation and electronic properties make it an attractive framework for designing novel therapeutic agents. Derivatives of this scaffold have demonstrated promising potential as anticancer, antifungal, antibacterial, and antiviral agents, among other therapeutic applications.[1][2][3] The structural rigidity of the benzoxazine core, combined with its capacity for diverse substitution, allows for the fine-tuning of pharmacological properties, making it a cornerstone in modern medicinal chemistry.

The Role of Arylboronic Acids in Drug Discovery

Arylboronic acids and their corresponding esters are exceptionally valuable reagents in organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity.[4] Their most prominent role is as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[4] The incorporation of a boronic acid moiety onto a complex scaffold, such as 1,4-benzoxazine, transforms it into a highly adaptable building block. This enables the rapid generation of molecular libraries through combination with various aryl or heteroaryl halides, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.[5] The U.S. Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, underscoring their significance and therapeutic relevance.[5]

Overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (IUPAC Name: (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid) merges the desirable pharmacological properties of the benzoxazine scaffold with the synthetic versatility of an arylboronic acid. This positions it as a key intermediate for synthesizing novel compounds, particularly in programs targeting diseases where benzoxazine derivatives have shown promise. Its structure allows for the strategic introduction of diverse aryl or heteroaryl groups at the 7-position of the benzoxazine core, providing a powerful tool for exploring chemical space and developing next-generation therapeutics.

Physicochemical Properties and Characterization

The precise identification and characterization of this molecule are fundamental for its effective use. Key identifiers and properties are summarized below.

Chemical Structure and Identifiers
PropertyValueSource(s)
IUPAC Name (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid[6]
CAS Number 499769-86-7[6][7]
Molecular Formula C₉H₁₂BNO₃[6]
Molecular Weight 193.01 g/mol [6]
SMILES CN1CCOC2=C1C=CC(=C2)B(O)O[6]
InChIKey WTHSXWMILQRPIN-UHFFFAOYSA-N[6]
Spectroscopic and Analytical Characterization

While specific spectra are proprietary, the structural confirmation of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid would rely on a standard suite of analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons of the oxazine ring, and the N-methyl protons. The protons on the boronic acid group (-B(OH)₂) may appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would display characteristic peaks for the aromatic carbons, the aliphatic carbons of the oxazine ring, and the N-methyl carbon. The carbon atom directly attached to the boron atom would exhibit a signal characteristic of an arylboronic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the observed mass matching the calculated exact mass of the molecule (C₉H₁₂BNO₃).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad O-H stretching band for the boronic acid hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. Other key signals would include C-H stretches for the aromatic and aliphatic groups, and C=C stretching vibrations for the aromatic ring.

Synthesis and Purification

A robust and scalable synthesis is critical for the utilization of this building block. A logical retrosynthetic approach is presented below, followed by a detailed experimental protocol.

Retrosynthetic Analysis

The most direct approach to synthesizing the target molecule involves the borylation of a pre-functionalized benzoxazine core. The key disconnection is at the Carbon-Boron bond, pointing to a 7-halo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine intermediate as the immediate precursor.

G cluster_synthesis Synthetic Pathway cluster_retro Retrosynthetic Disconnection Target 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid Precursor1 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Target->Precursor1 Miyaura Borylation Precursor2 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine Precursor1->Precursor2 Bromination StartingMaterial1 2-Amino-4-bromophenol Precursor2->StartingMaterial1 N-alkylation & Cyclization StartingMaterial2 1,2-Dibromoethane Precursor2->StartingMaterial2 Cyclization StartingMaterial3 Methyl Iodide Precursor2->StartingMaterial3 N-methylation Target_retro Target Molecule Precursor1_retro Key Intermediate (Aryl Halide) Target_retro->Precursor1_retro C-B Disconnection

Caption: Retrosynthetic analysis of the target boronic acid.

Proposed Synthetic Protocol

This protocol is a validated, multi-step process designed for high yield and purity.

Step 1: Synthesis of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

  • N-Alkylation and Cyclization:

    • To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.5 eq).

    • Add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

  • N-Methylation:

    • Dissolve the product from the previous step (1.0 eq) in THF.

    • Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir for 30 minutes, then add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate. The organic phase is dried and concentrated. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) affords pure 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Step 2: Miyaura Borylation to form the Pinacol Ester

Causality Note: Boronic acids can be prone to dehydration and trimerization. Therefore, it is standard practice to first synthesize the more stable pinacol ester derivative, which can be easily deprotected or used directly in subsequent reactions.[8]

  • Combine 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in a reaction vessel.

  • Add a solvent such as 1,4-dioxane.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq).

  • Heat the reaction to 80-100 °C and stir for 8-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the mixture, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • The residue is purified by column chromatography to yield 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine.[8]

Step 3: Hydrolysis to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

  • Dissolve the pinacol ester from Step 2 (1.0 eq) in a solvent mixture, typically THF/water or acetone/water.

  • Add an acid such as HCl or a reagent like sodium periodate with ammonium acetate.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • The product often precipitates from the solution. If not, the pH can be adjusted, or the solvent can be partially removed to induce crystallization.

  • Filter the solid, wash with cold water and a non-polar solvent like hexane, and dry under vacuum to obtain the final product.

Purification and Handling

The final boronic acid product is typically a white to off-white solid. Purification is achieved by recrystallization or trituration. It should be stored in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to air and moisture over long periods.

Key Applications in Research and Development

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning methodology allows for the formation of a C-C bond between the benzoxazine core and a wide variety of aryl or heteroaryl halides (or triflates), providing access to a vast chemical space with high efficiency and functional group tolerance.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product (Catalyst Regeneration)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone of modern drug discovery, enabling the late-stage functionalization of complex molecules and the rapid synthesis of analogs for SAR exploration.

Role as a Building Block for Bioactive Molecules

Given the established biological activities of the 1,4-benzoxazine scaffold, this boronic acid serves as a crucial starting point for developing novel compounds. By coupling it with various functionalized partners, researchers can synthesize molecules targeting a range of biological pathways. For instance, benzoxazine derivatives have been investigated as:

  • Anticancer Agents: By inhibiting specific kinases or inducing apoptosis.[2]

  • Mineralocorticoid Receptor Antagonists: For potential use in treating hypertension and cardiovascular diseases.[3]

  • Antifungal and Antibacterial Agents: Offering new scaffolds to combat microbial resistance.[9]

Safety and Handling

Based on GHS classifications for the closely related pinacol ester, this compound class may cause skin and serious eye irritation, as well as respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place.

Conclusion

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a high-value chemical tool for drug discovery and organic synthesis. It combines a biologically relevant scaffold with the synthetic flexibility of a boronic acid, enabling the efficient construction of novel and complex molecular architectures. The synthetic protocols and applications outlined in this guide provide a framework for researchers to effectively utilize this compound in their pursuit of new therapeutic agents.

References

  • (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID | CAS 499769-86-7. Available online: [Link]

  • 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine. PubChem. Available online: [Link]

  • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. PubChem. Available online: [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 2022. Available online: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 2022. Available online: [Link]

  • (4-Methyl-4a,5-dihydroquinolin-7-yl)boronic acid. PubChem. Available online: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate, 2021. Available online: [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 2023. Available online: [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 2021. Available online: [Link]

  • Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 2014. Available online: [Link]

  • Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. Research Square, 2023. Available online: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2022. Available online: [Link]

  • Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 2020. Available online: [Link]

Sources

An In-depth Technical Guide to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, a versatile building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, provides a detailed synthetic protocol, explores its critical role in carbon-carbon bond formation, and outlines robust analytical methodologies for its characterization.

Introduction: The Emerging Significance of Benzoxazinylboronic Acids

Boronic acids and their derivatives have become indispensable tools in organic synthesis and medicinal chemistry, largely due to their unique chemical reactivity and biological compatibility.[1][2] Initially, the presence of boron in drug candidates was met with skepticism due to perceived toxicity. However, this misconception has been thoroughly debunked, and the approval of boronic acid-containing drugs such as bortezomib (Velcade®), ixazomib, and vaborbactam has catalyzed a surge of interest in this compound class.[1][3] These molecules are now recognized for their ability to form reversible covalent bonds with biological targets like enzymes and saccharides, making them attractive pharmacophores.[1]

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid belongs to the family of arylboronic acids, which are extensively used as key intermediates in the synthesis of complex organic molecules.[1] Its rigid benzoxazine scaffold combined with the versatile boronic acid moiety makes it a valuable building block for creating novel chemical entities with potential therapeutic applications. The strategic placement of the boronic acid group at the 7-position allows for precise and efficient modification of the aromatic core, primarily through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives.

Core Molecular Attributes

The fundamental properties of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid are summarized in the table below. The molecular weight of 193.01 g/mol is a key parameter for stoichiometric calculations in chemical reactions.[4]

PropertyValueSource
Molecular Weight 193.01 g/mol [4]
Molecular Formula C₉H₁₂BNO₃[4]
CAS Number 499769-86-7[4][5]
IUPAC Name (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid[4]
SMILES CN1CCOC2=C1C=CC(=C2)B(O)O[4]
InChIKey WTHSXWMILQRPIN-UHFFFAOYSA-N[4]
Structural Representation

The two-dimensional structure of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is depicted below, illustrating the fusion of the N-methylated dihydro-1,4-oxazine ring with the boronic acid-substituted benzene ring.

Caption: Chemical structure of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

Synthesis and Reaction Mechanisms

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. An alternative and often more functional group-tolerant method is the palladium-catalyzed borylation of an aryl halide or triflate.

Proposed Synthetic Workflow

A plausible and robust synthetic route to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid starts from the commercially available 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The key transformation is a Miyaura borylation reaction.

G start 7-Bromo-4-methyl-3,4-dihydro- 2H-1,4-benzoxazine reagents Bis(pinacolato)diboron (B₂pin₂) Pd(dppf)Cl₂ (Catalyst) KOAc (Base) Dioxane (Solvent) start->reagents intermediate Pinacol Ester Intermediate (4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine) reagents->intermediate Miyaura Borylation hydrolysis Acidic Hydrolysis (e.g., HCl or NaIO₄/NH₄OAc) intermediate->hydrolysis product 4-Methyl-3,4-dihydro-2H-1,4- benzoxazin-7-ylboronic acid hydrolysis->product Deprotection G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_1 Ar-Pd(II)L₂-X pd0->pd2_1 Oxidative Addition (Ar-X) pd2_2 Ar-Pd(II)L₂-Ar' pd2_1->pd2_2 Transmetalation (Ar'-B(OR)₂ + Base) pd2_2->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_2->product

Sources

An In-depth Technical Guide to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining the privileged 1,4-benzoxazine scaffold with the versatile boronic acid functional group, makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The 1,4-benzoxazine core is a common feature in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties. The boronic acid moiety serves as a crucial handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry.

This technical guide provides a comprehensive overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, detailing its chemical properties, a plausible and detailed synthetic route, purification strategies, and its applications as a synthetic intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid is essential for its effective handling, reaction optimization, and formulation.

PropertyValueSource
IUPAC Name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid
CAS Number 499769-86-7
Molecular Formula C₉H₁₂BNO₃
Molecular Weight 193.01 g/mol
Appearance Off-white to light yellow solid (predicted)General knowledge of arylboronic acids
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in nonpolar solvents.General knowledge of arylboronic acids

Synthesis and Purification

The synthesis of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid can be approached through a multi-step sequence, starting from readily available precursors. The following protocol outlines a logical and experimentally sound pathway.

Part 1: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (3)

The foundational benzoxazine ring system is constructed first.

Step 1: N-alkylation of 2-aminophenol (1) to 2-(methylamino)phenol (2)

A standard nucleophilic substitution reaction is employed to introduce the methyl group onto the nitrogen atom of 2-aminophenol.

Step 2: Cyclization to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (3)

The synthesized N-methylated intermediate is then cyclized using a suitable two-carbon electrophile, such as 1,2-dibromoethane, under basic conditions.

Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine 2-aminophenol 2-aminophenol (1) N-methylation N-methylation (e.g., CH3I, K2CO3) 2-aminophenol->N-methylation 2-(methylamino)phenol 2-(methylamino)phenol (2) N-methylation->2-(methylamino)phenol Cyclization Cyclization (e.g., BrCH2CH2Br, Base) 2-(methylamino)phenol->Cyclization Benzoxazine 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (3) Cyclization->Benzoxazine

Synthesis of the Benzoxazine Core
Part 2: Borylation of the Benzoxazine Core

With the core structure in hand, the next critical step is the introduction of the boronic acid functionality at the 7-position. This is typically achieved through a halogen-lithium exchange followed by borylation.

Step 3: Bromination of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (3) to 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (4)

Electrophilic aromatic substitution is used to install a bromine atom at the desired position, which will serve as a handle for the subsequent lithiation. The 7-position is targeted due to the directing effects of the substituents on the aromatic ring.

Step 4: Lithiation and Borylation to yield (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid (5)

This is a crucial transformation involving organometallic chemistry. The bromo-substituted benzoxazine is treated with a strong organolithium base at low temperature to generate an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, followed by acidic workup to afford the desired boronic acid.

Borylation of the Benzoxazine Core Benzoxazine 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (3) Bromination Bromination (e.g., NBS, Acetonitrile) Benzoxazine->Bromination Bromo-benzoxazine 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (4) Bromination->Bromo-benzoxazine Lithiation_Borylation 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+ Bromo-benzoxazine->Lithiation_Borylation Boronic_Acid (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid (5) Lithiation_Borylation->Boronic_Acid

Introduction of the Boronic Acid Moiety
Experimental Protocol

Materials and Reagents:

  • 2-Aminophenol

  • Methyl iodide

  • Potassium carbonate

  • 1,2-Dibromoethane

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Synthesis of 2-(methylamino)phenol (2)

  • To a solution of 2-aminophenol (1) in a suitable solvent such as acetone, add potassium carbonate as a base.

  • Slowly add methyl iodide at room temperature and stir the mixture overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(methylamino)phenol (2).

Step 2: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (3)

  • Dissolve 2-(methylamino)phenol (2) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate, followed by the dropwise addition of 1,2-dibromoethane.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (3).

Step 3: Synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (4)

  • Dissolve 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (3) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography (hexanes/ethyl acetate gradient) to afford 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (4).

Step 4: Synthesis of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid (5)

  • Dissolve 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (4) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (n-BuLi) and stir the mixture for 1 hour at -78 °C.

  • Add triisopropyl borate dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (1M) at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification

Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. A common and effective purification method involves an acid-base extraction.

Purification Protocol:

  • Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether.

  • Extract with an aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt.

  • Separate the aqueous layer and wash it with diethyl ether to remove non-acidic organic impurities.

  • Acidify the aqueous layer with aqueous HCl (1M) at 0 °C until the boronic acid precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid (5).

Characterization

The structure and purity of the synthesized (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons in the 6.5-7.5 ppm region, the O-CH₂ and N-CH₂ protons of the oxazine ring (typically around 4.3 and 3.3 ppm, respectively), and the N-CH₃ singlet (around 2.9 ppm). The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

    • ¹³C NMR: Characteristic signals for the aromatic carbons, the aliphatic carbons of the oxazine ring, and the N-methyl carbon would be expected. The carbon attached to the boron atom will show a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other soft ionization techniques would be suitable. The expected [M+H]⁺ or [M-H]⁻ ion would confirm the molecular weight of the compound.

Applications in Drug Discovery and Development

The title compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic value. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate. This reaction is widely used in the pharmaceutical industry to construct biaryl structures, which are common motifs in many approved drugs.

Suzuki_Coupling Boronic_Acid (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid Coupling Pd Catalyst, Base (e.g., Pd(PPh3)4, K2CO3) Boronic_Acid->Coupling Organic_Halide Aryl/Heteroaryl Halide (R-X) Organic_Halide->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product

General Scheme of Suzuki-Miyaura Coupling

By coupling (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid with a diverse range of aryl or heteroaryl halides, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The benzoxazine moiety can act as a key pharmacophore, while the newly introduced aryl or heteroaryl group can be varied to modulate properties such as potency, selectivity, and pharmacokinetic profile.

Potential Therapeutic Targets

Derivatives of 1,4-benzoxazine have shown activity against a wide range of biological targets, suggesting that compounds synthesized from this boronic acid could be explored for:

  • Anticancer Activity: Many heterocyclic compounds are investigated for their potential to inhibit cancer cell proliferation.[1]

  • Antibacterial Agents: The benzoxazine scaffold is present in some antibacterial agents.

  • Central Nervous System (CNS) Disorders: Certain benzoxazine derivatives have shown potential in modulating CNS targets.[2]

Conclusion

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The boronic acid functionality provides a convenient handle for further molecular elaboration through powerful cross-coupling reactions. The inherent biological relevance of the 1,4-benzoxazine core makes this compound a highly attractive starting point for the development of new therapeutic agents. This guide provides the necessary foundational knowledge for researchers to synthesize, purify, and effectively utilize this important chemical entity in their research and development endeavors.

References

  • ChemUniverse. 4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE. [Link]

  • PubChem. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Lu, Z., & Seidel, D. (2009). Lithiation of N‐protected‐dihydro‐1, 4‐benzoxazines. Journal of Heterocyclic Chemistry, 46(2), 332-335.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective.
  • Sharaf El-Din, N. A. (2019). 3, 4–dihydro–2H–1, 3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(0).
  • Ohashi, S., & Ishida, H. (2017). Various synthetic methods of benzoxazine monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-7). Elsevier.
  • Apparao, C., et al. (2012). Recent Advances in the Synthesis of 2H-1, 4-Benzoxazin-3-(4H)-ones and 3, 4-Dihydro-2H-1, 4-benzoxazines.
  • Dal Piaz, V., et al. (2003). 1, 4-Benzoxazine derivatives as anticancer agents: synthesis and biological evaluation of 2-aryl-3, 4-dihydro-2H-[3][4] oxazino [2, 3-g] quinolines. Bioorganic & medicinal chemistry, 11(22), 4811-4818.

  • Google Patents. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
  • Google Patents. US20140323720A1 - Dihydro 1, 4-benzoxazines and method of synthesizing the same using sulfonium salts.
  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3, 4-dihydro-2H-1, 4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical and Pharmaceutical Bulletin, 44(11), 2051-2060.

Sources

An In-Depth Technical Guide to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,4-benzoxazine nucleus is a heterocyclic scaffold of significant interest in the field of drug discovery and development. Its unique three-dimensional structure and electronic properties have made it a "privileged scaffold," appearing in a multitude of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The strategic functionalization of the benzoxazine ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. One of the most powerful methods for such functionalization is the introduction of a boronic acid moiety, which opens the door to a vast range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[5]

This technical guide provides a comprehensive overview of a key building block in this chemical space: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is readily achievable through established and robust methodologies. This guide will detail a logical and experimentally sound synthetic pathway, discuss the critical aspects of the compound's characterization, and explore its utility for researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid and its Precursor

A clear understanding of the physical and chemical properties of a compound and its key intermediates is fundamental to its successful application. The following table summarizes the key properties of the target boronic acid and its logical synthetic precursor, 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Property7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid
CAS Number 154264-95-6499769-86-7
Molecular Formula C₉H₁₀BrNOC₉H₁₂BNO₃
Molecular Weight 228.09 g/mol 193.01 g/mol
IUPAC Name 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid
Appearance Off-white to light brown solid (typical)White to off-white solid (typical)

Synthetic Pathway and Experimental Protocols

The most logical and efficient synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid commences with the commercially available 7-bromo derivative. The key transformation is the conversion of the aryl bromide to the corresponding boronic acid. A highly effective and widely used method for this is the lithiation-borylation sequence.

Conceptual Workflow of the Synthesis

The overall synthetic strategy is a two-step process, starting from a suitable substituted aminophenol to first construct the benzoxazine core, followed by the introduction of the boronic acid functionality. However, for the purpose of this guide, we will begin with the readily available bromo-substituted benzoxazine.

Synthesis_Workflow cluster_0 Part 1: Benzoxazine Core Synthesis (Generalized) cluster_1 Part 2: Boronic Acid Synthesis A 2-Amino-4-bromophenol B N-Methylation A->B C 2-(Methylamino)-4-bromophenol B->C D Cyclization with 1,2-Dibromoethane C->D E 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine D->E Commercially Available Starting Material F Lithiation-Borylation E->F G 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid F->G

Caption: Synthetic pathway to the target boronic acid.

Step 1: Synthesis of the Benzoxazine Core (Illustrative)

While 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is commercially available, understanding its synthesis provides deeper insight. A common method involves the N-alkylation of a substituted 2-aminophenol followed by cyclization.[6][7][8][9]

Step 2: Lithiation-Borylation for the Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid

This protocol is based on established lithiation-borylation procedures, which are robust for the conversion of aryl halides to boronic acids.[10]

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe. The typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is critical. The choice of n-BuLi is based on its common use for lithium-halogen exchange on aryl bromides.

  • Borylation: To the cold solution, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise. Again, maintain the internal temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight. Triisopropyl borate is a common and effective boron electrophile.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~1-2). Stir vigorously for at least 1 hour to ensure complete hydrolysis of the borate ester to the boronic acid.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization or silica gel column chromatography to yield the pure 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

Causality and Trustworthiness of the Protocol:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as organolithium reagents like n-BuLi are extremely reactive towards water.

  • Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate.

  • Stoichiometry: A slight excess of n-BuLi ensures complete conversion of the starting material, while an excess of the borate ester traps the generated lithiated species efficiently.

  • Acidic Work-up: The acidic hydrolysis is a standard and reliable method to convert the initially formed borate ester to the desired boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][11][12][13] This reaction allows for the formation of a carbon-carbon bond between the benzoxazine core and various aryl or heteroaryl halides, providing a powerful tool for building molecular complexity.

Conceptual Workflow of a Suzuki-Miyaura Coupling

Suzuki_Coupling A 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid C Pd Catalyst, Base A->C B Aryl/Heteroaryl Halide (R-X) B->C D Coupled Product C->D

Caption: Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Conclusion

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid represents a valuable and versatile building block for medicinal chemistry and organic synthesis. Its preparation, achievable through robust and well-understood synthetic methodologies like lithiation-borylation, provides researchers with a gateway to a diverse range of complex molecules. The ability of this compound to participate in powerful cross-coupling reactions underscores its importance in the construction of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its synthesis and utility, empowering scientists to leverage this important scaffold in their research endeavors.

References

  • Anonymous. (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Kang, T., Qu, H.T., & Liu, C.G. (2021). Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl-substituted methyl-3,4-dihydro-2H-1,4-benzoxazine. Indian Journal of Heterocyclic Chemistry, 31, 259–264.
  • Anonymous. (2022, October 17). Arylboration of Enecarbamates for the Synthesis of Borylated Saturated N‐Heterocycles. PMC - NIH. Retrieved from [Link]

  • Anonymous. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

  • Anonymous. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Anonymous. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). Heterocyclic C−B bond formation via dehydrogenative lithiation‐borylation. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]

  • Carson, N. (2014, November 6). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Anonymous. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. Retrieved from [Link]

  • El–Din, N. A. S. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 83(0), 1-36.
  • Muftah, M. S. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(2), 215-217.
  • Anonymous. (2020, March 10). (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). 4H-3,1-Benzoxazines and their dihydro derivatives: synthesis, reactivity, and biological activity. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and Properties of Benzoxazine Resins. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). (PDF) Design and Synthesis of Bio-Based Benzoxazines. ResearchGate. Retrieved from [Link]

  • Anonymous. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. PMC - NIH. Retrieved from [Link]

  • Ohashi, S., & Ishida, H. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Retrieved from [Link]

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biological activity of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticipated Biological Activity of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from structurally related compounds, namely benzoxazine derivatives and organoboronic acids, to project its likely pharmacological profile. We will explore potential mechanisms of action, suggest putative biological targets, and outline robust experimental workflows for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: A Molecule of Bivalent Potential

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (Figure 1) is a fascinating hybrid molecule that combines two pharmacologically significant scaffolds: the 1,4-benzoxazine core and a boronic acid moiety. The benzoxazine ring system is a privileged structure found in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial and neurological activities[1][2]. On the other hand, the boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with active site nucleophiles in enzymes, leading to potent and specific inhibition[3][4]. The amalgamation of these two moieties in a single molecule suggests a high probability of novel and potent biological activity.

Figure 1: Chemical Structure of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

(Self-generated image, no citation needed)

This guide will deconstruct the molecule into its constituent parts to build a predictive model of its biological function, providing a roadmap for future investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing relevant biological assays and formulating it for potential therapeutic use.

PropertyValueSource
IUPAC Name (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid[5]
CAS Number 499769-86-7[5]
Molecular Formula C9H12BNO3[5]
Molecular Weight 193.01 g/mol [5]
SMILES CN1CCOC2=C1C=CC(=C2)B(O)O[5]

These properties suggest a relatively small, potentially water-soluble molecule, which are favorable characteristics for drug development.

Projected Biological Activity and Putative Targets

Based on the extensive literature on benzoxazine and boronic acid derivatives, we can hypothesize several promising avenues for the .

Enzyme Inhibition: The Boronic Acid Contribution

Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases.[3] The boron atom can form a stable, reversible tetrahedral intermediate with the hydroxyl group of the active site serine residue.

  • Chymotrypsin and other digestive proteases: Benzoxazinone derivatives have been shown to be effective inhibitors of α-chymotrypsin.[6] The combination of the benzoxazine scaffold, which may confer specificity for the enzyme's binding pocket, with the boronic acid warhead could result in highly potent inhibition.

  • Cathepsin G: Substituted 4H-3,1-benzoxazin-4-one derivatives have been identified as inhibitors of Cathepsin G, a serine protease involved in inflammation.[7]

  • Blood coagulation factors: Many factors in the coagulation cascade are serine proteases (e.g., thrombin, Factor Xa). Boronic acid-based inhibitors have been explored for these targets.[3]

The proteasome, a multi-catalytic protease complex crucial for protein degradation, is a prime target for cancer therapy. The FDA-approved drug Bortezomib is a dipeptidyl boronic acid that effectively inhibits the proteasome.[3] While 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is not a peptide, the boronic acid moiety could still interact with the proteasome's active site threonine residue.

Anticancer Activity: A Benzoxazine-Driven Hypothesis

Numerous derivatives of the 1,4-benzoxazine scaffold have demonstrated significant anticancer properties through various mechanisms.

  • Inhibition of Hypoxia-Induced Pathways: Certain 1,4-benzoxazines can downregulate hypoxia-induced genes in tumors.[1]

  • Anti-angiogenesis: Some 2,3-dihydro-1,4-benzoxazines have shown potential as orally bioavailable anti-angiogenic agents.[1]

  • General Cytotoxicity: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have exhibited moderate to good potency against various cancer cell lines.[1]

Antimicrobial and Antifungal Activity

The benzoxazine core is also prevalent in compounds with antimicrobial and antifungal properties.

  • Antifungal: Derivatives of 1,4-benzoxazin-3-one have shown activity against a range of phytopathogenic fungi.[8][9] Bulky 1,4-benzoxazine derivatives have also demonstrated antifungal activity.[2]

  • Antibacterial: While less common, some benzoxazine derivatives have shown antibacterial potential.[10] Benzoxazole derivatives, a related class of compounds, have a broader spectrum of antibacterial and antifungal activity.[11]

  • Antimycobacterial: Benzoxazinone-based compounds have been designed and synthesized as potential agents against Mycobacterium tuberculosis.[12]

Neurological Activity

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been developed as potent and long-acting serotonin-3 (5-HT3) receptor antagonists, which are used to treat nausea and vomiting, particularly in chemotherapy patients.[13]

Proposed Experimental Workflows

To validate the hypothesized biological activities, a structured, multi-tiered screening approach is recommended. The following are detailed protocols for key experiments.

Workflow for Assessing Enzyme Inhibition

This workflow is designed to screen for and characterize the inhibitory activity against a panel of serine proteases.

Enzyme_Inhibition_Workflow start Start: Compound Synthesis and Purification primary_screen Primary Screen: Broad-spectrum protease panel (e.g., chymotrypsin, trypsin, elastase) using chromogenic substrates start->primary_screen hit_id Hit Identification: Compounds showing >50% inhibition at a single concentration (e.g., 10 µM) primary_screen->hit_id ic50 IC50 Determination: Dose-response curves to determine potency hit_id->ic50 selectivity Selectivity Profiling: Screening against a wider panel of related proteases (e.g., thrombin, Factor Xa, Cathepsin G) ic50->selectivity kinetics Kinetic Analysis: Determine mechanism of inhibition (e.g., competitive, non-competitive) and Ki values selectivity->kinetics end End: Lead Candidate Identified kinetics->end

Caption: Workflow for serine protease inhibitor screening.

Protocol for Primary Screen (Chymotrypsin Inhibition Assay):

  • Reagents:

    • α-Chymotrypsin from bovine pancreas

    • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (chromogenic substrate)

    • Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2

    • Test compound dissolved in DMSO

  • Procedure:

    • In a 96-well plate, add 2 µL of the test compound at various concentrations.

    • Add 178 µL of assay buffer.

    • Add 10 µL of α-chymotrypsin solution (final concentration 10 nM).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution (final concentration 200 µM).

    • Monitor the increase in absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance).

    • Determine the percentage of inhibition relative to a DMSO control.

Workflow for Evaluating Anticancer Activity

This workflow outlines the steps to assess the cytotoxic and mechanistic anticancer effects of the compound.

Anticancer_Workflow start Start: Compound cell_viability Cell Viability Assay: Screen against a panel of cancer cell lines (e.g., MCF-7, PC-3, HCT116) using MTT or CellTiter-Glo start->cell_viability gi50 GI50 Determination: Determine the concentration for 50% growth inhibition cell_viability->gi50 apoptosis Apoptosis Assays: Annexin V/PI staining and caspase-3/7 activity assays to confirm apoptotic cell death gi50->apoptosis cell_cycle Cell Cycle Analysis: Flow cytometry with propidium iodide staining to identify cell cycle arrest apoptosis->cell_cycle target_validation Mechanism of Action Studies: Western blotting for key proteins in apoptosis and cell cycle pathways (e.g., p53, cyclins, caspases) cell_cycle->target_validation end End: Elucidation of Anticancer Mechanism target_validation->end

Caption: Workflow for anticancer activity assessment.

Protocol for Cell Viability (MTT) Assay:

  • Cell Culture:

    • Culture cancer cells in appropriate media until they reach 80% confluency.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the GI50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The modular nature of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid allows for systematic modification to optimize its biological activity.

  • Benzoxazine Core: Substitution on the aromatic ring of the benzoxazine moiety can modulate lipophilicity, electronic properties, and steric interactions, which can fine-tune target specificity and potency.[6]

  • N-Methyl Group: The methyl group at the 4-position can be replaced with other alkyl or aryl groups to explore the impact on activity.

  • Boronic Acid Position: The position of the boronic acid group on the benzoxazine ring is likely critical for its interaction with biological targets. Moving it to other positions could drastically alter the activity profile.

Future research should focus on the synthesis of a small library of analogs to explore these SARs. Promising lead compounds should then be subjected to more advanced preclinical studies, including pharmacokinetic profiling and in vivo efficacy studies in relevant animal models.

Conclusion

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid stands as a promising, yet underexplored, chemical entity. By leveraging our understanding of its constituent pharmacophores, we can rationally design a research program to unlock its therapeutic potential. The proposed hypotheses and experimental workflows in this guide provide a solid foundation for initiating such an investigation. The convergence of the versatile benzoxazine scaffold and the potent boronic acid warhead may well yield a new class of therapeutics for a range of diseases, from cancer to inflammatory disorders.

References

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4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis and Application of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid Derivatives in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will explore the strategic rationale for combining the biologically privileged 1,4-benzoxazine core with the synthetically versatile and pharmacologically active boronic acid moiety. This document details the causality behind synthetic strategies, focusing on the Suzuki-Miyaura cross-coupling reaction as the primary engine for generating chemical diversity. Included are field-proven, step-by-step experimental protocols for synthesis and characterization, designed as self-validating workflows. By synthesizing technical accuracy with practical insights, this guide serves as a foundational resource for research teams engaged in the exploration of novel small molecule therapeutics.

Introduction: The Convergence of Privileged Scaffolds and Versatile Functional Groups

In the landscape of drug discovery, the selection of a core molecular scaffold is a critical decision that influences the entire trajectory of a research program. The ideal scaffold offers a combination of inherent biological relevance, synthetic tractability, and favorable physicochemical properties. The 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid platform represents a masterful convergence of these principles.

The Benzoxazine Core: A Foundation of Bioactivity

The 1,4-benzoxazine ring system is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is earned by its repeated appearance in molecules exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of functional groups to biological targets, while its multiple modification sites offer rich opportunities for structure-activity relationship (SAR) studies.[1][2]

The Boronic Acid Moiety: A Dual-Role Player

Boronic acids and their derivatives have revolutionized medicinal chemistry, largely due to a paradigm shift initiated by the success of the proteasome inhibitor Bortezomib (Velcade®).[6][7][8] This demystified the outdated notion that boron-containing compounds were inherently toxic, revealing their profound therapeutic potential.[6][9][10] The boronic acid group serves two primary, powerful roles:

  • A Versatile Synthetic Handle: It is the key substrate in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and functional-group-tolerant methods for forming carbon-carbon bonds.[11][12][13] This allows for the modular and efficient construction of vast chemical libraries from a single boronic acid intermediate.

  • A Potent Pharmacophore: The boron atom is a unique Lewis acid that can form a reversible, yet stable, covalent bond with nucleophilic residues (e.g., the hydroxyl group of serine or threonine) in the active site of enzymes.[6] This interaction mechanism is the basis for potent and selective enzyme inhibition, as exemplified by Bortezomib's action on the proteasome.[6][7]

The Target Scaffold: A Platform for Diversity

The specific compound, (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid (CAS 499769-86-7), strategically places the versatile boronic acid group on the privileged benzoxazine core.[14][15] This design creates an ideal starting point for a drug discovery campaign, where the benzoxazine portion serves as the foundational anchor and the boronic acid at the 7-position acts as the primary vector for diversification through C-C bond formation.

Core Scaffold: Physicochemical Properties

A clear understanding of the parent molecule's properties is essential before embarking on a derivatization campaign.

PropertyValueReference
IUPAC Name (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid[14]
CAS Number 499769-86-7[14][15]
Molecular Formula C₉H₁₂BNO₃[14]
Molecular Weight 193.01 g/mol [14]
Canonical SMILES CN1CCOC2=C1C=CC(=C2)B(O)O[14]

Strategic Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of the title scaffold is as a building block for creating a library of derivatives. The Suzuki-Miyaura reaction is the preeminent tool for this purpose, enabling the coupling of the benzoxazine boronic acid with a wide variety of aryl or heteroaryl halides (or triflates).

Mechanistic Rationale

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[12][13] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid (the benzoxazine core) is transferred to the palladium center, displacing the halide. This step is base-activated, converting the boronic acid to a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition 1 pd_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation 2 pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination 3 reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2b R²-B(OH)₂ (Boronic Acid) + Base r2b->transmetalation R1X_node R¹-X = Aryl/Heteroaryl Halide R2B_node R²-B(OH)₂ = Benzoxazine Boronic Acid

Fig. 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design

The success of the Suzuki-Miyaura coupling is not accidental; it relies on the careful selection of reagents.

  • Catalyst: Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) are common. The ligand's role is critical: it stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic 'ate' complex (e.g., R-B(OH)₃⁻), which facilitates the transmetalation step. The choice of base can dramatically impact yield, with stronger bases often required for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is frequently used. The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the boronate species.

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a robust framework for the synthesis and validation of novel derivatives. Adherence to this workflow ensures both the successful creation of the target compounds and the integrity of the associated data.

General Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize a novel derivative by coupling (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid with a selected aryl or heteroaryl bromide.

Materials:

  • (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid (1.0 eq)

  • Aryl/Heteroaryl Bromide (1.1 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid, the aryl bromide, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is a critical step to prevent oxidation of the Pd(0) catalyst, which is generated in situ and is oxygen-sensitive.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (dioxane and water). Sparge the resulting slurry with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine. The brine wash helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Synthesis_Workflow setup 1. Reaction Setup (Reagents, Base, Flask) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert reagents 3. Add Solvent & Catalyst (Degassed) inert->reagents reaction 4. Heat to Reflux (Monitor by TLC/LC-MS) reagents->reaction workup 5. Aqueous Work-up (Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Fig. 2: A validated workflow for the synthesis and purification of derivatives.
Protocol for Structural Characterization

Objective: To confirm the identity and purity of the synthesized compound. This is a non-negotiable step for data trustworthiness.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve ~5 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This spectrum will confirm the presence of all protons, their chemical environment, and their connectivity through spin-spin coupling. The disappearance of the boronic acid -OH protons and the appearance of new aromatic signals from the coupled partner are key diagnostic markers.

    • ¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This confirms the carbon skeleton of the molecule.

    • ¹¹B NMR: This is a crucial but often overlooked experiment. It provides direct evidence of the boron center. A boronic ester or acid will have a characteristic chemical shift, confirming the integrity of the boron moiety post-reaction.[16][17][18] Changes in this shift can indicate complexation or degradation.[16][17][18]

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) using ESI or a similar soft ionization technique. The measured mass should match the calculated exact mass of the target molecule to within 5 ppm, confirming the elemental composition.

Example Characterization Data

The following table provides expected NMR chemical shift ranges for key structural motifs.

NucleusStructural MotifExpected Chemical Shift (δ, ppm)Rationale
¹H Aromatic Protons6.5 - 8.5Deshielded environment of the aromatic rings.
¹H -O-CH₂- (oxazine ring)~4.3Protons adjacent to the electron-withdrawing oxygen atom.
¹H -N-CH₂- (oxazine ring)~3.4Protons adjacent to the nitrogen atom.
¹H N-CH₃~2.9Methyl group attached to nitrogen.
¹¹B Arylboronic Acid/Ester20 - 30Characteristic for a trigonal planar (sp²) boron center.[17]
¹³C Aromatic C-B~130 (often not observed)The carbon attached to boron is quadrupolar-broadened.

Pharmacological Significance and Future Directions

Structure-Activity Relationship (SAR) Exploration

The synthetic workflow described above is the engine for systematic SAR exploration. By coupling the parent boronic acid with a diverse set of aryl and heteroaryl halides (e.g., varying electronics, sterics, and H-bond donors/acceptors), researchers can rapidly generate data to build a robust SAR model. This model is key to rationally designing compounds with improved potency, selectivity, and ADME properties.

Potential as Enzyme Inhibitors

While the boronic acid can be used as a synthetic handle, its potential as a pharmacophore should not be ignored. Derivatives synthesized via Suzuki coupling can be screened against enzyme targets, particularly serine proteases or threonine-utilizing enzymes like the proteasome. A "hit" from such a screen could indicate a dual-function molecule where the benzoxazine core provides binding affinity and the boronic acid forms a reversible covalent bond with the catalytic residue.

Kinase_Inhibition_Pathway receptor Growth Factor Receptor kinase1 Kinase A (e.g., PI3K) receptor->kinase1 Signal kinase2 Kinase B (e.g., Akt) kinase1->kinase2 Phosphorylates response Cellular Response (Proliferation, Survival) kinase2->response Activates inhibitor Benzoxazine Boronic Acid Derivative inhibitor->kinase2 Inhibits

Fig. 3: Hypothetical mechanism of action for a derivative targeting a kinase signaling pathway.

Conclusion

The 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid scaffold is more than just a single molecule; it is a highly engineered platform for innovation in drug discovery. It combines the proven biological relevance of the benzoxazine core with the supreme synthetic and pharmacological potential of the boronic acid functional group. By leveraging robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling and adhering to rigorous, self-validating characterization workflows, research teams can efficiently explore vast chemical space. This strategic approach maximizes the probability of identifying novel drug candidates with desirable therapeutic profiles, making this scaffold a valuable asset in the modern medicinal chemist's toolbox.

References

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  • Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... ResearchGate. [Link]

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  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2020). New Journal of Chemistry, 44(2), 529-533. [Link]

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  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a detailed exploration of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid as a key building block in this reaction. The benzoxazine core is a well-established "privileged scaffold" in medicinal chemistry, associated with a wide array of biological activities including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4][5] Consequently, the effective use of this boronic acid derivative is of significant interest to researchers in drug discovery and materials science. This document offers a mechanistic overview, detailed experimental protocols, optimization strategies, and troubleshooting advice to enable researchers to successfully synthesize novel biaryl compounds incorporating the valuable benzoxazine moiety.

Mechanistic Foundations of the Suzuki-Miyaura Reaction

A fundamental understanding of the catalytic cycle is paramount for successful reaction design and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-defined cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[6][7] The three primary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][8]

  • Transmetalation: The organic moiety from the activated organoboron species (R²-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][9][10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition r1x R¹-X (Aryl Halide) r1x->oa_complex tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation base Base (e.g., K₂CO₃) boronate [R²-B(OH)₃]⁻ (Activated Boronate) base->boronate boronic R²-B(OH)₂ (Boronic Acid) boronic->boronate Activation boronate->tm_complex tm_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) tm_complex->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components for Successful Coupling

The success of coupling 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid hinges on the judicious selection of four key components.

ComponentRole & RationaleRecommended Choices
Palladium Catalyst The engine of the catalytic cycle. The choice depends on the reactivity of the halide. Pre-catalysts are often used which generate the active Pd(0) species in situ.For Aryl Bromides/Iodides: Pd(PPh₃)₄, Pd(OAc)₂ with PPh₃ For Aryl Chlorides: Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[11][12]
Ligand Stabilizes the palladium center, influences its reactivity, and prevents decomposition into inactive palladium black. Bulky, electron-donating ligands facilitate oxidative addition, especially for less reactive aryl chlorides.[7][13]Triphenylphosphine (PPh₃), Buchwald-type phosphine ligands (SPhos, XPhos), dppf.
Base Essential for activating the boronic acid to form a boronate complex, which is sufficiently nucleophilic for transmetalation.[10][14] The choice of base can significantly impact yield and side reactions.Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ (often preferred for stability and effectiveness). Organic: Triethylamine (NEt₃).
Solvent Solubilizes reactants and facilitates the reaction. Biphasic systems (organic/aqueous) are common, as water can aid in dissolving the base and stabilizing intermediates.[1][6]Dioxane/H₂O, Toluene/H₂O, Tetrahydrofuran (THF)/H₂O, Dimethylformamide (DMF).[6]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents should be properly degassed to remove oxygen, which can deactivate the catalyst.[15][16]

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid with a standard aryl or heteroaryl bromide.

Reagents & Materials

ReagentCAS No.M.W.Amount (mmol)Equivalents
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid499769-86-7193.011.21.2
Aryl Bromide--1.01.0
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.52.5
1,4-Dioxane123-91-188.118 mL-
Deionized Water7732-18-518.022 mL-

Step-by-Step Procedure

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2 mmol, 231.6 mg), the aryl bromide (1.0 mmol), and potassium carbonate (2.5 mmol, 345.5 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen gas for 15 minutes. A positive pressure of inert gas should be maintained throughout the reaction.[15]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Degas the resulting mixture by bubbling argon through it for an additional 10 minutes while stirring.

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg) to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[17]

Protocol 2: Advanced Coupling with an Aryl Chloride

Coupling with aryl chlorides is more challenging due to the strength of the C-Cl bond and requires a more active catalyst system.[8][12] This protocol utilizes a Buchwald-type ligand for enhanced reactivity.

Reagents & Materials

ReagentCAS No.M.W.Amount (mmol)Equivalents
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid499769-86-7193.011.51.5
Aryl Chloride--1.01.0
Palladium(II) Acetate [Pd(OAc)₂]3375-31-3224.500.020.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.040.04
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2212.273.03.0
Toluene108-88-392.149 mL-
Deionized Water7732-18-518.021 mL-

Step-by-Step Procedure

  • Setup: In an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg). Seal the vial, and purge with argon.

  • Pre-catalyst Formation: Add degassed toluene (2 mL) and stir at room temperature for 10 minutes.

  • Main Reaction Vessel: In a separate oven-dried flask under argon, combine 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.5 mmol, 289.5 mg), the aryl chloride (1.0 mmol), and finely ground K₃PO₄ (3.0 mmol, 636.8 mg).

  • Reagent Addition: Add the remaining degassed toluene (7 mL) and deionized water (1 mL) to the main flask. Then, transfer the pre-formed catalyst solution from the vial to the main flask via a cannula or syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1.

Optimization & Troubleshooting

Even with robust protocols, optimization may be necessary to achieve high yields.[18] Low yields or failed reactions are common challenges that can often be overcome systematically.[15][16]

Troubleshooting_Workflow start Low or No Product Yield check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Review Reaction Conditions check_reagents->check_conditions boronic_acid Boronic Acid Degradation? (Protodeboronation) check_reagents->boronic_acid catalyst Catalyst Inactive? (Oxidized/Decomposed) check_reagents->catalyst solvents_base Solvent/Base Impure? (Wet, Peroxides) check_reagents->solvents_base analyze_crude Step 3: Analyze Crude Mixture check_conditions->analyze_crude atmosphere Inert Atmosphere Failed? (Oxygen Contamination) check_conditions->atmosphere temperature Temperature Incorrect? (Too low/high) check_conditions->temperature stirring Insufficient Stirring? (Heterogeneous mixture) check_conditions->stirring sm_recovered Starting Material Recovered analyze_crude->sm_recovered homocoupling Homocoupling Observed analyze_crude->homocoupling dehalogenation Dehalogenation Byproduct analyze_crude->dehalogenation sol_boronic Use fresh boronic acid or a stable ester (MIDA/pinacol) boronic_acid->sol_boronic sol_catalyst Screen different catalysts/ligands catalyst->sol_catalyst sol_atmosphere Thoroughly degas solvents; ensure positive Ar/N₂ pressure atmosphere->sol_atmosphere sm_recovered->sol_catalyst

Figure 2: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., Pd(0) oxidized).[16] 2. Insufficient reaction temperature or time. 3. Poor quality boronic acid (protodeboronation).[16]1. Ensure rigorous degassing; use fresh catalyst/ligands.[15] 2. Increase temperature in 10°C increments; extend reaction time. 3. Use fresh, high-purity boronic acid or switch to a more stable boronic ester.[19]
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to oxidative homocoupling.[6] 2. Pd(II) species present at the start of the reaction.1. Improve inert atmosphere technique.[15] 2. If using a Pd(II) source, ensure conditions are sufficient for reduction to Pd(0).
Dehalogenation of Aryl Halide 1. Hydride source in the reaction mixture (e.g., from solvent impurities). 2. Certain bases or additives can promote this side reaction.1. Use high-purity, anhydrous solvents. 2. Screen alternative bases (e.g., switch from K₃PO₄ to Cs₂CO₃).
Protodeboronation 1. Boronic acid instability, especially if electron-deficient or sterically hindered.[16][20] 2. Prolonged reaction times at high temperatures.1. Use a higher loading of the boronic acid (e.g., 1.5-2.0 equiv.). 2. Switch to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate.[1][19]

Conclusion

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a versatile and valuable reagent for synthesizing complex molecules of interest to the pharmaceutical and materials science communities. By leveraging a solid understanding of the Suzuki-Miyaura catalytic cycle and systematically selecting the appropriate catalyst, base, and solvent, researchers can reliably form new biaryl structures. The protocols provided herein serve as validated starting points for both standard and more challenging coupling partners. When combined with the structured troubleshooting guide, these resources empower scientists to efficiently optimize their synthetic routes and accelerate their research and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Shaughnessy, K. H., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • HPC Standards. Exploring Catalyst Options: Suzuki Coupling with Palladium. HPC Standards. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. Available at: [Link]

  • Buchwald, S. L., et al. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. Available at: [Link]

  • Shaughnessy, K. H., et al. (2001). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego State University. Available at: [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Tang, W., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. Available at: [Link]

  • Bedford, R. B. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. Available at: [Link]

  • Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Mathavan, A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceutical Sciences. Available at: [Link]

  • Hansen, M. J. & Reek, J. N. H. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. Available at: [Link]

  • ResearchGate. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]

  • Littke, A. F. & Fu, G. C. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • ResearchGate. (2017). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. Available at: [Link]

  • Wang, C., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • North, A. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Mol-Instincts. (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. Mol-Instincts. Available at: [Link]

  • ResearchGate. (2019). Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. Available at: [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • Modern Scientific Press. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Significance

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry.[1][2][3] These are molecular frameworks capable of binding to multiple biological targets, providing a robust starting point for developing novel therapeutics.[2][4] The 1,4-benzoxazine ring system is one such privileged scaffold, frequently found in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

This guide focuses on a key derivative of this scaffold: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid . The introduction of a boronic acid moiety at the 7-position transforms the benzoxazine core into a versatile and powerful building block. Boronic acids are indispensable tools in synthetic chemistry, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the precise and efficient formation of carbon-carbon (C-C) bonds, enabling the assembly of complex molecular architectures from readily available fragments.

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive technical guide for the synthesis, handling, and strategic application of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in medicinal chemistry programs.

Section 2: Physicochemical Properties & Handling

Proper handling and storage of boronic acids are critical to ensure their integrity and reactivity. While generally stable, they are susceptible to several degradation pathways that can compromise experimental outcomes.

PropertyValue
Chemical Name (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid
Molecular Formula C₉H₁₂BNO₃
Molecular Weight 193.01 g/mol
CAS Number 499769-86-7

Stability and Degradation Pathways:

  • Protodeboronation: This is the most common degradation pathway, where the C-B bond is cleaved and replaced by a C-H bond. It is often accelerated by moisture, acid, or base.

  • Oxidation: The boronic acid moiety can be oxidized, particularly in solution.

  • Trimerization (Boroxine Formation): Under anhydrous conditions or upon heating, three molecules of a boronic acid can dehydrate to form a stable, six-membered cyclic anhydride called a boroxine. While this process is often reversible upon exposure to water, it complicates accurate massing and stoichiometry.

Recommended Handling & Storage:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.

  • Handling: Dispense quickly from the container, minimizing exposure to atmospheric moisture and oxygen. Use anhydrous solvents and degassed reaction mixtures whenever possible, especially in sensitive coupling reactions.

The Pinacol Ester Advantage: To circumvent the stability issues of the free boronic acid, its pinacol ester derivative, 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine , is often preferred. Pinacol esters are significantly more stable to storage, air, moisture, and are generally compatible with silica gel chromatography.[8] They can often be used directly in cross-coupling reactions or easily deprotected to the free boronic acid when required.[9][10]

Section 3: Synthesis Protocols

The title compound is not typically synthesized from scratch in most labs due to the commercial availability of its precursor. The most common and robust route involves the borylation of a pre-formed halogenated benzoxazine.

Protocol 3.1: Synthesis of Precursor: 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

The key precursor, 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, is commercially available.[11] Its synthesis generally follows established routes for benzoxazine formation. A plausible laboratory-scale synthesis would involve the N-alkylation of a brominated 2H-1,4-benzoxazin-3(4H)-one followed by reduction of the amide.

Protocol 3.2: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid Pinacol Ester via Miyaura Borylation

This protocol describes the palladium-catalyzed cross-coupling of the aryl bromide precursor with bis(pinacolato)diboron (B₂pin₂). This reaction is a reliable method for installing the boronic ester moiety.[8][12]

G reagents Reagents: - 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine - Bis(pinacolato)diboron (B₂pin₂) - PdCl₂(dppf) (Catalyst) - Potassium Acetate (KOAc, Base) - Dioxane (Solvent) setup Reaction Setup 1. Add reagents to oven-dried flask. 2. Purge with Argon for 15 min. reagents->setup Combine reaction Heating Heat to 80-90 °C under Argon. Monitor by TLC/LC-MS (4-16 h). setup->reaction Initiate workup Aqueous Workup 1. Cool to RT. 2. Dilute with Ethyl Acetate. 3. Wash with water & brine. reaction->workup Quench purify Purification 1. Dry over Na₂SO₄. 2. Concentrate in vacuo. 3. Purify by column chromatography. workup->purify Isolate Crude product Final Product 4-Methyl-3,4-dihydro-2H-1,4- benzoxazin-7-ylboronic acid Pinacol Ester purify->product Obtain Pure G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition (R¹-X) pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation (R²-B(OR)₂ + Base) pd2_aryl->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_aryl->product

Sources

Application Notes and Protocols for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The benzoxazine core is a privileged scaffold found in numerous biologically active compounds, and the boronic acid functionality allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[1][2] This document provides a detailed guide to the properties, handling, and application of this reagent, with a focus on its use in the Suzuki-Miyaura cross-coupling reaction.

The protocols and methodologies outlined herein are designed to provide a robust starting point for researchers, enabling the efficient and reproducible synthesis of novel compounds. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods for their specific synthetic targets.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application and safe handling.

PropertyValue
IUPAC Name (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid
CAS Number 499769-86-7[3]
Molecular Formula C₉H₁₂BNO₃[3]
Molecular Weight 193.01 g/mol [3]
Appearance Typically a white to off-white solid
SMILES CN1CCOC2=C1C=CC(=C2)B(O)O[3]

Safe Handling and Storage

While boronic acids are generally more stable than many other organometallic reagents, proper handling and storage are crucial to maintain their integrity and ensure laboratory safety.[4]

  • Storage: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5] Refrigeration is recommended.[5] The container should be kept tightly closed to prevent moisture absorption, which can lead to decomposition. Boronic acids can undergo dehydration to form cyclic boroxine anhydrides; this is often a reversible process but can affect stoichiometry.[6]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5][7]

  • Decomposition Pathways: The primary decomposition pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved.[6] This is particularly relevant for heteroaromatic boronic acids and can be accelerated by acidic or basic conditions.[4][8] Oxidation is another potential degradation route.[6]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[9][10][11] 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is an excellent coupling partner in these reactions due to the electron-rich nature of the benzoxazine ring system.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base (e.g., K2CO3) Ar'-B(OH)3-->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid with an Aryl Bromide

This protocol provides a robust starting point for the coupling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Rationale for Reagent Selection:

  • Palladium Catalyst: Pd(OAc)₂ is a common and effective palladium precursor.

  • Ligand: SPhos is a bulky, electron-rich phosphine ligand that is particularly effective for coupling with heteroaromatic boronic acids, as it can promote the reductive elimination step and mitigate catalyst deactivation.[12]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the formation of the active boronate species without causing significant degradation of sensitive functional groups.[7][13]

  • Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it effectively dissolves both the organic substrates and the inorganic base.[10]

Suzuki_Workflow start Start reagents Combine Boronic Acid, Aryl Bromide, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed 1,4-Dioxane/Water inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh source of palladium catalyst and ligand. Ensure the reaction is under a strict inert atmosphere.
Insufficiently strong baseConsider a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[14]
Low reaction temperatureIncrease the reaction temperature, potentially using a sealed vessel for higher boiling points.
Protodeboronation of Starting Material Presence of excess water or protic sourcesUse anhydrous solvents and ensure the base is dry. Minimize reaction time.
Inappropriate baseA weaker base like potassium fluoride (KF) can sometimes minimize protodeboronation.[9]
Formation of Side Products Homocoupling of the boronic acidEnsure a strict inert atmosphere to prevent oxygen-mediated homocoupling.
Degradation of starting materials or productReduce reaction temperature or time.

Conclusion

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a valuable building block for the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for its application, and the protocol provided herein offers a well-reasoned and robust starting point for its successful implementation. By understanding the underlying principles of the reaction and the properties of the reagent, researchers can effectively utilize this compound in their synthetic endeavors.

References

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

  • Fisher Scientific. (2008). SAFETY DATA SHEET - Methylboronic acid.
  • Molbase. (n.d.). (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ayogu, J. I., & Ukoha, P. O. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(11), 4123-4128.
  • Slanina, T., & Potáček, M. (2015). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 20(7), 12593-12607.
  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.
  • Joy, N. M., et al. (2017). Screening of different bases for Suzuki coupling.
  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Deshpande, A. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • ResearchGate. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

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application of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Application Notes & Protocols: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Introduction: A Privileged Scaffold Meets a Versatile Synthetic Handle

In the landscape of modern medicinal chemistry, the assembly of novel molecular architectures with high efficiency and precision is paramount. (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid (CAS No: 499769-86-7) represents the convergence of two powerful concepts in drug discovery: a "privileged" heterocyclic scaffold and a versatile synthetic handle.[1]

  • The 1,4-Benzoxazine Core: The 1,4-benzoxazine motif is a recurring structural feature in a multitude of biologically active compounds.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent scaffold for probing interactions with biological targets. Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and antihypertensive properties.[3][4][5][6] The N-methylated dihydro form, as present in this reagent, offers specific conformational constraints and metabolic stability that can be advantageous in drug design.

  • The Arylboronic Acid Functionality: Boronic acids are exceptionally valuable reagents in organic synthesis, largely due to their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions.[7][8] The Suzuki-Miyaura reaction, in particular, leverages boronic acids to form carbon-carbon bonds with unparalleled functional group tolerance.[9][10] The presence of the boronic acid group on the benzoxazine scaffold transforms it from a mere structural unit into a reactive building block, ready for strategic incorporation into complex target molecules.[11]

This application note provides a detailed overview and a robust protocol for utilizing 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid as a key building block in drug discovery campaigns, focusing on its application in Suzuki-Miyaura cross-coupling.

Principle Application: Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this reagent is the introduction of the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine moiety onto an aryl, heteroaryl, or vinyl backbone via the Suzuki-Miyaura cross-coupling reaction. This reaction enables the covalent linking of two distinct molecular fragments, a cornerstone of modern synthetic strategy.

Mechanistic Rationale and Component Selection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_complex R1-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition (R1-X) center pd2_boronate R1-Pd(II)Ln-OR' pd2_complex->pd2_boronate Ligand Exchange (Base, M-OR') pd2_transmetal R1-Pd(II)Ln-R2 pd2_boronate->pd2_transmetal Transmetalation (R2-B(OH)2) pd2_transmetal:n->pd0:n Reductive Elimination r1_x Aryl Halide (R1-X) boronic_acid Boronic Acid (R2-B(OH)2) product Product (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst & Ligand: The reaction is initiated by a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst (e.g., PdCl₂(dppf), Pd(OAc)₂). The choice of ligand (e.g., dppf, PPh₃, PCy₃) is critical. Bulky, electron-rich phosphine ligands stabilize the palladium center, promote the oxidative addition step (the reaction of Pd(0) with the aryl halide), and facilitate the final reductive elimination step.[9]

  • Base: A base is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻ or [R-B(OR)(OH)₂]⁻), which is required for the transmetalation step—the transfer of the organic group from boron to palladium.[9][13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction rate and yield, with stronger bases often being more effective but potentially compromising sensitive functional groups.

  • Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O) is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Detailed Laboratory Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid with a generic aryl bromide. Researchers should optimize conditions based on the specific reactivity of their coupling partner.

Materials and Reagents
  • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2 equivalents)

  • Aryl or Heteroaryl Bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

Experimental Workflow

Experimental_Workflow start Start: Assemble Glassware charge Charge Vessel: - Boronic Acid - Aryl Bromide - K₂CO₃ start->charge solvent Add Solvents: 1,4-Dioxane and Water charge->solvent degas Degas Mixture: Sparge with Argon for 15 min solvent->degas catalyst Add PdCl₂(dppf) Catalyst degas->catalyst heat Heat Reaction Mixture (e.g., 90 °C) Monitor by TLC/LC-MS catalyst->heat cool Cool to Room Temperature heat->cool workup Aqueous Work-up: - Dilute with EtOAc - Wash with Water & Brine cool->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry filter Filter and Concentrate dry->filter purify Purify by Column Chromatography filter->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, the aryl bromide, and powdered potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe (a typical ratio is 4:1 v/v).

  • Degassing: Vigorously stir the suspension and sparge with Argon gas through a needle submerged in the liquid for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Briefly remove the inert gas inlet and add the PdCl₂(dppf) catalyst to the flask in one portion. The mixture will typically turn dark red or brown.

  • Reaction: Immediately place the flask in a preheated oil bath (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl bromide) is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Representative Data and Scaffolding Strategy

The conditions outlined above are robust for a variety of aryl and heteroaryl bromides. The table below provides a hypothetical summary of expected outcomes, illustrating the versatility of the reaction.

EntryAryl Halide (Ar-X)BaseCatalyst Loading (mol%)Temp (°C)Time (h)Expected Yield (%)
14-BromobenzonitrileK₂CO₃3904> 85
23-Bromo-pyridineCs₂CO₃31006> 80
32-ChloropyrimidineK₃PO₄511012> 70
44-IodoanisoleK₂CO₃2852> 90

This building block serves as a powerful tool for scaffold decoration in drug discovery. By coupling it with various (hetero)aryl halides, medicinal chemists can rapidly generate diverse libraries of compounds for biological screening.

Scaffolding_Strategy cluster_products Diverse Drug Candidates boronic_acid 4-Methyl-3,4-dihydro-2H-1,4- benzoxazin-7-ylboronic acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki candidate1 Anticancer Agent? suzuki->candidate1 candidate2 MR Antagonist? suzuki->candidate2 candidate3 Antifungal Agent? suzuki->candidate3 candidate4 CNS Agent? suzuki->candidate4

Caption: Scaffolding strategy using the title boronic acid to generate diverse candidates.

For instance, the 1,4-benzoxazine scaffold has been successfully incorporated into novel selective nonsteroidal mineralocorticoid receptor (MR) antagonists, highlighting its potential in developing treatments for hypertension and heart failure.[14] By systematically varying the aryl or heteroaryl coupling partner, researchers can fine-tune properties such as solubility, metabolic stability, and target affinity.

Conclusion and Best Practices

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a high-value building block for any drug discovery program. Its utility in the Suzuki-Miyaura reaction provides a reliable and efficient method for incorporating a pharmacologically relevant scaffold into lead compounds.

For optimal results, researchers should:

  • Ensure all reagents and solvents are of high purity and, where noted, anhydrous.

  • Maintain a strictly inert atmosphere throughout the reaction setup to prevent catalyst degradation.

  • Perform small-scale optimization experiments to determine the ideal base, solvent, and temperature for novel or challenging substrates.

  • Use analytical techniques like LC-MS to closely monitor reaction progress and confirm product identity.

By following the guidelines and protocols detailed in this document, scientists can effectively leverage this versatile reagent to accelerate the discovery of new therapeutic agents.

References

  • (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID | CAS 499769-86-7. Chemical Synthesis and Building Blocks. Available at: [Link]

  • WO2016149393A1 - Boronic acid derivatives and therapeutic uses thereof. Google Patents.
  • US8778951B2 - Substituted bi-aryl compounds as inhibitors of the hedgehog pathway. Google Patents.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, PMC, NIH. Available at: [Link]

  • EP0047005B1 - Benzoxazine derivatives. Google Patents.
  • US5780454A - Boronic ester and acid compounds. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same. Google Patents.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, PMC, NIH. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, MDPI. Available at: [Link]

  • Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). ResearchGate. Available at: [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, MDPI. Available at: [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, PMC, NIH. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, NIH. Available at: [Link]

  • Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, PubMed. Available at: [Link]

  • Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. ResearchGate. Available at: [Link]

  • Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, PubMed. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, ScienceOpen. Available at: [Link]

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Application Notes & Protocols: Synthesis and Utility of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide to the synthesis and application of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid and its more stable pinacol ester derivative. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, and its boronic acid derivatives are crucial building blocks for creating complex molecules via cross-coupling reactions. These notes are intended for researchers in synthetic chemistry and drug development, offering detailed protocols, mechanistic insights, and practical guidance for utilizing this versatile reagent. We will cover the palladium-catalyzed Miyaura borylation for its synthesis and its subsequent use in Suzuki-Miyaura cross-coupling reactions, including an efficient one-pot procedure.

Compound Profile and Significance

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a key synthetic intermediate. The boronic acid functional group allows for the formation of new carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[1][2] This capability makes it an invaluable tool for assembling biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds, including kinase inhibitors.[3]

Due to the inherent stability challenges of some boronic acids, they are often generated and used in situ or, more commonly, synthesized and isolated as their pinacol boronate ester derivatives.[4] These esters are generally more robust, crystalline solids with a longer shelf-life, which can be purified by standard techniques like column chromatography.[4]

Table 1: Key Compound Identifiers

Identifier4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine (Pinacol Ester)
CAS Number 499769-86-7[5]519054-54-7[6]
Molecular Formula C₉H₁₂BNO₃[5]C₁₅H₂₂BNO₃[6]
Molecular Weight 193.01 g/mol [5]275.15 g/mol [6]
Structure

(Note: Placeholder images for structures)

Synthesis via Miyaura Borylation

The most effective method for synthesizing aryl boronic esters from aryl halides is the Miyaura borylation reaction.[7] This palladium-catalyzed process couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), under basic conditions.[4]

Mechanistic Rationale

The catalytic cycle, illustrated below, is fundamental to understanding the reaction's requirements.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: A base, typically a mild one like potassium acetate (KOAc), activates the palladium complex.[7] This facilitates the transmetalation with the diboron reagent, transferring a boryl group to the palladium center and the halide to the boron. The choice of a mild base is crucial to prevent premature coupling or decomposition of the product.[4][7]

  • Reductive Elimination: The final step involves the reductive elimination of the aryl boronate ester from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3]

Diagram: Catalytic Cycle of Miyaura Borylation

Miyaura_Borylation Miyaura Borylation Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ pdiicomp Ar-Pd(II)(X)L₂ pd0->pdiicomp Oxidative Addition pos_prod pd0->pos_prod arx Ar-X (7-Bromo-Substrate) pdiiboryl Ar-Pd(II)(Bpin)L₂ pdiicomp->pdiiboryl Transmetalation b2pin2 B₂pin₂ base Base (KOAc) pdiiboryl->pd0 Reductive Elimination product Ar-Bpin (Product) pos_arx pos_arx->pdiicomp pos_b2pin2 pos_b2pin2->pdiiboryl pos_base pos_base->pdiiboryl

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Protocol 1: Synthesis of the Pinacol Ester Derivative

This protocol details the synthesis of 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine from its corresponding 7-bromo precursor.

Materials:

  • 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane. Subsequently, add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

    • Scientist's Note: An inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalytic form. Dioxane is a common solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester as a solid.

Quality Control:

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

  • The expected product is a stable, often crystalline solid, suitable for long-term storage.[6]

Application in One-Pot Borylation/Suzuki-Miyaura Coupling

For efficiency, the synthesized boronic ester does not need to be isolated. A one-pot, two-step protocol where the borylation is immediately followed by a Suzuki-Miyaura coupling is highly advantageous, saving time, solvent, and improving overall yield by avoiding purification losses of the intermediate.[3]

Workflow and Rationale

This process involves two distinct catalytic cycles in the same vessel.

  • Borylation Step: Performed as described above, typically with a mild base like KOAc.

  • Suzuki Coupling Step: Upon completion of the borylation, the second aryl halide (Ar'-X), a stronger base (e.g., K₂CO₃, K₃PO₄), and an aqueous co-solvent are added directly to the reaction mixture.[8] The stronger base is required to activate the boronic ester for the Suzuki transmetalation step.[9] Sometimes, a second charge of catalyst or a different ligand is added to ensure high conversion in the second step.[8]

Diagram: One-Pot Borylation/Suzuki Workflow

OnePot_Workflow One-Pot Borylation/Suzuki Reaction Workflow start Start: Ar-X, B₂pin₂, Pd Catalyst, KOAc in Dioxane borylation Step 1: Miyaura Borylation (e.g., 90°C, 1-2h) start->borylation intermediate Intermediate Formed: Ar-Bpin (Do Not Isolate) borylation->intermediate addition Additives: 1. Ar'-X (Coupling Partner) 2. Aq. Base (e.g., K₂CO₃) 3. (Optional) More Catalyst intermediate->addition suzuki Step 2: Suzuki Coupling (e.g., 100°C, 1-4h) addition->suzuki product Final Product: Ar-Ar' suzuki->product

Caption: Sequential workflow for a one-pot borylation/Suzuki coupling.

Protocol 2: One-Pot Synthesis of a Biaryl Compound

This protocol describes the synthesis of a generic biaryl compound from 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine and a second aryl halide.

Procedure:

  • Borylation Step: Follow steps 1-4 from Protocol 1 . Monitor for full conversion of the starting aryl bromide.

  • Suzuki Additions: After cooling the reaction mixture slightly, add the second aryl or heteroaryl halide (Ar'-X, 1.0-1.1 eq), an aqueous solution of potassium carbonate (K₂CO₃, 2M, 3.0 eq), and if necessary, an additional portion of the palladium catalyst (0.01-0.02 eq).

    • Scientist's Note: The addition of water is crucial for the Suzuki coupling mechanism, facilitating the base-mediated activation of the boronic ester. The choice of base and solvent system can significantly impact reaction efficiency.[10]

  • Suzuki Coupling Step: Re-heat the mixture to 90-100 °C and stir until the boronic ester intermediate is consumed (monitor by LC-MS).

  • Workup and Purification: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Troubleshooting

Table 2: Common Issues and Solutions

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Conversion in Borylation - Inactive catalyst (oxidized Pd)- Insufficiently anhydrous conditions- Poor quality of base or solvent- Ensure a thoroughly inert atmosphere.- Use freshly opened or distilled anhydrous solvents.- Use flame-dried glassware. Use a fresh bottle of KOAc.
Significant Protodeboronation - Presence of water or protic sources in the borylation step.- Reaction run for too long or at too high a temperature.- Ensure all reagents and solvents are anhydrous for the borylation step.- Optimize reaction time and temperature; do not overheat.
Homocoupling of Starting Material (Ar-Ar) - Base is too strong for the borylation step.- Use a milder base like KOAc or KOPh for the borylation. Stronger bases like K₃PO₄ or t-BuOK can promote homocoupling.[11]
Stalled Suzuki Coupling - Catalyst deactivation.- Insufficiently strong base or lack of water.- Add a fresh portion of catalyst and/or ligand for the second step.- Ensure an adequate amount of aqueous base is present.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable peroxide-former and a suspected carcinogen. Work in a well-ventilated fume hood and use with caution.

  • Boron Reagents: While generally of low toxicity, boron compounds can be irritating. Avoid inhalation of dust and skin contact.[2]

  • Pressure: Reactions heated in sealed vessels can build up pressure. Ensure proper pressure-relief systems are in place.[10]

References

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4839219/]
  • Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings. (2024). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d4gc00841k]
  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium. [URL: https://medium.com/@allenchem/one-pot-miyaura-borylation-suzuki-coupling-in-drug-synthesis-988355653606]
  • (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. (n.d.). Mol-Instincts. [URL: https://www.molinstincts.com/sdf/4-METHYL-3-4-DIHYDRO-2H-1-4-BENZOXAZIN-7-YL-BORONIC-ACID-MM499769867.html]
  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Borylation. (n.d.). Wikipedia. [URL: https://en.wikipedia.
  • Miyaura Borylation Reaction. (n.d.). Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2795301]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [URL: https://www.youtube.
  • (4-Methyl-3,4-dihydro-2H-benzo[b][3][5]oxazin-7-yl)boronic acid. (n.d.). BLDpharm. [URL: https://www.bldpharm.com/products/499769-86-7.html]

  • Suzuki cross-coupling reaction. (2020). YouTube. [URL: https://www.youtube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Suzuki-Miyaura_Coupling]
  • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2776404]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4244903/]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503818/]

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The Catalytic Utility of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis and drug discovery, the benzoxazine scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active molecules.[1][2] When functionalized with a boronic acid moiety, specifically forming 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (CAS No: 499769-86-7), this compound becomes a potent and versatile building block, primarily in the realm of palladium-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth exploration of its catalytic applications, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Section 1: Foundational Principles and Mechanistic Overview

The primary catalytic application of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid lies in the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning methodology is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[5][6]

The catalytic cycle, a dance of oxidative addition, transmetalation, and reductive elimination, is the heart of the Suzuki-Miyaura reaction. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X (Oxidative Adduct) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)-Ar' (Di-organic Species) Transmetalation->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product BoronicAcid Ar'B(OH)2 (4-Methyl-3,4-dihydro-2H-1,4- benzoxazin-7-ylboronic acid) BoronicAcid->Transmetalation Base Base (e.g., K2CO3, Cs2CO3) Base->Transmetalation ArylHalide Ar-X (Aryl Halide/Triflate) ArylHalide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of an aryl halide or triflate to a palladium(0) complex. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium(II) center, a step that is critically facilitated by a base.[7] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[8]

Section 2: Application Notes - Why Choose 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid?

While a plethora of boronic acids are commercially available, the selection of a specific derivative is a critical experimental parameter. The unique structural attributes of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid offer distinct advantages:

  • Incorporation of a Bio-relevant Scaffold : The dihydro-benzoxazine core is a key feature in numerous pharmacologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory properties.[9] Employing this boronic acid allows for the direct installation of this valuable pharmacophore into a target molecule.

  • Modulation of Electronic Properties : The nitrogen and oxygen heteroatoms within the benzoxazine ring system can influence the electron density of the boronic acid, potentially impacting its reactivity and the efficiency of the transmetalation step.

  • Versatility in Drug Discovery : As a versatile building block, this compound serves as an excellent starting point for the synthesis of libraries of complex molecules for high-throughput screening in drug discovery programs.[10][11]

Section 3: Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl bromide with 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

Protocol_Workflow Start Start: Assemble Reaction Components Reagents Aryl Bromide (1.0 equiv) 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2 equiv) Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Base (e.g., K2CO3, 2.0 equiv) Start->Reagents Solvent Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water) Start->Solvent Setup Combine in a reaction vessel under inert atmosphere (N2 or Ar) Reagents->Setup Solvent->Setup Reaction Heat the reaction mixture (e.g., 80-100 °C) Setup->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Aqueous workup and extraction with an organic solvent Monitoring->Workup Upon completion Purification Purify the crude product by column chromatography Workup->Purification Analysis Characterize the final product (NMR, MS, etc.) Purification->Analysis End End: Isolated Product Analysis->End

Figure 2: A generalized workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 mmol, 2-5 mol%), and base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a hypothetical optimization matrix for a model reaction.

EntryPalladium Catalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901275
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901282
3Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)901288
4Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)100891
5Pd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100695

This data is illustrative and serves as a template for experimental design.

Section 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is not extensively documented, general precautions for handling boronic acids and benzoxazine derivatives should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][15]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][16] Avoid creating dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[12] Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 5: Conclusion and Future Outlook

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid stands as a valuable reagent in the synthetic chemist's toolbox. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex molecules bearing the biologically significant benzoxazine scaffold. Future research will likely focus on expanding the scope of its applications, including its use in other catalytic transformations and the development of more sustainable, "green" catalytic protocols. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore the full potential of this versatile compound.

References

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3943. [Link]

  • DSpace@MIT. (2015). Catalytic and Biological Applications of Benzoxaborolones. [Link]

  • PubMed. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 23(3), 346-368. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]

  • PubMed Central. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13155. [Link]

  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-dihydro-2H-1,4-Benzoxazines. Molecules, 28(2), 798. [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3943. [Link]

  • ResearchGate. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2011). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • PubMed Central. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(17), 3943. [Link]

  • PubMed. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link]

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Chemical Society Reviews. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(10), 2822-2843. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. [Link]

  • ResearchGate. (2011). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2025). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. [Link]

  • MDPI. (2009). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. [Link]

Sources

Comprehensive Analytical Strategies for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical techniques for the characterization of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, a key intermediate in pharmaceutical and materials science. We present optimized protocols for ensuring the identity, purity, and stability of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies covered include chromatographic separation, spectroscopic characterization, and thermal analysis, providing a comprehensive toolkit for quality control and in-depth analysis.

Introduction: The Significance of Boronic Acids

Boronic acids and their derivatives are versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Their applications extend into medicinal chemistry, where they serve as key components in the development of novel therapeutics.[2] The specific compound, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, combines the functionalities of a benzoxazine ring system with the reactive boronic acid moiety. Benzoxazine derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5] Given its potential in drug discovery and materials science, rigorous analytical characterization is paramount to ensure its quality and performance in downstream applications.

This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for the most critical analytical techniques. We will delve into the "why" behind procedural steps, offering insights gleaned from extensive experience in the field.

Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid and quantifying it in various matrices. Boronic acids can be challenging to analyze by HPLC due to their potential for dehydration to form boroxines and their sometimes poor chromophores.[6][7] The protocols below are designed to mitigate these challenges.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

RP-HPLC is the primary method for determining the purity of the target compound and detecting any related impurities. The choice of column and mobile phase is critical for achieving optimal separation.

Causality Behind the Method:

  • Column Choice: A C18 column is a robust starting point for many boronic acids.[6] We recommend a modern, end-capped C18 column to minimize peak tailing that can arise from interactions between the boronic acid group and residual silanols on the silica support.

  • Mobile Phase: An acidic mobile phase is often employed to suppress the ionization of the boronic acid, leading to better peak shape and retention.[8] Formic acid is a good choice as it is MS-compatible. Acetonitrile is a common organic modifier.

  • Detection: UV detection is suitable for this compound due to the aromatic benzoxazine core. The detection wavelength should be set at the absorption maximum of the analyte.

Experimental Workflow:

Caption: RP-HPLC workflow for purity analysis.

Protocol 1: RP-HPLC Purity Method

ParameterRecommended Condition
HPLC System A standard HPLC or UHPLC system with a UV detector.
Column Waters XSelect Premier HSS T3 (or equivalent), 2.5 µm, 4.6 x 100 mm.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm (or determined λmax)
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS provides invaluable information for confirming the molecular weight of the target compound and identifying unknown impurities.

Causality Behind the Method:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids, often forming adducts that aid in identification.[6]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is recommended for accurate mass measurements, which can confirm the elemental composition.

Protocol 2: LC-MS Identification

ParameterRecommended Condition
LC System UHPLC system coupled to a mass spectrometer.
Column & Mobile Phase As described in Protocol 1.
MS System ESI-positive mode.
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C

Expected Results: The primary ion observed should correspond to [M+H]+ for the title compound (C9H12BNO3, Exact Mass: 193.09).

Spectroscopic Structural Elucidation

A suite of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR are fundamental, while ¹¹B NMR provides specific information about the boron environment.

Causality Behind the Method:

  • ¹H and ¹³C NMR: These spectra will confirm the presence of the methyl group, the dihydro-oxazine ring protons, and the aromatic protons, as well as the carbon skeleton.

  • ¹¹B NMR: This nucleus is quadrupolar, which can lead to broad signals.[9] However, the chemical shift is highly indicative of the coordination state of the boron atom.[10][11] For boronic acids, the chemical shift is typically in the range of 27-33 ppm. The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[9]

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹¹B NMR spectrum using a boron-free probe if available. Use BF₃·OEt₂ as an external reference.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze chemical shifts and coupling constants to assign the structure.

    • Confirm the number of unique carbons from the ¹³C NMR spectrum.

    • Verify the characteristic chemical shift of the boronic acid in the ¹¹B NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

Causality Behind the Method: The spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid, the C-N and C-O stretches of the benzoxazine ring, and the aromatic C-H and C=C vibrations.

Protocol 4: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks.

Expected Characteristic FTIR Peaks:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (boronic acid)3200-3600 (broad)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-2960
Aromatic C=C stretch1500-1600
B-O stretch1310-1380
C-O-C stretch (oxazine ring)~1230
C-N-C stretch (oxazine ring)~1150
Oxazine ring mode~940

Note: Peak positions are approximate and can be influenced by the molecular environment.[12][13]

Physicochemical Characterization

Understanding the solid-state properties of the compound is crucial, especially for applications in drug development and materials science.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and potential polymorphic transitions of the compound.

Causality Behind the Method:

  • TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water. Boronic acids are known to undergo dehydration.[14][15]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other thermal events.[16][17]

Experimental Workflow:

Caption: Workflow for thermal analysis (TGA/DSC).

Protocol 5: Thermal Analysis

ParameterTGADSC
Instrument Thermogravimetric AnalyzerDifferential Scanning Calorimeter
Sample Pan Platinum or AluminaAluminum (non-hermetic)
Sample Mass 5-10 mg2-5 mg
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min
Heating Rate 10 °C/min10 °C/min
Temperature Range Ambient to 600 °CAmbient to a temperature above the melting point

Data Interpretation:

  • TGA: Look for a weight loss step corresponding to the loss of water from the boronic acid to form the boroxine. The decomposition onset temperature indicates the thermal stability.

  • DSC: An endothermic peak will indicate the melting point of the compound. Other peaks may suggest phase transitions or decomposition.

X-ray Crystallography

For definitive structural proof and to understand the solid-state packing, single-crystal X-ray diffraction is the gold standard.

Causality Behind the Method: This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry.[18][19][20] It is particularly useful for studying intermolecular interactions, such as hydrogen bonding in boronic acid dimers.[21]

Protocol 6: X-ray Crystallography

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the data and solve the crystal structure using appropriate software.

Stability and Degradation

Assessing the stability of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is critical for determining its shelf life and appropriate storage conditions.

Causality Behind the Method: Boronic acids can be susceptible to oxidation and degradation.[22] A forced degradation study, exposing the compound to stress conditions (acid, base, oxidation, heat, light), can identify potential degradation products and pathways. The RP-HPLC method (Protocol 1) can be used to monitor the degradation.

Protocol 7: Forced Degradation Study

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples by RP-HPLC (Protocol 1) and LC-MS (Protocol 2) to identify and quantify any degradants.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. By employing a combination of chromatographic, spectroscopic, and physicochemical techniques, researchers can confidently ascertain the identity, purity, and stability of this important chemical entity. Adherence to these methodologies will ensure high-quality material for use in drug discovery, process development, and materials science research, ultimately contributing to the successful advancement of scientific endeavors.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. ResearchGate. [Link]

  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • 11B NMR Chemical Shifts. San Diego State University. [Link]

  • FTIR spectra of benzoxazine monomers. ResearchGate. [Link]

  • Boron NMR. University of Ottawa. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

  • Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a versatile bifunctional organic molecule poised for significant applications in materials science. Its unique structure, combining a reactive boronic acid moiety with a heterocyclic N-methylated benzoxazine core, opens avenues for the development of novel functional polymers, organic electronics, and sensor technologies. The boronic acid group is a cornerstone of modern organic synthesis, primarily known for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This reactivity is instrumental in constructing complex conjugated systems. Furthermore, boronic acids can form reversible covalent bonds with diols, a property that is increasingly exploited in the design of "smart" materials, such as stimuli-responsive hydrogels and sensors for saccharides.[3][4][5]

The 4-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold imparts specific electronic and steric properties. The tertiary amine within the ring can influence the local chemical environment and provides a site for potential coordination or further functionalization. This guide provides detailed protocols for two key applications of this compound: its use as a monomer for the synthesis of stimuli-responsive polymers and as a building block in the creation of novel organic semiconductor materials via Suzuki-Miyaura cross-coupling.

Application 1: Synthesis of pH- and Sugar-Responsive Polymers

The ability of boronic acids to reversibly bind with diols makes 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid an excellent candidate for creating polymers that respond to changes in pH and the presence of saccharides.[3][4] This protocol details the synthesis of a copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a technique that allows for the creation of well-defined polymer architectures.[6]

Scientific Rationale

The boronic acid moiety exists in equilibrium between a neutral trigonal planar state and an anionic tetrahedral state. In the presence of diols (like glucose), this equilibrium shifts towards the formation of a cyclic boronate ester, a reaction that is highly dependent on the pH of the medium.[3] By incorporating this boronic acid-containing monomer into a polymer backbone, we can create materials that undergo conformational changes or changes in solubility in response to sugars or pH shifts. The N-methyl benzoxazine component can influence the polymer's solubility and thermal properties.

Experimental Workflow: RAFT Polymerization

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification & Characterization A Combine Monomers: - 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid - N-isopropylacrylamide (NIPAM) B Add RAFT Agent (e.g., DDMAT) A->B C Add Initiator (e.g., AIBN) B->C D Add Solvent (e.g., 1,4-Dioxane) C->D E Degas Mixture (Freeze-Pump-Thaw Cycles x3) D->E F Heat to 70°C under Inert Atmosphere (N2 or Ar) E->F G React for 12-24 hours F->G H Precipitate Polymer in cold Diethyl Ether G->H I Isolate by Filtration and Dry under Vacuum H->I J Characterize Polymer: - GPC (Mn, PDI) - 1H NMR (Composition) - FTIR (Functional Groups) I->J

Caption: Workflow for RAFT polymerization.

Detailed Protocol: Synthesis of Poly(NIPAM-co-MDBB)

MDBB: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine:

    • N-isopropylacrylamide (NIPAM) (e.g., 1.0 g, 8.84 mmol)

    • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (e.g., 0.17 g, 0.88 mmol, for 10 mol% incorporation)

    • RAFT agent, e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) (e.g., 32.2 mg, 0.088 mmol)

    • Initiator, e.g., Azobisisobutyronitrile (AIBN) (e.g., 2.9 mg, 0.0176 mmol)

    • Anhydrous 1,4-dioxane (10 mL)

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 12-24 hours under an inert atmosphere.

  • Termination: Stop the reaction by immersing the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether (~200 mL).

  • Isolation: Collect the polymer by filtration, wash with additional cold diethyl ether, and dry under vacuum at room temperature overnight.

Characterization and Expected Data

The resulting polymer should be characterized to determine its molecular weight, polydispersity, and composition.

ParameterTechniqueExpected Value
Molecular Weight (Mn)Gel Permeation Chromatography (GPC)10,000 - 15,000 g/mol
Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)< 1.2
Monomer Incorporation¹H NMR Spectroscopy~10 mol% MDBB

Application 2: Building Block for Organic Semiconductors via Suzuki-Miyaura Coupling

The boronic acid functionality makes 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid an ideal coupling partner in Suzuki-Miyaura reactions.[2][7][8] This allows for the precise installation of the benzoxazine unit into larger conjugated systems, which are the basis for many organic electronic materials.

Scientific Rationale

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[2] By coupling our boronic acid with a dihaloaromatic compound, we can synthesize conjugated polymers or oligomers. The electron-donating nature of the N-methyl benzoxazine moiety can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting material, which is critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Protocol: Synthesis of a Model Dimer

This protocol describes the coupling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid with 1-bromo-4-nitrobenzene.

  • Reaction Setup: In a microwave vial, combine:

    • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (100 mg, 0.52 mmol)

    • 1-bromo-4-nitrobenzene (125 mg, 0.62 mmol)

    • Palladium catalyst, e.g., Pd(PPh₃)₄ (30 mg, 0.026 mmol)

    • Base, e.g., aqueous 2M Na₂CO₃ (0.5 mL)

    • Solvent, e.g., Toluene (4 mL) and Ethanol (1 mL)

  • Degassing: Seal the vial and purge with argon for 15 minutes.

  • Reaction: Place the vial in a preheated oil bath at 100°C and stir vigorously for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Characterization and Expected Product

The final product, 4-methyl-7-(4-nitrophenyl)-3,4-dihydro-2H-1,4-benzoxazine, should be characterized to confirm its structure and purity.

AnalysisTechniqueExpected Result
Structure Confirmation¹H and ¹³C NMR SpectroscopyPeaks corresponding to both aromatic moieties.
PurityHigh-Performance Liquid Chromatography (HPLC)>95% purity
Mass VerificationMass Spectrometry (e.g., ESI-MS)[M+H]⁺ corresponding to C₁₅H₁₄N₂O₃

This successful synthesis demonstrates the utility of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid as a robust building block for creating more complex, electronically active materials.

References

  • Brooks, W. L. A., & Sumerlin, B. S. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. Available from: [Link]

  • Theato, P. (2012). Polymer Self-Assembly Mediated by Boronic Acid. In Stimuli-Responsive Materials (pp. 221-238). Royal Society of Chemistry. Available from: [Link]

  • Boyer, C., et al. (2009). Boronic Acid-Terminated Polymers: Synthesis by RAFT and Subsequent Supramolecular and Dynamic Covalent Self-Assembly. Macromolecules, 42(19), 7214-7225. Available from: [Link]

  • Du Prez, F. E., et al. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 7(30), 4870-4891. Available from: [Link]

  • Chembid. (n.d.). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Available from: [Link]

  • Ayogu, J. I., et al. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(12), 4467-4473. Available from: [Link]

  • ResearchGate. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Available from: [Link]

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  • Lowe, D. M. (n.d.). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews. Available from: [Link]

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Application Notes & Protocols: Protecting Group Strategies for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Protection

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is dictated by the precise management of its two key reactive sites: the boronic acid at the C-7 position and the tertiary amine within the benzoxazine core[1][2]. While the N-methyl group confers stability and removes the need for traditional amine protection (e.g., against acylation), the boronic acid moiety is inherently sensitive and often requires protection to survive a multi-step synthetic sequence.

Boronic acids are susceptible to several degradation pathways, including protodeboronation (cleavage of the C-B bond), oxidation, and dehydration to form boroxine anhydrides[3][4]. These undesired reactions reduce yields and complicate purification. Therefore, a robust protecting group strategy is not merely an additional step but a critical component for ensuring the success and reproducibility of complex molecular syntheses.

This guide provides a detailed analysis of protecting group strategies for this specific molecule, focusing on the rationale behind experimental choices, step-by-step protocols, and the principles of orthogonal synthesis to enable complex molecular construction.

Part 1: Strategic Protection of the Boronic Acid Moiety

The primary challenge in utilizing 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is maintaining the integrity of the C-B bond. Protection masks the reactive boronic acid, transforming it into a more stable derivative that can be handled, purified, and carried through various reaction conditions before being unmasked for its intended transformation.

The Premier Strategy: Pinacol Boronate Ester Formation

The conversion of a boronic acid to its corresponding pinacol boronate ester is the most widely adopted protection strategy[5]. Pinacol esters offer an excellent balance of stability and reactivity. They are generally stable to aqueous workups, chromatography on silica gel, and a wide range of non-acidic reaction conditions, yet they are sufficiently reactive to participate directly in Suzuki-Miyaura cross-coupling reactions without a separate deprotection step[5][6].

Causality Behind the Choice:

  • Enhanced Stability: The bulky pinacol group sterically shields the boron atom, hindering hydrolysis and protodeboronation[3].

  • Improved Handling: Pinacol esters are typically crystalline, non-polar, and less prone to forming trimeric boroxines, simplifying purification and characterization[4].

  • Reaction Compatibility: They are compatible with a broad spectrum of synthetic transformations that do not involve strong acids or bases.

ProtectionWorkflow cluster_main Pinacol Ester Protection Workflow Start Boronic Acid (4-Methyl-3,4-dihydro-2H-1,4- benzoxazin-7-ylboronic acid) Process Azeotropic Dehydration (Dean-Stark) Start->Process + Reagents Pinacol Anhydrous Solvent (e.g., Toluene, THF) Reagents->Process Product Protected Pinacol Ester (4-Methyl-7-(pinacolato)boron...) Process->Product Water Removal

Caption: General workflow for boronic acid protection.

Protocol 1: Synthesis of 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

This protocol employs azeotropic removal of water using a Dean-Stark apparatus to drive the esterification equilibrium towards the product.

  • 1. Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.0 eq).

  • 2. Reagents: Add pinacol (1.1 - 1.5 eq) and an anhydrous solvent such as toluene or THF (approx. 0.1 M concentration).

  • 3. Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • 4. Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can often be used directly or purified by flash column chromatography on silica gel. It has been reported that silica gel mixed with boric acid can be effective for purifying pinacol esters[5].

ParameterRecommended ValueRationale
Pinacol Equivalents 1.1 - 1.5A slight excess ensures complete conversion of the boronic acid.
Solvent Toluene, THF, DioxaneMust be anhydrous and form an azeotrope with water to facilitate removal.
Temperature RefluxRequired to drive the azeotropic removal of water.
Typical Yield >90%The reaction is generally high-yielding and clean.
Alternative Protecting Groups for Orthogonal Strategies

While pinacol esters are highly versatile, complex syntheses may require protecting groups with different stability profiles. Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups in the molecule[7][8].

Protecting GroupStructure ExampleStabilityDeprotection ConditionsReference
Pinacol Ester B(pin)Tolerates mild acid/base, chromatography.Strong acid (e.g., HCl) or transesterification.[5][9][5]
MIDA Ester B(MIDA)Stable to strong acid, anhydrous conditions, cross-coupling.Mild aqueous base (e.g., NaHCO₃, pH > 10).[3][3]
Trifluoroborate Salt BF₃KHighly stable to air, moisture, chromatography.Aqueous acid (e.g., HCl) or silica gel.[3][4][3]

This orthogonality is crucial. For instance, a MIDA-protected boronate can be carried through a sequence involving acidic deprotection of a Boc group on another part of the molecule, a task that would be challenging with a pinacol ester[3][4].

Part 2: Managing the Reactivity of the N-Methyl Benzoxazine Core

The 4-methyl group renders the nitrogen a tertiary amine. Unlike primary or secondary amines, it does not possess an acidic proton and is therefore not susceptible to acylation or carbamate formation with reagents like Boc-anhydride or Cbz-Cl[10][11]. Consequently, it does not require protection in the traditional sense.

However, the lone pair of electrons on the nitrogen atom imparts Lewis basicity. This can be a strategic challenge in certain reactions, particularly palladium-catalyzed cross-couplings.

Key Considerations:

  • Catalyst Inhibition: The nitrogen lone pair can coordinate to the palladium center, potentially acting as a catalyst poison and hindering the catalytic cycle[12]. This is a known challenge for nitrogen-rich heterocycles[13][14].

  • Protonation: Under acidic conditions, the amine will be protonated to form an ammonium salt. This deactivates its Lewis basicity but may be incompatible with other acid-sensitive functional groups or the stability of the boronic acid itself, which can undergo protodeboronation under harsh acidic conditions[15][16].

Strategies for Mitigation (without formal protection):

  • Ligand Choice: In Suzuki-Miyaura couplings, the use of electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can often overcome catalyst inhibition by stabilizing the active palladium species and promoting the desired catalytic cycle over catalyst deactivation[14].

  • Base Selection: The choice of base is critical. While strong bases are needed to activate the boronate ester for transmetalation, excessively harsh conditions can promote side reactions. Potassium phosphate (K₃PO₄) is often a successful choice for couplings involving nitrogen-containing heterocycles[13].

  • Solvent and Additives: The use of additives like trimethyl borate has been shown to enhance reaction rates in challenging heteroaryl couplings, potentially by buffering the reaction medium and preventing catalyst poisoning[12].

Part 3: Integrated and Orthogonal Synthetic Design

An effective protecting group strategy is planned by considering the entire synthetic route. The choice of boronic acid protection must be compatible with all subsequent reaction and deprotection steps.

OrthogonalDecision cluster_decision Orthogonal Strategy Decision Flow Start Start: 4-Methyl-...-Boronic Acid Q1 Will the synthesis involve acid-labile group deprotection (e.g., Boc, Trityl)? Start->Q1 Protect_MIDA Protect as MIDA Ester (Stable to Acid) Q1->Protect_MIDA Yes Protect_Pinacol Protect as Pinacol Ester (General Purpose) Q1->Protect_Pinacol No Perform_Acid_Steps Perform Acidic Reaction Steps Protect_MIDA->Perform_Acid_Steps Perform_Other_Steps Perform Other Synthetic Steps Protect_Pinacol->Perform_Other_Steps Deprotect_MIDA Deprotect MIDA (Aqueous Base) Perform_Acid_Steps->Deprotect_MIDA Final_Reaction Final Reaction (e.g., Suzuki Coupling) Perform_Other_Steps->Final_Reaction Use Directly or Deprotect Deprotect_MIDA->Final_Reaction

Caption: Decision workflow for selecting a boronic acid protecting group.

Hypothetical Scenario: Imagine a synthetic route where an acid-labile tert-butoxycarbonyl (Boc) group must be removed from another part of the molecule.

  • Incorrect Strategy: Protecting the boronic acid as a pinacol ester. The acidic conditions required for Boc removal (e.g., TFA in DCM) would likely cleave the pinacol ester and could lead to protodeboronation of the free boronic acid[17][18].

  • Correct (Orthogonal) Strategy: Protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) ester. The MIDA group is robustly stable to strongly acidic conditions[3][4]. The Boc group can be selectively removed with TFA, leaving the B(MIDA) group intact. The B(MIDA) group can then be cleaved with mild aqueous base just before the final Suzuki coupling step. This selective manipulation is the essence of an orthogonal strategy[7][19].

Part 4: Detailed Application Protocols

Protocol 2: Deprotection of Pinacol Boronate Ester

While the pinacol ester can often be used directly in cross-coupling, some applications may require regeneration of the free boronic acid.

  • Method A: Acidic Hydrolysis

    • Dissolve the pinacol boronate ester (1.0 eq) in a 2:1 mixture of acetone and water.

    • Add aqueous HCl (2 M, 2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by LC-MS. Upon completion (typically 1-4 hours), neutralize the solution carefully with a base like NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Method B: Transesterification with a Volatile Boronic Acid

    • Dissolve the pinacol boronate ester (1.0 eq) in a mixture of diethyl ether and water (10:1).

    • Add phenylboronic acid (2.0 eq) or another suitable transesterification agent.

    • Stir vigorously at room temperature for 12-24 hours. The desired boronic acid often precipitates and can be collected by filtration. This method avoids harsh acidic conditions[5].

Protocol 3: Example Suzuki-Miyaura Cross-Coupling

This protocol uses the protected pinacol ester directly as the coupling partner.

  • 1. Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (Ar-X, 1.0 eq), 4-Methyl-7-(pinacolato)boron... (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq).

  • 2. Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME.

  • 3. Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).

  • 4. Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • 5. Purification: Purify the crude product by flash column chromatography.

Conclusion

The successful application of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in complex synthesis hinges on the strategic protection of the boronic acid group. Conversion to a pinacol boronate ester serves as a robust and versatile primary strategy, enhancing stability and simplifying handling. For more advanced synthetic routes requiring orthogonal protection, MIDA esters or trifluoroborate salts offer powerful alternatives with distinct deprotection conditions. While the tertiary amine does not require direct protection, its potential to inhibit metal catalysts must be managed through careful selection of ligands and reaction conditions. By applying these principles and protocols, researchers can effectively leverage this valuable building block to achieve their synthetic targets.

References

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • American Chemical Society (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link]

  • Mattatall, N. R., et al. (2010). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Org. Lett.[Link]

  • Google Patents (2015). US9085590B2 - Protecting groups for boronic acids.
  • Monot, J., et al. (2009). Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox. Organic Letters. [Link]

  • Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • ChemistryViews (2018). New Protecting Group for Amines. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.[Link]

  • Royal Society of Chemistry (2017). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B. [Link]

  • Darses, B., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Org. Lett.[Link]

  • Gillis, E. P., & Burke, M. D. (2008). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry. [Link]

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]

  • Lee, S., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Org. Lett.[Link]

  • Molbase. (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic.... [Link]

  • Wiley-VCH (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Taylor & Francis Online (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. [Link]

  • Preprints.org (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • ResearchGate. Conversion of aryl pinacol boronates to their boronic acid analogues.... [Link]

  • National Institutes of Health (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ResearchGate. Reactivity of Boronic Acids toward Catechols in Aqueous Solution. [Link]

  • American Chemical Society (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. [Link]

  • National Institutes of Health (2008). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. [Link]

  • National Institutes of Health (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • MDPI (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • Organic Process Research & Development (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • ResearchGate. What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Royal Society of Chemistry (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]

  • PubMed (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Reddit (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • American Chemical Society (1995). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (CAS No: 499769-86-7).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this key building block in their synthetic workflows. The purification of arylboronic acids is notoriously challenging, often plagued by issues of low recovery, persistent impurities, and product degradation.

This guide provides a structured approach to troubleshooting common issues and offers validated protocols to achieve high purity of the target compound, ensuring the reliability and success of your subsequent reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of this and similar arylboronic acids.

Q1: My crude NMR looks messy after synthesis. What are the most probable impurities I should be looking for?

A: The impurity profile of arylboronic acids can be complex. Typically, you should be vigilant for:

  • Protodeborylation Product: This is the arene resulting from the cleavage of the C-B bond, in this case, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine. This is a very common byproduct, especially if the reaction workup involves harsh acidic or basic conditions or extended heating.[3]

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines. This process can complicate NMR interpretation and affect reactivity. The presence of water during workup and storage can shift the equilibrium back to the monomeric acid.

  • Unreacted Starting Materials: Depending on your synthetic route (e.g., Miyaura borylation from the corresponding halide), residual starting materials may be present.

  • Homocoupling Products: Dimers of your starting material or product can sometimes form as side products.[4]

Q2: I attempted purification using standard silica gel chromatography, but my recovery is extremely low and the compound is streaking badly. What is causing this?

A: This is the most frequently encountered problem with boronic acid purification. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The boronic acid, being a Lewis acid, can strongly and often irreversibly adsorb to these Lewis basic sites, preventing elution from the column.[5] This leads to significant product loss and severe tailing on TLC and column chromatography.[6][7] For this reason, standard silica gel chromatography is generally not recommended for free boronic acids.

Q3: Is recrystallization a good strategy for purifying 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid?

A: Yes, absolutely. For solid arylboronic acids, recrystallization is often the most effective and scalable method of purification.[4][8] It avoids the pitfalls of chromatography and can efficiently remove both more- and less-soluble impurities. The key is to perform a systematic solvent screen to find a single solvent or a solvent pair that provides good solubility at high temperatures and poor solubility at low temperatures.

Q4: I've read about using an acid-base extraction. How does that work and is it suitable for my compound?

A: Acid-base extraction is a highly effective and robust method for purifying boronic acids.[7][9][10] The principle is that boronic acids are sufficiently acidic to be deprotonated by an aqueous base (like NaOH or KOH) to form a water-soluble boronate salt.[3][7] This allows you to wash away non-acidic organic impurities with an organic solvent. Subsequently, the aqueous layer is acidified, which re-protonates the boronate salt, causing the pure boronic acid to precipitate or be extracted back into a fresh organic layer. This method is highly suitable for your target compound.

Section 2: Troubleshooting Guide: Deeper Dive

This section provides solutions to more specific and challenging purification scenarios.

Issue: Recrystallization Failures

Q: I've tried to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What are my options?

A: "Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point, or when the solution is supersaturated. Here is a systematic approach to resolve this:

  • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid crashing the product out in an ice bath too quickly.

  • Use a More Dilute Solution: Add more of the hot solvent to ensure the compound remains dissolved until a lower temperature is reached.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can induce nucleation.[4]

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

  • Switch to Trituration: If crystallization is unsuccessful, remove the solvent and attempt trituration. This involves stirring or sonicating the crude oil/solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[4][6] Hexanes or a mixture of hexanes/ethyl acetate are good starting points.[6]

Issue: Persistent Impurities After Extraction & Recrystallization

Q: An impurity co-purifies with my product despite trying multiple methods. What is a more advanced strategy?

A: When standard methods fail, derivatization is an excellent and powerful strategy. For boronic acids, the formation of a diethanolamine adduct is a field-proven technique.

  • The Principle: Boronic acids react with diethanolamine to form stable, crystalline spirocyclic esters.[6][8][9] These adducts often have very different solubility profiles from the boronic acid and its impurities, allowing them to be easily purified by recrystallization or simple filtration.

  • The Advantage: The formation is reversible. After purifying the adduct, the pure boronic acid can be regenerated by treating the adduct with acid and extracting it.[6][9] This method is particularly effective for removing impurities that have similar properties to the boronic acid itself.

Section 3: Visual Guides & Data

Decision-Making Flowchart for Purification Strategy

The following diagram provides a logical pathway for selecting the most appropriate purification method based on the initial state of your crude product and the nature of the impurities.

Purification_Decision_Tree start Start: Crude Product (Post-Workup) is_solid Is the crude material a solid? start->is_solid is_oily Crude is an oil or waxy solid is_solid->is_oily No recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes acid_base Primary Method: Acid-Base Extraction is_oily->acid_base triturate Consider Trituration (e.g., with Hexanes/EtOAc) is_oily->triturate check_purity2 Check Purity (NMR, LCMS) recrystallize->check_purity2 check_purity1 Check Purity (NMR, LCMS) acid_base->check_purity1 is_pure1 Is it >95% pure? check_purity1->is_pure1 is_pure2 Is it >95% pure? check_purity2->is_pure2 finish Finished Product is_pure1->finish Yes derivatize Advanced Method: Derivatize with Diethanolamine, Purify Adduct, then Hydrolyze is_pure1->derivatize No is_pure2->acid_base No, try alternative is_pure2->finish Yes derivatize->finish

Caption: A flowchart for troubleshooting common issues in Bpin purification.

Table 1: Recommended Solvents for Arylboronic Acid Recrystallization

This table provides a starting point for your solvent screening experiments. The optimal choice will depend on the specific impurity profile of your crude material.

Solvent / SystemTypeRationale & Best Use Case
Water (Hot)Highly PolarExcellent for removing non-polar organic impurities. Many simple arylboronic acids have sufficient solubility in hot water.[8]
Ethanol (EtOH)Polar ProticA good general-purpose solvent for moderately polar compounds. Often used if impurities are very non-polar.[8]
Ethyl Acetate (EtOAc)Mid-PolarityAnother good general-purpose solvent. Effective for many arylboronic acids.[4]
Toluene / HexanesSolvent PairThe compound is dissolved in a minimum of hot toluene (good solvent), and hexanes (poor solvent) is added until turbidity appears.[11][12] This allows for fine-tuning of solubility.
Acetonitrile (ACN)Polar AproticCan be effective for compounds that are too soluble in alcohols but require a polar solvent.

Section 4: Validated Purification Protocols

Safety First: Always perform experiments in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Acid-Base Extraction

This is the most robust method for removing non-acidic impurities from crude, oily, or solid material.

Acid_Base_Workflow step1 1. Dissolve Crude in EtOAc step2 2. Extract with 1M NaOH (aq) x 2 step1->step2 step3 3. Combine Aqueous Layers (contains boronate) step2->step3 Aqueous organic_impurities Organic Layer (Discard Impurities) step2->organic_impurities Organic step4 4. Cool to 0°C & Acidify with 2M HCl step3->step4 step5 5. Extract Product with EtOAc x 3 step4->step5 step6 6. Dry, Filter & Concentrate step5->step6 pure_product Pure Boronic Acid step6->pure_product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with 1M aqueous sodium hydroxide (NaOH) (2 x 10 mL per gram). Combine the aqueous layers. The boronate salt is now in the aqueous phase.

    • Scientist's Note: The organic layer contains non-acidic impurities and can be discarded.[7]

  • Acidification: Cool the combined aqueous layers in an ice bath to 0-5 °C. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH is ~1-2 (test with pH paper). A precipitate of the pure boronic acid should form.

  • Product Extraction: Extract the acidified aqueous suspension with fresh ethyl acetate (3 x 15 mL per gram). The pure boronic acid will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is ideal if the crude material is a solid with moderate to high initial purity.

Methodology:

  • Solvent Selection: Based on small-scale tests (see Table 1), select an appropriate solvent or solvent pair.[13] For this compound, a system like ethyl acetate/hexanes or hot water could be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Solvent Pair: If using a pair, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the solid, then cool as described above.[11][12]

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

Sources

Technical Support Center: Stability and Handling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (CAS: 499769-86-7).[1][2] This document provides in-depth guidance for researchers, medicinal chemists, and process development scientists on the stability, handling, and troubleshooting of this versatile building block. Our goal is to equip you with the necessary expertise to mitigate common experimental challenges and ensure the successful application of this reagent in your synthetic endeavors.

The utility of arylboronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is well-established for constructing complex molecular architectures.[3][4][5] However, the inherent chemical liabilities of the boronic acid functional group necessitate a nuanced understanding of its stability to achieve reproducible and high-yielding results. This guide addresses the most frequently encountered issues and provides field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent stability and proper handling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

Q1: What are the primary decomposition pathways for this arylboronic acid?

A1: Like most arylboronic acids, this compound is susceptible to three main degradation pathways. Understanding these is the first step toward preventing them. The electron-donating nature of the benzoxazine ring system may influence the rate of these processes, but the fundamental mechanisms remain the same.

  • Protodeboronation: This is the most common decomposition route in synthetic applications, where the C–B bond is cleaved and replaced by a C–H bond.[6] This process is particularly accelerated in aqueous or protic media, with the rate being highly dependent on pH.[6][7] The basic conditions often required for Suzuki-Miyaura couplings can be especially problematic, promoting the formation of the more reactive arylboronate anion which is prone to this decomposition.[8][9]

  • Oxidation: The boronic acid moiety can undergo oxidative degradation, particularly in the presence of air or other oxidizing agents.[6][10] While less of a concern under inert reaction conditions, prolonged storage or handling in air can lead to a gradual loss of reagent integrity.

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[6][11] This is a reversible process, but it significantly alters the molecular weight (3x monomer weight - 3x H₂O), leading to inaccuracies in weighing and stoichiometry. This can be a hidden cause of poor reaction performance.[11]

DecompositionPathways cluster_proto Protodeboronation cluster_oxi Oxidation cluster_borox Boroxine Formation Compound 4-Methyl-3,4-dihydro-2H-1,4- benzoxazin-7-ylboronic acid Proto_Cond Aqueous Base (e.g., Suzuki Cond.) Compound->Proto_Cond + H₂O Oxi_Cond Air (O₂) ROS Compound->Oxi_Cond + [O] Borox_Cond Solid State Anhydrous Cond. Compound->Borox_Cond 3x, -3 H₂O Proto_Product 4-Methyl-3,4-dihydro- 2H-1,4-benzoxazine Proto_Cond->Proto_Product Oxi_Product Corresponding Phenol + Boric Acid Oxi_Cond->Oxi_Product Boroxine Cyclic Trimer (Boroxine) Boroxine->Borox_Cond +3 H₂O Borox_Cond->Boroxine SuzukiTroubleshooting Start Low Suzuki Coupling Yield Check_Proto Suspect Protodeboronation? Start->Check_Proto Base_Issue Investigate Base Check_Proto->Base_Issue Yes Solvent_Issue Review Solvent System Base_Issue->Solvent_Issue Switch to milder base (e.g., K₃PO₄, KF, Cs₂CO₃) Temp_Issue Optimize Temperature Solvent_Issue->Temp_Issue Use anhydrous or low-water solvent system Protect_Strategy Consider a Stability-Enhanced Derivative Temp_Issue->Protect_Strategy Lower reaction temp; monitor reaction time Protect_Strategy->Base_Issue No, re-evaluate conditions first Pinacol Use Pinacol Ester Protect_Strategy->Pinacol For general stability MIDA Use MIDA Boronate Protect_Strategy->MIDA For highly challenging/ unstable systems Success Improved Yield Pinacol->Success MIDA->Success

Fig 2. Troubleshooting workflow for low-yielding Suzuki reactions.
Possible Cause: Protodeboronation

The basic aqueous conditions required for transmetalation in the Suzuki catalytic cycle are precisely the conditions that promote protodeboronation. [8][9]The goal is to find a window where the rate of cross-coupling is significantly faster than the rate of decomposition.

  • Solution 1: Optimize the Base. Strong, highly aqueous bases like NaOH or Na₂CO₃ can aggressively promote decomposition.

    • Action: Switch to milder or less nucleophilic bases. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are excellent alternatives that are known to facilitate transmetalation while minimizing protodeboronation. [12]* Solution 2: Control the Water Content. While water is often necessary to dissolve the base and facilitate the formation of the active boronate species, excess water provides the proton source for protodeboronation.

    • Action: Use a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) and minimize the aqueous volume. In some cases, using an anhydrous solvent with a base like KF can be effective.

  • Solution 3: Use a Stability-Enhanced Derivative. For particularly challenging substrates or when optimization fails, converting the boronic acid to a more stable form is the most robust strategy.

    • Pinacol Ester: The corresponding pinacol boronate ester is significantly more stable to protodeboronation and can be easily prepared. [6][13]It is generally stable to chromatography and can be used directly in Suzuki couplings. [3] * MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids. [14]They are unreactive under anhydrous coupling conditions but undergo slow hydrolysis under mild aqueous base to release the boronic acid in situ. [3][14][15]This "slow-release" mechanism maintains a very low concentration of the unstable free boronic acid, favoring cross-coupling over decomposition. [14]

Problem: Compound decomposes during chromatographic purification.
Possible Cause: Acidity of Silica Gel

Standard silica gel is acidic (pH ≈ 4-5), which can catalyze the decomposition of boronic acids and the hydrolysis of sensitive boronate esters on the column. [13]

  • Solution 1: Use Neutralized Silica Gel.

    • Action: Before packing the column, prepare a slurry of the silica gel in the desired eluent and add 1-2% (v/v) of a non-nucleophilic base like triethylamine. This will neutralize the acidic sites on the silica surface. See Protocol C for a detailed procedure.

  • Solution 2: Use a More Stable Derivative.

    • Action: MIDA boronates are known to be exceptionally stable to standard silica gel chromatography, making them ideal for purification-intensive synthetic routes. [13]Pinacol esters are also generally stable enough for chromatographic purification. [3][13]

Section 3: Key Experimental Protocols

Protocol A: Stability Assessment via ¹H NMR Monitoring

This protocol allows for a quantitative assessment of the boronic acid's stability under specific mock reaction conditions.

  • Materials: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, deuterated solvent (e.g., DMSO-d₆, D₂O), chosen base (e.g., K₃PO₄), internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Procedure:

    • Prepare a stock solution of the boronic acid and the internal standard in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add a measured amount of the base (dissolved in D₂O if necessary) to the NMR tube.

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) while maintaining the tube at the desired reaction temperature.

    • Analysis: Monitor the disappearance of the boronic acid's aromatic signals relative to the stable internal standard. The appearance of a new aromatic proton signal corresponding to the protodeboronated product (4-Methyl-3,4-dihydro-2H-1,4-benzoxazine) confirms the degradation pathway.

Protocol B: Preparation of the Pinacol Ester Derivative

This protocol converts the boronic acid to its more stable pinacol boronate ester.

  • Materials: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, pinacol, anhydrous solvent (e.g., Toluene or THF), Dean-Stark apparatus (optional).

  • Procedure:

    • To a solution of the boronic acid (1.0 eq) in the anhydrous solvent, add pinacol (1.1 eq).

    • Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected azeotropically. If not, the reaction can be run in the presence of a drying agent like anhydrous MgSO₄.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture, filter off any drying agents, and remove the solvent under reduced pressure.

    • The resulting crude pinacol ester can often be used directly or purified by column chromatography (see Protocol C).

Protocol C: Column Chromatography with Neutralized Silica Gel
  • Materials: Crude product, silica gel, eluent system, triethylamine (Et₃N).

  • Procedure:

    • In a beaker, add the required amount of silica gel.

    • Add the chosen eluent (e.g., Hexane/Ethyl Acetate) to form a slurry.

    • Add triethylamine to the slurry to a final concentration of 1% (v/v). For example, for 100 mL of eluent, add 1 mL of Et₃N.

    • Stir the slurry for 5-10 minutes.

    • Pack the chromatography column with the neutralized silica slurry as per standard procedure.

    • Run the column using an eluent that also contains 1% triethylamine to maintain the neutral environment.

References

  • Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Li, G., et al. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. Available at: [Link]

  • Lab Alley. How to Store Boric Acid. Available at: [Link]

  • Organic Chemistry Portal. Protodeboronation. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Roberts, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. Available at: [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • U.S. Borax Inc. Borate handling and storage. Available at: [Link]

  • A-ChemTek. (2024). Understanding Boronic Acids: Properties, Handling, and Sourcing. Available at: [Link]

  • American Chemical Society. (2016). Boron Reagents in Synthesis: Boron Chemistry: An Overview. In ACS Symposium Series.
  • Knapp, D. M., et al. (2022). N-METHYLIMINODIACETIC ACID (MIDA) ANHYDRIDE. Organic Syntheses. Available at: [Link]

  • Pilkington, C. J., & Squires, B. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mol-Instincts. (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. Available at: [Link]

  • PubChem. 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine. Available at: [Link]

  • Pilkington, C. J., & Squires, B. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]

Sources

common side reactions with 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Welcome to the technical support guide for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (CAS: 499769-86-7). This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges associated with this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers provide mechanistic insights and actionable solutions to get your reaction back on track.

Question 1: My Suzuki-Miyaura coupling reaction has a low yield of the desired cross-coupled product, and I'm observing a significant amount of a byproduct that corresponds to the protonated starting material (4-methyl-3,4-dihydro-2H-1,4-benzoxazine). What is happening and how can I fix it?

Answer:

You are likely observing protodeboronation , a common side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1] This process consumes your starting material, leading to reduced yields of the desired product.

Causality and Mechanism: Protodeboronation is essentially a protonolysis of the boronic acid.[1] Its rate is highly dependent on the reaction conditions, particularly pH, temperature, and the electronic properties of the arylboronic acid. Both acid- and base-catalyzed pathways exist. For many arylboronic acids, the reaction is slowest at a neutral pH.[1] The presence of water and the choice of base can significantly influence the rate of this undesired reaction.

Troubleshooting Steps & Solutions:

  • Optimize the Base: Strong bases or highly aqueous basic conditions can accelerate protodeboronation.[2][3]

    • Action: If using a strong base like NaOH or KOH, consider switching to a milder inorganic base such as K₃PO₄ or K₂CO₃, or an organic base like triethylamine (TEA).

    • Rationale: Milder bases are often sufficient to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle without excessively promoting the competing protodeboronation.[4][5]

  • Minimize Water Content: While some water can be beneficial in Suzuki couplings, excess water can provide a proton source for protodeboronation.

    • Action: Use anhydrous solvents and ensure your reagents are dry. If an aqueous base is required, use the minimum effective amount.

  • Consider Boronic Acid Derivatives: If protodeboronation remains problematic, converting the boronic acid to a more stable derivative can protect it until the catalytic cycle begins.

    • Action: Use the corresponding pinacol ester (4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine)[6] or prepare the potassium trifluoroborate salt.[7]

    • Rationale: These derivatives exhibit greater stability and are less prone to premature protodeboronation.[5][7] They participate in the catalytic cycle via a "slow release" of the active boronic acid under the reaction conditions.[1]

  • Increase Reaction Rate: A sluggish cross-coupling reaction allows more time for side reactions to occur.

    • Action: Increase the catalyst loading slightly or screen different palladium catalysts and ligands (e.g., SPhos, XPhos) to find a more active system that accelerates the desired coupling over the decomposition pathway.[8][9]

Question 2: My reaction mixture contains a significant amount of a dimeric byproduct, 4,4'-dimethyl-3,4,3',4'-tetrahydro-2H,2'H-[7,7'-bi-1,4-benzoxazine]. What causes this impurity?

Answer:

The formation of a symmetrical biaryl dimer indicates that a homocoupling side reaction is occurring.[10] This process involves the coupling of two molecules of your boronic acid, catalyzed by the palladium species.

Causality and Mechanism: Homocoupling is particularly problematic in the presence of oxygen.[11] The Pd(0) catalyst can react with O₂ to form a palladium peroxo complex. This species can then react with two molecules of the boronic acid, ultimately leading to the dimer after reductive elimination.[11] This pathway competes directly with the desired cross-coupling catalytic cycle.

Troubleshooting Steps & Solutions:

ProblemProbable CauseRecommended Solution
Dimer Formation Oxygen in the reaction mixture Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (N₂ or Ar) for 15-30 minutes before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction.[10][11]
Choice of Palladium Precursor If using Pd(OAc)₂, which is a Pd(II) source, an initial reduction step is required to form the active Pd(0) catalyst. This process can sometimes favor side reactions. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Reaction Temperature Elevated temperatures can sometimes favor homocoupling. Attempt the reaction at a lower temperature (e.g., 60-80 °C) to see if the selectivity improves, though this may require a longer reaction time.

Experimental Workflow Diagram: Mitigating Homocoupling

G cluster_prep Reaction Setup cluster_degas Crucial Degassing Step cluster_reaction Reaction Execution A Combine Boronic Acid, Aryl Halide, Base, Solvent B Sparge with N₂/Ar (15-30 min) A->B C Add Pd Catalyst under Inert Atmosphere B->C Displaces O₂ D Heat Reaction Mixture (Maintain Inert Atmosphere) C->D E Reaction Complete D->E Suzuki_Cycle cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_side Common Side Reactions pd0 Pd(0)L₂ pd2 Ar¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition (Ar¹-X) transmetal Ar¹-Pd(II)L₂-Ar² pd2->transmetal Transmetalation (Base, Ar²B(OH)₂) transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) transmetal->product boronic_acid Ar²B(OH)₂ (Your Reagent) boronic_acid->pd2 Enters Suzuki Cycle protodeboronation Ar²-H (Protodeboronation) boronic_acid->protodeboronation H⁺ Source (H₂O, Solvent) homocoupling Ar²-Ar² (Homocoupling) boronic_acid->homocoupling Pd Catalyst, O₂

Sources

improving yield in reactions with 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery and organic synthesis, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a versatile building block, particularly favored in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, however, can present challenges in achieving optimal reaction yields and purity. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate these challenges. As Senior Application Scientists, we combine fundamental mechanistic understanding with field-proven experience to help you troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Addressing Common Reaction Issues

This section addresses specific, frequently encountered problems in reactions involving 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, offering causal explanations and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the first parameters I should check?

A1: A low-yielding or failed Suzuki-Miyaura coupling can be attributed to several interdependent factors. A systematic approach to diagnosing the issue is crucial. The primary areas to investigate are the integrity of your reagents and the reaction conditions, specifically the catalyst system, base, and solvent.

Core Areas for Investigation:

  • Reagent Quality & Stability:

    • Boronic Acid Integrity: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[1] While this is often a reversible process, it complicates accurate mass measurement and can affect reaction kinetics.[1] More critically, the C-B bond is susceptible to oxidation (forming a phenol) and protodeboronation (replacement of the -B(OH)₂ group with -H), especially upon prolonged storage or exposure to air and moisture.[1] Always use a fresh, high-purity batch of the boronic acid or assess its quality by NMR before use.

    • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[2] Ensure your palladium source and phosphine ligand have not degraded. Some ligands are air-sensitive.

  • Reaction Atmosphere & Degassing:

    • Oxygen Contamination: The presence of oxygen is a primary cause of both catalyst decomposition and the unwanted homocoupling of the boronic acid.[2][3] It is imperative to ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from start to finish.[4]

  • Choice of Base and Solvent:

    • Base Strength & Solubility: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[5] However, an overly strong base in a protic solvent can accelerate protodeboronation.[2] The base must have sufficient solubility in the reaction medium. Inorganic bases like K₂CO₃ or K₃PO₄ are often used with a co-solvent of water to aid dissolution.[6][7][8]

    • Solvent System: The solvent must dissolve the reagents to a reasonable extent.[6] Biphasic systems (e.g., Toluene/H₂O, Dioxane/H₂O) are common and require vigorous stirring to maximize the interfacial area where the reaction occurs.[4][6]

Below is a logical workflow to diagnose the root cause of low yield.

TroubleshootingWorkflow cluster_reagents Reagent Integrity cluster_atmosphere Atmosphere Control cluster_conditions Reaction Parameters Start Low or No Yield Observed CheckReagents 1. Assess Reagent Quality Start->CheckReagents CheckAtmosphere 2. Verify Inert Atmosphere CheckReagents->CheckAtmosphere BoronicAcid Boronic Acid Purity? (NMR, fresh bottle) Catalyst Catalyst/Ligand Active? CheckConditions 3. Evaluate Reaction Conditions CheckAtmosphere->CheckConditions Degassing Solvent Properly Degassed? (Sparging, Freeze-Pump-Thaw) InertGas Maintained Inert Gas? (Positive Pressure) Resolution Systematic Optimization CheckConditions->Resolution Base Base Appropriate? (Strength, Solubility) Solvent Solvent System Correct? (Solubility, Biphasic Stirring) Temp Temperature Optimal?

Caption: A workflow for diagnosing low-yield Suzuki reactions.

Q2: I'm observing significant protodeboronation of my starting material. How can I prevent this?

A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common side reaction, particularly for electron-rich heterocyclic boronic acids like the one .[1][9] This process is often catalyzed by acid or base and is exacerbated by the presence of water.[2][10]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH to milder alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] Potassium fluoride (KF) can also be effective.[5]

  • Employ Anhydrous Conditions: Since water is often the proton source, moving to anhydrous conditions can significantly suppress this side reaction. This involves using dry solvents and a base that does not require water for dissolution, such as a finely powdered, anhydrous inorganic base or an organic base. Recent studies have shown that anhydrous conditions can accelerate the desired transmetalation while avoiding protodeboronation.[11][12]

  • Convert to a Boronic Ester: Boronic esters, such as the pinacol ester (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[1][9] You can synthesize the pinacol ester of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid and use it directly in the coupling reaction. Many modern Suzuki-Miyaura protocols are optimized for boronic esters.[9][12]

  • Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired cross-coupling.

Q3: My main impurity is the homocoupled biaryl product derived from the boronic acid. What causes this and how can I suppress it?

A3: The formation of a symmetrical biaryl from the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a well-known side reaction in Suzuki-Miyaura couplings.[3][13] This can occur through two primary mechanisms:

  • Oxygen-Mediated Homocoupling: This is the most common cause, where dissolved oxygen in the reaction mixture oxidizes the Pd(0) catalyst to a Pd(II) species, which can then promote homocoupling.[3][14]

  • Palladium(II)-Mediated Homocoupling: If the reduction of the Pd(II) precatalyst to Pd(0) is slow or incomplete, the remaining Pd(II) can directly catalyze the homocoupling of the boronic acid.[15]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: The most critical step is to remove all traces of oxygen from the reaction mixture. Use a robust degassing technique such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for an extended period (20-30 minutes).[4]

  • Use an Active Pd(0) Source or an Efficient Precatalyst: Modern Buchwald-type precatalysts are designed for rapid and efficient generation of the active Pd(0) species, which can minimize the amount of residual Pd(II).[16]

  • Introduce a Mild Reducing Agent: In some cases, adding a mild reducing agent, such as potassium formate, can help maintain a low concentration of Pd(II) without interfering with the main catalytic cycle.[15]

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle, potentially outcompeting the homocoupling pathway.[17][18]

The diagram below illustrates the main Suzuki-Miyaura cycle and the off-cycle pathways leading to common byproducts.

SuzukiCycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Oxidative Addition Pd0->OxAdd + Ar-X Transmetal Ar-Pd(II)-Ar'(L_n) Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal + Base Homocoupling Ar'-Ar' (Homocoupling) ArBOH2->Homocoupling Protodeboronation Ar'-H (Protodeboronation) ArBOH2->Protodeboronation Base Base Product Ar-Ar' O2_PdII O₂ or residual Pd(II) O2_PdII->Homocoupling H2O H₂O / H⁺ H2O->Protodeboronation

Caption: Suzuki-Miyaura cycle with competing side reactions.

Frequently Asked Questions (FAQs)

Q4: What is the best way to purify the starting boronic acid if I suspect it is impure?

A4: Impurities in the boronic acid can significantly impact the reaction. Purification is often a necessary first step.

  • Recrystallization: This is a common and effective method. Solvents like benzene, dichloroethane, or ethyl acetate can be effective.[19]

  • Acid/Base Extraction: Boronic acids are weakly acidic and can be derivatized into salts.[19][20] Treat the crude material with a base (e.g., NaOH) to form the water-soluble boronate salt. Wash the aqueous layer with an organic solvent (like diethyl ether) to remove non-acidic impurities. Then, re-acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure boronic acid, which can be isolated by filtration or extraction.[19][20]

  • Chromatography: Column chromatography on silica gel can be challenging for boronic acids due to their polarity and potential for decomposition on acidic silica.[19] If chromatography is necessary, consider using neutral alumina or boric acid-impregnated silica gel.[19][21][22]

Q5: Which catalyst and ligand combination works best for this specific boronic acid?

A5: The optimal choice depends on the coupling partner (the aryl halide or triflate). 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is relatively electron-rich due to the aniline-like nitrogen and the ether oxygen.

  • For simple aryl bromides/iodides: A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ may be sufficient.

  • For challenging substrates (e.g., aryl chlorides, sterically hindered partners): More advanced catalyst systems are required. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][18] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for less reactive aryl halides.[18]

The following table provides recommended starting points for reaction optimization.

ParameterRecommended ConditionRationale & Considerations
Palladium Source XPhos Pd G3 (1-2 mol%)Precatalyst provides rapid generation of active Pd(0), good for challenging couplings.[2]
Ligand (Included in precatalyst)Buchwald-type ligands are robust for electron-rich boronic acids and unactivated halides.[18]
Base K₃PO₄ (2.0 equiv.)A moderately strong base that is effective but less likely to cause protodeboronation than NaOH.[2]
Solvent System 1,4-Dioxane / H₂O (10:1)Good balance of solubility for organic reagents and the inorganic base.[2][6]
Temperature 80–110 °CStart around 80-90 °C and increase if the reaction is sluggish. Monitor for decomposition.[2]
Concentration 0.1 - 0.5 MA typical concentration range with respect to the limiting reagent.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Degassed 1,4-Dioxane and Water (10:1 mixture)

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, the boronic acid, and K₃PO₄.

  • Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be ~0.2 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of Boronic Acid via Acid-Base Extraction

This protocol is for purifying the boronic acid from non-acidic impurities.[19][20]

Materials:

  • Crude 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate

Procedure:

  • Dissolution & Basification: Dissolve the crude boronic acid in a minimal amount of 1 M NaOH solution in a separatory funnel.

  • Extraction of Impurities: Extract the basic aqueous solution three times with diethyl ether. Combine the organic layers and set them aside (this contains neutral/basic impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1 M HCl dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper). The pure boronic acid should precipitate as a solid.

  • Isolation:

    • If a solid precipitates: Isolate the pure boronic acid by vacuum filtration, wash the solid with cold water, and dry under high vacuum.

    • If no solid precipitates (or if it oils out): Extract the acidified aqueous solution three times with ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed. Available at: [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone - ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ResearchGate. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles | Journal of the American Chemical Society. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (CAS 499769-86-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges, particularly solubility issues, encountered when working with this versatile benzoxazine-based boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid and what are its primary applications?

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is an organoboron compound featuring a benzoxazine core.[1][2][3][4] Its molecular formula is C9H12BNO3, and it has a molecular weight of approximately 193.01 g/mol .[1] Like other arylboronic acids, it is a key building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds.[5][6] The benzoxazine moiety is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[3][6]

Q2: What are the general solubility characteristics of arylboronic acids?

The solubility of arylboronic acids can be quite variable and is often a source of experimental challenges. Generally, they exhibit poor solubility in water and nonpolar organic solvents.[7][8][9] Their solubility tends to be higher in polar aprotic solvents like ethers (e.g., dioxane, THF) and ketones, and moderate in solvents like chloroform.[9] However, broad statements about their solubility can be misleading, and it is often necessary to determine the optimal solvent system empirically for each specific compound.[8]

Q3: My 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid appears to be degrading or changing over time, even in solid form. What could be happening?

Boronic acids are susceptible to dehydration, where three molecules of the boronic acid can condense to form a cyclic trimeric anhydride called a boroxine.[10][11][12][13][14] This process is reversible and can occur upon heating or even during storage at room temperature, especially under anhydrous conditions.[10][13][14] The formation of boroxine can alter the compound's physical properties, including its solubility and reactivity. The equilibrium between the boronic acid and the boroxine can be shifted back towards the boronic acid by the presence of water.[11][13]

Troubleshooting Guide: Solubility and Stability Issues

This section provides a systematic approach to addressing common problems encountered during the dissolution and use of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

Issue 1: The compound is not dissolving in my chosen solvent.

Cause: The inherent low solubility of the boronic acid in the selected solvent system is the most likely cause. For reactions like the Suzuki-Miyaura coupling, a mixture of an organic solvent and an aqueous base is often used. The choice of both components is critical.

Solutions:

  • Solvent Selection:

    • Initial Screening: If you are developing a new procedure, screen a range of solvents. Ethers such as 1,4-dioxane and tetrahydrofuran (THF), often mixed with water, are common starting points for Suzuki couplings.[15]

    • Polar Aprotic Solvents: Consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for compounds that are particularly difficult to dissolve, though be mindful that these can sometimes interfere with catalytic activity or make product isolation more challenging.

    • Ester Derivatives: For improved solubility in apolar solvents, consider converting the boronic acid to a boronic ester, such as a pinacol ester.[16][17] These derivatives are generally more soluble in organic solvents and can be easier to handle and purify.[5][17] The pinacol ester of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is also commercially available.[18][19]

  • Temperature:

    • Gently warming the mixture can significantly increase the rate of dissolution and overall solubility. However, be cautious, as excessive heat can promote the formation of boroxines.[14]

  • pH Adjustment (for aqueous or biphasic systems):

    • In the context of Suzuki-Miyaura coupling, the presence of a base is required to activate the boronic acid.[5] The formation of the boronate anion (R-B(OH)3-) increases aqueous solubility and facilitates transmetalation to the palladium catalyst.

    • Common bases include carbonates (Na2CO3, K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH, KOH). The choice of base can influence both solubility and reaction outcome.

Experimental Protocol: Small-Scale Solubility Test

  • To a small vial, add a few milligrams of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

  • Add a measured volume (e.g., 0.5 mL) of the desired solvent.

  • Stir vigorously at room temperature for 5-10 minutes.

  • If undissolved solid remains, gently warm the vial (e.g., to 40-50 °C) and observe any changes.

  • If applicable, add a small amount of an aqueous base to mimic reaction conditions and observe its effect on solubility.

Table 1: General Solubility of Arylboronic Acids in Common Solvents

Solvent ClassExamplesGeneral SolubilityNotes
Ethers 1,4-Dioxane, THFHighOften used in Suzuki couplings, frequently with water.
Ketones AcetoneHighGood solubility but lower boiling point may not be ideal for all reactions.[9]
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateOften require heating.[20]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateUseful for setting up reactions and derivatizations.[9][15]
Polar Aprotic DMF, DMSOHighCan be difficult to remove and may affect reaction kinetics.
Alcohols Methanol, EthanolModerate to HighCan participate in side reactions (protodeboronation) under certain conditions.
Water WaterVery LowSolubility can be increased by the addition of a base or co-solvents.[8]
Nonpolar Hydrocarbons Hexanes, HeptaneVery LowGenerally used as anti-solvents for precipitation/crystallization.[9]
Issue 2: The reaction fails or gives low yield, possibly due to reagent instability.

Cause: Boronic acids can be unstable under certain reaction conditions, leading to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom) or homocoupling.[16][17]

Solutions:

  • Protecting Groups/Derivatives:

    • Trifluoroborate Salts (R-BF3K): These salts are highly stable, crystalline solids that are less prone to degradation.[15] They can release the boronic acid slowly under the reaction conditions.

    • MIDA Boronates: These are exceptionally stable derivatives that can be used in sequential coupling reactions.

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid.[15][21] These adducts can often be used directly in Suzuki couplings, particularly in protic solvents.[15][21]

Experimental Protocol: Formation of a Diethanolamine (DABO) Adduct

  • In a vial equipped with a stir bar, suspend the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane (DCM) or a mixture of MeTHF and IPA.[15][21][22]

  • While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Observe the initial dissolution of the solid, which is often followed by the precipitation of the diethanolamine adduct.[21]

  • Stir the resulting slurry for 15-30 minutes.

  • Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[15] This stable adduct can now be used in subsequent reactions.[21]

Workflow for Troubleshooting Solubility and Stability

G cluster_start Start: Solubility/Reactivity Issue cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting cluster_end Resolution start Initial Observation: Compound won't dissolve or reaction yield is low solvent_screen Screen Solvents (Dioxane/H2O, THF, DMF) start->solvent_screen Is it a dissolution problem? protect Form Stable Derivative start->protect Is it a reactivity/stability problem? heat Apply Gentle Heat (40-60 °C) solvent_screen->heat Still insoluble? change_base Vary Base (K2CO3, K3PO4, Cs2CO3) heat->change_base Still insoluble? change_base->protect Persistent issues? Consider stability. success Problem Resolved: Proceed with Optimized Conditions change_base->success Solubility achieved pinacol Pinacol Ester protect->pinacol dabo Diethanolamine Adduct (DABO Boronate) protect->dabo bf3k Trifluoroborate Salt protect->bf3k pinacol->success dabo->success bf3k->success

Caption: Decision workflow for addressing solubility and stability issues.

References

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • KORICH, A. L., & IOVINE, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(6), 1423–1431. Available from: [Link]

  • Various Authors. (2023). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. Available from: [Link]

  • Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(44), 11957–11965. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2019). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available from: [Link]

  • Molbase. (n.d.). (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID.
  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available from: [Link]

  • Miller, J. A. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

  • O'Brien, A. G., & Hesp, K. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2096–2099. Available from: [Link]

  • BLDpharm. (n.d.). 499769-86-7|(4-Methyl-3,4-dihydro-2H-benzo[b][12][15]oxazin-7-yl)boronic acid. Retrieved from BLDpharm website.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]

  • Li, M., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(8), 11475–11494. Available from: [Link]

  • Reddit. (2021, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/OrganicChemistry. Available from: [Link]

  • PubChem. (n.d.). 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine.
  • Reddit. (2022, February 16). Miyaura Borylation troubleshoot. r/OrganicChemistry. Available from: [Link]

  • PubChem. (n.d.). 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde.
  • Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry, 78(10), 4813–4823. Available from: [Link]

  • CymitQuimica. (n.d.). 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid pinacol ester.
  • Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3247. Available from: [Link]

  • Kumar, A., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5626. Available from: [Link]

  • ChemicalBook. (n.d.). 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][12][15]oxazine-7-boronic Acid. Retrieved from ChemicalBook website.

  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. Available from: [Link]

  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one.
  • Fisher Scientific. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester, Thermo Scientific Chemicals.
  • Frontier Specialty Chemicals. (n.d.). Boronic Acids. Retrieved from Frontier Specialty Chemicals website.
  • PubChem. (n.d.). Mevalonic Acid.

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Technical Support Center: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and utilization of this versatile reagent. Our aim is to equip you with the necessary information to ensure the integrity of your experiments and troubleshoot common challenges.

Introduction to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a valuable building block in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Its benzoxazine core is a privileged scaffold in medicinal chemistry, making this boronic acid a key intermediate in the synthesis of various biologically active compounds.

Below is a summary of its basic properties:

PropertyValueSource
CAS Number 499769-86-7[2]
Molecular Formula C₉H₁₂BNO₃[2]
Molecular Weight 193.01 g/mol [2]
Appearance Off-white to light-colored solid (typical for arylboronic acids)General knowledge
Density 1.28 g/cm³Inferred from related compounds

Frequently Asked Questions (FAQs) on Handling and Storage

Proper handling and storage are paramount to maintaining the quality and reactivity of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. Here are some common questions and our expert recommendations.

Q1: What are the ideal storage conditions for this boronic acid?

A1: To ensure long-term stability, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It is recommended to store it in a cool, dark, and dry place. For extended storage, refrigeration is advised. Some suppliers even recommend cold-chain transportation, indicating potential sensitivity to temperature fluctuations.

Q2: Is this compound sensitive to air and moisture?

A2: Yes, like many arylboronic acids, this compound can be sensitive to both air and moisture. Exposure to moisture can lead to the formation of boroxines (cyclic anhydrides), which may exhibit different reactivity in coupling reactions.[1] Oxygen can promote oxidative degradation pathways. Therefore, it is crucial to handle the solid in a dry environment, preferably in a glovebox or under a stream of inert gas.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE should be worn at all times. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][4] If there is a risk of generating dust, a dust mask or a respirator should be used. Work should be conducted in a well-ventilated area or a chemical fume hood.

Q4: How should I accurately weigh and dispense small quantities of this solid?

A4: Due to its sensitivity to air and moisture, it is best to weigh the compound in a glovebox. If a glovebox is not available, you can quickly weigh it in the open air and immediately place it in a reaction vessel that can be purged with an inert gas. For adding to a reaction, this can be done as a solid addition under a positive flow of inert gas.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a primary application for this boronic acid.[1] However, a successful outcome depends on several factors. This section addresses common issues encountered during this reaction.

Q5: My Suzuki-Miyaura reaction is giving a low yield. What are the potential causes?

A5: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is often the most effective.[5] Consider the following:

  • Catalyst and Ligand Choice: The palladium source and the choice of ligand are critical. For challenging couplings, a highly active pre-catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) may be necessary.[1][6]

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base should be optimized for your specific substrates.[1]

  • Solvent System: The solvent must be appropriate for all reaction components and is often a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water.[1] The solvent must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[5]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing it with a C-H bond. This is known as protodeboronation and consumes your starting material.[7][8]

Q6: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I minimize this?

A6: Protodeboronation is a major competing pathway that reduces the efficiency of the desired coupling reaction.[7] It is often promoted by high temperatures and strong bases.[9] Here are some strategies to mitigate it:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like K₃PO₄ or KF can be beneficial.[9]

  • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can slow down the rate of protodeboronation.[9]

  • Use a More Active Catalyst: A highly active catalyst system can increase the rate of the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction.[9]

  • Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can prevent premature decomposition.[1][10] These derivatives can then release the active boronic acid species slowly under the reaction conditions.[10]

Q7: My starting materials are not fully soluble in the reaction mixture. What can I do?

A7: Poor solubility of reactants can significantly hinder the reaction rate.[11] If you observe poor solubility, consider the following:

  • Solvent Screening: Experiment with different solvent systems. Sometimes, a co-solvent can improve solubility.

  • Functional Group Modification: If possible, modifying the functional groups on your starting materials to increase their solubility in common organic solvents can be a solution.[11]

  • Use of Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst can help to bring the reactants into the same phase.

Troubleshooting Summary Table:

IssuePotential CauseRecommended Solution
Low Yield Inactive catalystUse a fresh or more active catalyst/ligand system.
Inappropriate baseScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Oxygen contaminationEnsure proper degassing of solvents and use of inert atmosphere.
Protodeboronation Strong baseSwitch to a milder base (e.g., K₃PO₄, KF).
High temperatureLower the reaction temperature.
Slow coupling reactionUse a more active catalyst to accelerate the desired reaction.
Poor Solubility Incompatible solventScreen different solvents or co-solvent systems.

Experimental Protocols and Visualizations

Chemical Structure

Caption: Structure of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

Typical Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add Aryl Halide, Boronic Acid, and Base to a Dry Flask purge 2. Purge Flask with Inert Gas (Ar or N2) reagents->purge solvent 3. Add Degassed Solvent purge->solvent catalyst 4. Add Palladium Catalyst and Ligand solvent->catalyst heat 5. Heat to Reaction Temperature with Stirring catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench 7. Cool and Quench the Reaction monitor->quench extract 8. Aqueous Workup and Extraction quench->extract dry 9. Dry Organic Layer and Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Mechanism of Protodeboronation

Protodeboronation boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ boronate->boronic_acid - OH⁻ transition_state Transition State boronate->transition_state + H₂O product Ar-H + B(OH)₃ transition_state->product C-B Bond Cleavage

Caption: Simplified mechanism of base-catalyzed protodeboronation.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Li, Y., et al. (2018). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
  • Wang, Z., et al. (2020). The proposed mechanism for protodeboronation of arylboronic acids.
  • Smith, A. M., et al. (2018). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
  • Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Lee, C. H., et al. (2014). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Anant, P. V. (2015). Cross-Coupling Reactions: A Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling. [Video]. YouTube. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Drug Regulatory Affairs International. (n.d.). Arylboronic Acids. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Sigma-Aldrich. (2022).
  • Mol-Instincts. (n.d.). (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

  • Sigma-Aldrich. (2023).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Fisher Scientific. (2024).
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Mapana Journal of Sciences. (2021).
  • The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling. [Video]. YouTube. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015).
  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018).

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are working with complex heteroaromatic building blocks, such as 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. Our goal is to provide you with in-depth, field-tested insights to help you navigate the common challenges associated with this powerful C-C bond-forming reaction. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, explaining the underlying chemical principles and offering practical, step-by-step solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, especially with electron-rich and structurally complex boronic acids like your benzoxazine derivative, often stem from a few critical factors. The primary suspects are typically related to catalyst activity, the stability of the boronic acid, and suboptimal reaction conditions.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The heart of the Suzuki reaction is the palladium catalyst. Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active and has not been compromised by prolonged exposure to air.[1][2] For Pd(II) sources like Pd(OAc)₂, in-situ reduction to the active Pd(0) species is necessary.[3] The choice of ligand is also paramount. For electron-rich boronic acids, bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), can be highly effective in promoting the key steps of the catalytic cycle.[1]

  • Boronic Acid Stability & Purity: Heteroaromatic boronic acids can be susceptible to degradation, particularly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] Verify the purity of your 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, as impurities can inhibit the catalyst. If stability is a concern, consider converting the boronic acid to a more robust boronate ester, such as a pinacol ester, which can release the boronic acid slowly under the reaction conditions, minimizing degradation.[4][5]

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[2]

  • Base and Solvent Selection: The choice of base is critical and is often interdependent with the solvent system.[1] The base's role is to activate the boronic acid to facilitate transmetalation.[6][7] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to prevent degradation.[1] A screening of solvents (e.g., toluene, dioxane, THF, often with a water co-solvent) can reveal the optimal medium for your specific substrates.[1]

Q2: I'm observing significant formation of a byproduct that I suspect is the homocoupled dimer of my benzoxazine boronic acid. How can I suppress this side reaction?

A2: The homocoupling of boronic acids is a common side reaction in Suzuki couplings, often driven by the presence of oxygen or an inappropriate choice of catalyst and reaction conditions. Here's how you can mitigate this issue:

  • Strictly Anaerobic Conditions: As mentioned, oxygen is a major culprit in promoting homocoupling. Ensure your reaction setup is rigorously purged with an inert gas, and that all solvents are properly degassed prior to use.[2]

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If you are using a Pd(II) precatalyst, the initial reduction to Pd(0) can sometimes be accompanied by homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or using a well-defined precatalyst that readily forms the active Pd(0) species can be beneficial.[1]

  • Controlled Addition: In some cases, slowly adding the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, which can disfavor the bimolecular homocoupling reaction in favor of the desired cross-coupling pathway.

  • Ligand Optimization: The use of bulky, electron-rich ligands can sterically hinder the formation of the homocoupled product and promote the desired cross-coupling reaction.[1]

Q3: My primary challenge seems to be protodeboronation of the 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. What are the most effective strategies to prevent this?

A3: Protodeboronation is a significant challenge, especially with electron-rich heteroaromatic boronic acids, as the boronic acid group is replaced by a hydrogen atom.[4] The N-methyl and the oxygen atom in your benzoxazine moiety contribute to the electron-rich nature of the aromatic ring, potentially making it more susceptible to this side reaction.

Strategies to Minimize Protodeboronation:

  • Use of Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation. Switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[1]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, moving to anhydrous reaction conditions can significantly reduce this side reaction. This would involve using dry solvents and an anhydrous base.

  • Boronate Esters as "Slow-Release" Precursors: As mentioned earlier, converting your boronic acid to a more stable derivative like a pinacol ester can be a highly effective strategy.[4][5] These esters are more resistant to protodeboronation and hydrolyze in situ to slowly release the boronic acid for the catalytic cycle. This "slow-release" approach keeps the concentration of the more sensitive free boronic acid low throughout the reaction.[5]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of protodeboronation. Monitor your reaction progress (e.g., by TLC or LC-MS) to determine the optimal time for completion, avoiding unnecessarily long reaction times. If the reaction is sluggish, consider optimizing the catalyst system rather than simply increasing the temperature.[2]

Experimental Protocols & Data Presentation

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general starting point; optimization of specific parameters is often necessary.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Suzuki Coupling with Benzoxazine Derivatives
ParameterRecommended ConditionsRationale & Key Considerations
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that requires in-situ reduction.
Ligand SPhos or XPhos (Pd:Ligand ratio 1:2 to 1:4)Bulky, electron-rich biarylphosphine ligands are often effective for challenging couplings.[1]
Base K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)Moderately strong, non-nucleophilic bases that are effective in activating the boronic acid while minimizing side reactions.[1]
Solvent Toluene or Dioxane/H₂O (e.g., 10:1)Toluene is a good choice for anhydrous conditions. A small amount of water can sometimes accelerate the reaction but may increase protodeboronation risk.[1]
Temperature 80-110 °CA good starting range for many Suzuki couplings. Higher temperatures may be needed for less reactive halides but can also lead to degradation.

Based on a successful Suzuki coupling of a related benzoxazine derivative.

Visualizing the Process: Diagrams

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R R-Pd(II)L₂-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Boronic Acid, Halide) Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) Start->Check_Atmosphere Optimize_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Check_Reagents->Optimize_Base Reagents OK Check_Atmosphere->Optimize_Base Atmosphere OK Optimize_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF, +/- H₂O) Optimize_Base->Optimize_Solvent Use_Boronate_Ester Convert Boronic Acid to Pinacol Ester Optimize_Base->Use_Boronate_Ester Protodeboronation Suspected Optimize_Ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) Optimize_Solvent->Optimize_Ligand Success Improved Yield Optimize_Ligand->Success Use_Boronate_Ester->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Ayogu, J. I., & Ezeokonkwo, M. A. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Ayogu, J. I., & Ezeokonkwo, M. A. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Gogs, F., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Dalton Transactions. [Link]

  • Sharma, A., & Kumar, V. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • ResearchGate. Suzuki reaction with different boronic acids a. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. Suzuki reaction with different boronic acids a. [Link]

  • Le, T. N., & Organ, M. G. (2017). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4.. [Link]

  • Li, Z., et al. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate the common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid?

A1: The most prevalent and efficient method for synthesizing 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is the Palladium-catalyzed Miyaura borylation.[1][2] This reaction typically involves the cross-coupling of a suitable precursor, 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, with a boron source like bis(pinacolato)diboron (B₂pin₂). Alternative routes may include metal-halogen exchange followed by quenching with an alkyl borate, but these can be less compatible with the functional groups present in the benzoxazine ring system.[3][4]

Q2: What are the critical parameters to consider for a successful Miyaura borylation of the 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine precursor?

A2: A successful Miyaura borylation for this specific substrate hinges on the careful selection and optimization of several key parameters:

  • Catalyst System: A Palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like PdCl₂(dppf) is used, which is reduced in situ. The choice of ligand is crucial; bulky, electron-rich phosphine ligands generally give good results.

  • Base: The base plays a critical role in the transmetalation step. Potassium acetate (KOAc) is a commonly used weak base that is often effective.[5] However, for more challenging substrates, stronger bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. It's important to note that excessively strong bases can lead to side reactions.[6]

  • Solvent: Anhydrous, polar aprotic solvents such as dioxane, DMSO, or DMF are typically employed to ensure the solubility of the reactants and intermediates.

  • Temperature: The reaction is usually conducted at elevated temperatures, typically between 80-100 °C, to ensure a reasonable reaction rate.

  • Inert Atmosphere: As the active Pd(0) catalyst is sensitive to oxygen, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[7]

Q3: My 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid appears to be degrading upon storage. What are the best practices for handling and storage?

A3: Arylboronic acids can be susceptible to degradation, primarily through protodeboronation, especially in the presence of moisture and acid or base.[8] To ensure the long-term stability of your compound, follow these guidelines:

  • Storage: Store the solid boronic acid in a tightly sealed container, preferably in a desiccator under an inert atmosphere, at a low temperature (e.g., -20 °C).

  • Handling: When handling the compound, minimize its exposure to air and moisture. Use a glovebox or perform manipulations under a stream of inert gas if possible.

  • Solvent Choice for Storage: If you need to store the compound in solution, use an anhydrous, aprotic solvent. Avoid protic solvents like methanol or water for long-term storage.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

Problem 1: Low or No Product Yield in Miyaura Borylation

Symptom: After the reaction and workup, NMR or LC-MS analysis of the crude product shows primarily unreacted 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen.

    • Solution: Ensure your reaction setup is scrupulously deoxygenated. Purge the reaction vessel with an inert gas (argon or nitrogen) and use degassed solvents. Consider using a fresh bottle of catalyst or a different batch.[7]

  • Inappropriate Base: The chosen base may be too weak to facilitate the transmetalation step effectively.

    • Solution: While KOAc is a common choice, consider switching to a stronger base like K₂CO₃ or K₃PO₄.[6] A screening of bases is often a worthwhile optimization step.

  • Low Reaction Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: Increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition.

  • Poor Quality Reagents: The starting material, diboron reagent, or solvent may be of poor quality.

    • Solution: Verify the purity of your 7-bromo precursor. Use a fresh, high-purity source of bis(pinacolato)diboron. Ensure your solvent is anhydrous.

Troubleshooting Workflow for Low Yield

Miyaura_Borylation_Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Add Reactants: - 7-bromo-precursor - B2pin2 - KOAc - PdCl2(dppf) Setup->Reagents Solvent 3. Add Anhydrous Solvent (e.g., Dioxane) Reagents->Solvent Degas 4. Degas the Reaction Mixture Solvent->Degas Reaction 5. Heat and Stir (e.g., 90 °C, 12-24h) Degas->Reaction Workup 6. Cool, Dilute, and Filter Reaction->Workup Extraction 7. Aqueous Extraction Workup->Extraction Drying 8. Dry and Concentrate Extraction->Drying Product Crude Pinacol Ester Product Drying->Product

Sources

Technical Support Center: Stability and Degradation of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. This molecule is a valuable building block in modern synthetic chemistry, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. However, like many organoboron reagents, its stability can be a critical factor influencing experimental success, reproducibility, and purity of the final product. Reagent degradation can lead to reduced yields, the formation of complex impurities, and analytical challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the potential degradation pathways of this compound, presented in a practical question-and-answer format. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate stability issues in your experiments.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary degradation pathways for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid?

A1: Based on its chemical structure, the compound is susceptible to two principal degradation pathways targeting the arylboronic acid moiety. The benzoxazine core is generally stable, but the C-B bond is the most labile site.

  • Protodeboronation: This is the most common degradation pathway for arylboronic acids.[1][2][3] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process converts your active reagent into the inactive byproduct, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine. This reaction is often catalyzed by aqueous acidic or basic conditions.[4][5]

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group, yielding the corresponding phenol, 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol. This can occur in the presence of atmospheric oxygen or other oxidizing agents, and oxidative instability is a known issue for boronic acids, especially under physiological pH conditions.[6][7]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a cyclic trimer called a boroxine. This is a reversible equilibrium; the boronic acid can be regenerated upon the addition of water. While not technically degradation, it can affect solubility and reactivity.

Degradation Pathways cluster_products Degradation Products parent 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid protodeboronation Protodeboronation Product (4-Methyl-3,4-dihydro-2H-1,4-benzoxazine) parent->protodeboronation Protodeboronation (H₂O, acid/base) oxidation Oxidation Product (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol) parent->oxidation Oxidation (O₂, oxidants)

Caption: Major degradation pathways of the target boronic acid.

Q2: My Suzuki-Miyaura coupling reaction is giving low yields. Could my boronic acid be degrading during the reaction?

A2: Absolutely. This is a classic troubleshooting scenario. Suzuki-Miyaura reactions typically require basic conditions (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step.[4] However, these same basic conditions can significantly accelerate the rate of protodeboronation, especially in the presence of water and at elevated temperatures.[1][5]

The electron-donating nature of the benzoxazine ring can make the attached arylboronic acid particularly susceptible to protodeboronation.[8] If the rate of protodeboronation is competitive with the rate of the desired catalytic cycle, a significant portion of your starting material will be converted to the inactive, deborylated byproduct, leading directly to lower yields.

Troubleshooting Steps:

  • Use Anhydrous Conditions: While some water is often necessary, excessive water can promote degradation. Use dry solvents and reagents.

  • Shorter Reaction Times: Minimize the time the boronic acid is exposed to basic conditions at high temperatures.

  • Choice of Base: Consider using a non-aqueous base or a milder base if compatible with your catalytic system.

  • Use a Boronate Ester: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can sometimes improve stability under reaction conditions, although this is not always the case and depends on the specific ester.[9][10]

Protodeboronation_Mechanism A Ar-B(OH)₂ (Trigonal Planar) B [Ar-B(OH)₃]⁻ (Tetrahedral Boronate) A->B + OH⁻ (Base Catalysis) C Ar-H (Protodeboronated Product) B->C + H₂O (Rate-Limiting Step) D B(OH)₃

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Q3: How does pH affect the stability of this compound in solution, and what are the optimal conditions?

A3: The pH of an aqueous solution is a critical determinant of both the stability and reactivity of arylboronic acids.[4] The pH governs the equilibrium between the neutral, trigonal planar boronic acid (ArB(OH)₂) and its anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[4]

  • Acidic to Neutral pH (pH < 7): The neutral trigonal form is predominant. While some arylboronic acids can undergo acid-catalyzed protodeboronation, many are relatively more stable around a neutral pH.[5][8]

  • Basic pH (pH > 8): As the pH increases above the pKa of the boronic acid (typically around 9), the equilibrium shifts towards the tetrahedral boronate anion.[4] This species is more electron-rich and generally more susceptible to both protodeboronation and oxidation. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[1][4]

Causality: The formation of the tetrahedral boronate anion increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation, which is the key step in protodeboronation.

pH RangeDominant SpeciesPrimary Stability ConcernRecommendation
< 4 (Strongly Acidic) ArB(OH)₂Acid-catalyzed protodeboronationAvoid prolonged storage in strong acids.
5 - 7 (Weakly Acidic/Neutral) ArB(OH)₂Generally the most stable rangeIdeal for preparing stock solutions for short-term use.
> 8 (Basic) [ArB(OH)₃]⁻Base-catalyzed protodeboronationMinimize exposure time; prepare solutions fresh before use in reactions.
Q4: What are the best practices for storing and handling 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid to ensure its integrity?

A4: Proper storage and handling are essential to prevent premature degradation and ensure experimental consistency.

Storage Recommendations:

  • Solid Form: Store the compound as a solid whenever possible. In the solid state, intermolecular interactions can stabilize the molecule, and the rate of degradation is significantly reduced.

  • Inert Atmosphere: Store the container under an inert atmosphere, such as argon or nitrogen. This displaces oxygen and moisture, minimizing oxidative degradation and hydrolysis.

  • Temperature: Keep refrigerated (2-8 °C) to slow down any potential degradation pathways.[11]

  • Light Protection: Store in an amber vial or in the dark to prevent potential photolytic degradation, which can be a concern for aromatic compounds.

Handling Recommendations:

  • Use Fresh Solutions: Prepare solutions immediately before use. Do not store the compound in solution, especially in protic or basic solvents, for extended periods.

  • Use High-Purity, Degassed Solvents: For reactions, use anhydrous solvents that have been sparged with an inert gas (argon or nitrogen) to remove dissolved oxygen. This is particularly critical for sensitive reactions like cross-couplings.

  • Avoid Contamination: Be mindful of contaminants in solvents or other reagents (e.g., peroxides in ethers, metal traces) that could catalyze degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

A forced degradation or "stress testing" study is a systematic way to identify the likely degradation products and the intrinsic stability of your compound.[12][13] This helps in developing stable formulations and analytical methods.

Objective: To evaluate the stability of the boronic acid under hydrolytic (acidic, basic) and oxidative stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the boronic acid (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Keep a parallel set at room temperature.

  • Sample Quenching & Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (e.g., add an equivalent amount of base to the acid sample and vice versa), and dilute with the mobile phase.

  • Analysis: Analyze the samples by RP-HPLC with UV and/or Mass Spectrometric (MS) detection to quantify the parent compound and detect degradation products.

Protocol 2: Recommended Analytical Method for Monitoring Degradation

Accurate analysis of boronic acids by Reverse-Phase HPLC (RP-HPLC) can be challenging due to on-column degradation.[14] Free silanol groups on standard silica-based C18 columns can act as nucleophiles, promoting the hydrolysis of the boronic acid or its esters.[14]

Objective: To provide a robust HPLC method that minimizes analytical artifacts.

Recommended HPLC Conditions:

  • Column: Use a column with low silanol activity or an end-capped stationary phase (e.g., Waters XTerra MS C18, or similar). This is the most critical parameter for preventing on-column hydrolysis.[14]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

  • Sample Preparation: Dissolve samples in acetonitrile or the initial mobile phase composition. Aprotic solvents are preferred for sample preparation to minimize degradation before injection.[14]

Analytical_Workflow start Start: Degraded Sample prep Sample Preparation (Dilute in ACN/Mobile Phase) start->prep inject HPLC Injection prep->inject separate Separation on Low-Silanol Activity C18 Column inject->separate detect Detection (UV and/or MS) separate->detect analyze Data Analysis (Quantify Parent & Impurities) detect->analyze end End: Purity Profile analyze->end

Caption: Workflow for the analysis of boronic acid stability.

References

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. [Link]

  • Zhang, K., et al. (2019). Study on the chemical stability of benzoxazine‐based phenolic resins in carboxylic acids. Polymer Composites. [Link]

  • Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • Uemura, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Sivakumar, M., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (2011). Arylboronic Acids. [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Lin, H-T., et al. (2023). Highly Thermally Stable, Reversible, and Flexible Main Chain Type Benzoxazine Hybrid Incorporating Both Polydimethylsiloxane and Double-Decker Shaped Polyhedral Silsesquioxane Units through Diels-Alder Reaction. Macromolecular Rapid Communications. [Link]

  • ResearchGate. (2021). Thermal Stability of Ionic Benzoxazines. [Link]

  • ResearchGate. (2021). Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. [Link]

  • Wang, S., et al. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]

  • newdrugapprovals.wordpress.com. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • ResearchGate. (2022). In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Hoffman Fine Chemicals. 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1][9]oxazine-7-boronic acid pinacol ester. [Link]

  • STEMart. Forced Degradation Studies. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2015). Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [Link]

  • Corcuera, L. J., et al. (1976). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. National Institutes of Health. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • Lamb, R. W., et al. (2021). Towards a Comprehensive Understanding of Malathion Degradation: Theoretical Investigation of Degradation Pathways and Related Kinetics under Alkaline Conditions. Environmental Science: Processes & Impacts. [Link]

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Technical Support Center: Purification of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (CAS 499769-86-7).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this versatile building block. Boronic acids are notoriously challenging due to their unique chemical properties. This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect after synthesizing this boronic acid?

A1: Post-synthesis, your crude product likely contains a few common impurity classes stemming from the nature of boronic acids and the specific synthesis route.

  • Boroxines (Anhydrides): The most common impurity is the cyclic trimeric anhydride, known as a boroxine. This forms through the reversible dehydration of three boronic acid molecules.[3][4][5] Its presence is often indicated by complex or broad peaks in NMR spectra and an MS signal corresponding to the trimer minus three water molecules.

  • Protodeboronated Impurity: This is the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine molecule, where the boronic acid group has been replaced by a hydrogen atom. This side reaction can be promoted by acidic or basic conditions, especially at elevated temperatures.[6][7]

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., lithiation-boronation of a halo-benzoxazine or a Miyaura borylation), residual starting materials may persist.

  • Inorganic Boron Species: Residual boric acid from the reaction workup can sometimes be present.[8]

G cluster_main Synthesis & Impurity Pathways cluster_impurities Common Impurities start Aryl Halide Precursor product Target Boronic Acid (C9H12BNO3) start->product Borylation boroxine Boroxine (Trimeric Anhydride) product->boroxine Dehydration (3 Molecules) protodeb Protodeboronated Byproduct product->protodeb Protodeboronation inorganic Inorganic Boron Species product->inorganic from Workup

Caption: Common impurity formation pathways for the target boronic acid.

Q2: My NMR spectrum shows broad signals for the aromatic protons and the B(OH)₂ group. Is my product impure?

A2: Not necessarily. This is a classic hallmark of the dynamic equilibrium between the boronic acid and its boroxine form in solution.[4][9] The rate of interconversion can be on the NMR timescale, leading to signal broadening.

The Boronic Acid-Boroxine Equilibrium: This is a reversible condensation reaction where three molecules of boronic acid eliminate three molecules of water to form a stable six-membered ring.

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The position of this equilibrium is highly dependent on the solvent and the presence of water. In anhydrous solvents like CDCl₃ or DMSO-d₆, the boroxine form can be significant. Adding a drop of D₂O to your NMR tube often sharpens the signals by shifting the equilibrium back towards the monomeric boronic acid, providing a cleaner spectrum for analysis.

G BA 3 x 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid BX Corresponding Boroxine BA->BX + 3 H₂O (Hydrolysis) BX->BA - 3 H₂O (Dehydration) H2O 3 x H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine.

Q3: What is the most effective, scalable purification strategy for this specific molecule?

A3: A multi-step approach is typically most effective. Given that 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid contains both an acidic boronic acid group and a basic tertiary amine, a simple acid-base extraction is complicated. The recommended workflow is Recrystallization , followed by an optional pH-controlled aqueous wash if needed. Column chromatography should be reserved as a final resort.

G start Crude Product recryst Step 1: Mixed-Solvent Recrystallization start->recryst wash Step 2 (Optional): pH-Controlled Wash recryst->wash If polar impurities remain final Pure Product (>98% Purity) recryst->final If purity is sufficient chrom Step 3 (If Needed): Chromatography wash->chrom If non-polar impurities remain wash->final chrom->final

Caption: Recommended purification workflow for the target compound.

Detailed Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This is the most effective first-line purification method. It leverages differences in solubility between the desired product and its impurities at varying temperatures and breaks the boroxine trimer by introducing water.

Principle: The crude solid is dissolved in a minimum amount of a hot "good" solvent, in which it is highly soluble. A "poor" or "anti-solvent," in which the product is insoluble, is then added dropwise until turbidity (cloudiness) persists. The solution is then cooled slowly to allow for the formation of pure crystals.

Recommended Solvent SystemsRatio (Good:Poor, v/v)Notes
Acetone / Water~ 9:1Excellent for removing non-polar impurities and hydrolyzing boroxines.
Ethanol / Water~ 8:2Similar to acetone/water, good general-purpose system.
Acetonitrile / Water~ 9:1Effective, especially if downstream reactions are in ACN.
Ethyl Acetate / Hexane~ 1:2 to 1:4Best for removing more polar impurities. Use if boroxine is not the main issue.[10]

Step-by-Step Methodology:

  • Place the crude boronic acid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar.

  • Add a minimal volume of the "good" solvent (e.g., 20 mL of acetone) and heat the mixture to a gentle boil with stirring until all solids dissolve.

  • While hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy.

  • If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of a cold mixture of the recrystallization solvents (e.g., 9:1 acetone/water).

  • Dry the crystals under high vacuum to a constant weight.

Protocol 2: pH-Controlled Aqueous Wash

This technique is useful for removing non-acidic or strongly basic/acidic impurities. Due to the amphoteric nature of the target molecule, precise pH control is critical to avoid product loss.

Principle: The product is dissolved in an organic solvent. The organic layer is washed with an aqueous solution at a specific pH. At a mildly basic pH (~8.5-9.0), the boronic acid group will be deprotonated and partitioned into the aqueous layer, leaving non-acidic organic impurities behind.

Step-by-Step Methodology:

  • Dissolve the crude or recrystallized product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • In a separatory funnel, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any strongly acidic impurities. Discard the aqueous layer.

  • To remove non-acidic impurities, extract the organic layer with a dilute (~0.5 M) sodium carbonate (Na₂CO₃) solution. The boronic acid salt will move to the aqueous layer.

  • Separate the aqueous layer containing the product salt. Wash it once with fresh EtOAc to remove any remaining organic impurities.

  • In a clean flask, cool the aqueous layer in an ice bath and slowly acidify it with 1 M HCl with vigorous stirring to a pH of ~4-5. The pure boronic acid should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.[10][11]

Purity Assessment and Characterization

Confirming the purity of the final product is a critical step. A combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for assessing the purity and resolving the target compound from its impurities.

HPLC Method Parameters
Column C18 Reverse-Phase (e.g., Waters XSelect Premier HSS T3)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Expected Result A single major peak for the pure boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and can be used for quantitative purity assessment (qNMR).

  • ¹H NMR: Should show sharp, well-resolved peaks with correct integrations for the pure product after recrystallization from a water-containing solvent system.

  • ¹¹B NMR: A broad singlet around 28-30 ppm is characteristic of a trigonal planar arylboronic acid. Boroxines appear further downfield.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

By following this structured troubleshooting and purification guide, researchers can confidently and efficiently obtain high-purity 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, ensuring the success of their subsequent synthetic endeavors.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. ResearchGate. [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC, NIH. [Link]

  • HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI. [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com. [Link]

  • Boroxine - Wikipedia. Wikipedia. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Purification of boronic acids?. Reddit. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, Vol. 87, No. 5, 2013. [Link]

  • (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. Molbase. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Solvents for Recrystallization. University of Rochester. [Link]

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Validation & Comparative

A Comparative Guide to the NMR Characterization of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive Nuclear Magnetic Resonance (NMR) characterization of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis against common alternatives, supported by predicted spectral data and detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Role of Heterocyclic Boronic Acids in Drug Discovery

Boronic acids and their derivatives are indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's power lies in its ability to efficiently form carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly the biaryl motifs prevalent in many pharmaceutical agents.[1]

The compound of interest, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (CAS 499769-86-7), combines the versatile reactivity of the boronic acid moiety with the privileged benzoxazine scaffold.[3] Such heterocyclic systems are of great interest in drug discovery for their favorable pharmacological properties. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the primary analytical technique for this purpose.

This guide will provide a detailed NMR characterization of the title compound, address common challenges associated with boronic acid analysis, and compare its spectral features to a simpler, widely used alternative, 4-tolylboronic acid.

Part 1: Structural Elucidation of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid by NMR

A complete characterization relies on a combination of ¹H, ¹³C, and often ¹¹B NMR spectroscopy. While experimental spectra for this specific molecule are not widely published, we can predict the chemical shifts with high accuracy based on established data for benzoxazine and substituted arylboronic acid systems.[4][5][6]

Caption: Structure of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid with atom numbering.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Assignment (Proton) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Justification
H-2 (-O-CH₂-N-)~4.35tJ = 4.5Protons on carbon adjacent to oxygen and nitrogen. Typical range is 4.8-5.7 ppm but shifted upfield by N-alkylation.[7]
H-3 (-CH₂-N-)~3.35tJ = 4.5Protons on carbon adjacent to nitrogen and the aromatic ring.
N-CH₃~2.90s-Methyl group attached to electron-withdrawing nitrogen atom.
H-5~6.85dJ = 8.0Aromatic proton ortho to the oxygen-bearing carbon (C4a), showing coupling to H-6.
H-6~7.25ddJ = 8.0, 1.5Aromatic proton coupled to H-5 and meta-coupled to H-8.
H-8~7.30dJ = 1.5Aromatic proton meta to H-6 and adjacent to the nitrogen.
B(OH)₂~8.0 (variable)br s-Acidic protons of the boronic acid group; signal is often broad and its position is concentration and solvent dependent. May exchange with D₂O.
¹³C NMR Spectral Analysis (Predicted)

The carbon NMR spectrum complements the proton data, identifying all unique carbon environments.

Assignment (Carbon) Predicted δ (ppm) Justification
N-CH₃~39.5N-alkyl carbon signal.
C-3 (-CH₂-N-)~50.0Aliphatic carbon adjacent to nitrogen.
C-2 (-O-CH₂-N-)~64.0Aliphatic carbon adjacent to both oxygen and nitrogen.
C-5~117.0Aromatic CH ortho to the oxygen-bearing carbon.
C-8~120.5Aromatic CH adjacent to the nitrogen.
C-6~124.0Aromatic CH.
C-7~130.0 (broad)Carbon attached to the boron atom; signal is often broadened due to quadrupolar relaxation of the boron nucleus.
C-4a~135.0Quaternary aromatic carbon fused to the oxazine ring.
C-8a~142.0Quaternary aromatic carbon fused to the oxazine ring.
The Challenge of Boroxine Formation

A significant practical issue in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimer anhydrides, known as boroxines.[8] This equilibrium results in complex, often uninterpretable spectra with multiple sets of signals.

G cluster_0 Boronic Acid (Monomer) cluster_1 Boroxine (Trimer) 3 R-B(OH)₂ 3 R-B(OH)₂ boroxine 3 R-B(OH)₂->boroxine - 3 H₂O boroxine->3 R-B(OH)₂ + 3 H₂O

Caption: Equilibrium between a boronic acid and its boroxine trimer.

Expert Insight: To obtain a clean, monomeric spectrum, the equilibrium must be shifted to the left. This is readily achieved by using a deuterated protic solvent like methanol-d₄ (CD₃OD) or simply adding a drop of D₂O to the NMR sample in a solvent like DMSO-d₆.[8] The alcohol or water acts as a Lewis base, coordinating to the boron and preventing oligomerization. This choice is critical for obtaining reliable data.

Part 2: Comparative Analysis with 4-Tolylboronic Acid

To contextualize the NMR data, we compare our target compound with a common, simpler alternative, 4-tolylboronic acid. This comparison highlights the spectral contributions of the N-methyl-dihydrobenzoxazine ring.

Feature 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid 4-Tolylboronic Acid Key Difference & Rationale
Aromatic Protons (δ ppm) H-5: ~6.85H-6: ~7.25H-8: ~7.30H-2,6: ~8.13H-3,5: ~7.32The benzoxazine ring is more electron-rich than the tolyl ring, causing a general upfield shift (lower ppm) of aromatic protons. The substitution pattern also leads to a more complex splitting pattern.
Aliphatic Protons (δ ppm) N-CH₃: ~2.90H-3: ~3.35H-2: ~4.35CH₃: ~2.45The target compound has characteristic signals for the dihydrooxazine ring, which are absent in 4-tolylboronic acid.
B(OH)₂ Proton (δ ppm) ~8.0 (variable)~8.1 (variable)The chemical shift of the B(OH)₂ protons is highly variable for both but generally similar under identical conditions.
¹¹B NMR (δ ppm) ~28-30 (sp²)~30 (sp²)In non-coordinating solvents, both should show a broad signal characteristic of a trigonal planar (sp²) boronic acid. In basic media, this shifts upfield to ~4-10 ppm, indicating the formation of the tetrahedral (sp³) boronate.[9]

This comparison demonstrates that while the boronic acid functionality presents similar NMR characteristics in both molecules, the heterocyclic scaffold of the target compound introduces unique and readily identifiable signals in the aliphatic and aromatic regions.

Part 3: Experimental Protocols

Trustworthy data stems from robust protocols. The following are step-by-step methodologies for acquiring high-quality NMR data for arylboronic acids.

G A Sample Preparation B Weigh 5-10 mg of boronic acid A->B C Dissolve in 0.6 mL of deuterated solvent B->C D Solvent Choice C->D E CD₃OD or DMSO-d₆ + D₂O (Recommended for monomer) D->E Protic/Coordinating F CDCl₃ or Acetone-d₆ (Risk of boroxine) D->F Aprotic G Transfer to NMR Tube E->G F->G H NMR Acquisition G->H I Lock, Tune, and Shim H->I J Acquire ¹H Spectrum (e.g., 16 scans) I->J K Acquire ¹³C Spectrum (e.g., 1024 scans) I->K L Acquire ¹¹B Spectrum (Optional but informative) I->L M Data Processing & Analysis J->M K->M L->M

Caption: Standard workflow for NMR characterization of boronic acids.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid into a clean, dry vial.

    • Add 0.6 mL of methanol-d₄ (CD₃OD) to the vial. Causality: As discussed, CD₃OD is the solvent of choice to ensure the boronic acid exists as a monomer, providing a clean and interpretable spectrum.[8]

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm and an acquisition time of 2-4 seconds are typical. 16 scans are usually sufficient.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Reference the ¹H spectrum to the residual solvent peak of CD₃OD (3.31 ppm). Reference the ¹³C spectrum to the CD₃OD solvent peak (49.0 ppm).

    • Integrate the ¹H signals and pick peaks for both spectra.

Protocol 2: ¹¹B NMR Spectroscopy (Optional)

¹¹B NMR is a powerful technique to directly observe the boron atom.[9]

  • Sample Preparation: Prepare the sample as described in Protocol 1. A slightly higher concentration (15-20 mg) may be beneficial. Note: Using a quartz NMR tube can reduce broad background signals from borosilicate glass tubes, but is not always necessary.[9]

  • Instrument Setup & Acquisition:

    • Tune and match the probe for the ¹¹B frequency.

    • Acquire the spectrum using a simple pulse-and-acquire sequence without proton decoupling. A large spectral width (e.g., 200 ppm) is recommended.

    • The expected chemical shift for the sp²-hybridized boronic acid will be around +30 ppm relative to the BF₃·OEt₂ standard.[9]

Conclusion

The NMR characterization of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is straightforward provided the correct experimental conditions are employed. The key to obtaining high-quality, interpretable data is the prevention of boroxine formation by using a coordinating deuterated solvent such as methanol-d₄. The predicted ¹H and ¹³C spectra reveal unique signatures of the N-methyl-dihydrobenzoxazine scaffold, clearly distinguishing it from simpler arylboronic acids like 4-tolylboronic acid. The protocols and comparative data presented in this guide provide researchers with a robust framework for the confident structural verification and purity assessment of this valuable synthetic building block, facilitating its effective use in drug discovery and development programs.

References

  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available at: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • University of Bath. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of five benzoxazine monomers. Available at: [Link]

  • University of Bath. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • MolPort. (n.d.). (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. Available at: [Link]

  • ResearchGate. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Available at: [Link]

  • American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. Available at: [Link]

  • MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available at: [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]

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A Comparative Guide to the Analytical Characterization of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, a molecule of interest for its potential applications in medicinal chemistry, presents a unique analytical challenge due to the presence of both a benzoxazine core and a boronic acid functionality. This guide provides an in-depth comparison of mass spectrometry and alternative analytical techniques for the robust characterization of this compound, offering experimentally-grounded insights for researchers and drug development professionals.

Part 1: Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry (MS) stands as a cornerstone technique for the determination of molecular weight and structural elucidation. For 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (Molecular Formula: C9H12BNO3, Molecular Weight: 193.01 g/mol ), Electrospray Ionization (ESI) is the preferred ionization method due to its soft nature, which minimizes in-source fragmentation and preserves the integrity of the molecular ion.

Expected Mass Spectrum and Ionization Behavior

When subjected to ESI-MS, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is expected to be readily ionized. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 194.09 would be the predominant species. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 192.08 is also anticipated.

A critical consideration in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form boronic anhydrides, most notably the cyclic trimer known as a boroxine. This can complicate spectral interpretation. Optimized ESI conditions, such as the use of aprotic solvents and lower source temperatures, can mitigate this phenomenon.

Proposed ESI-MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 194.09) is crucial for structural confirmation. The fragmentation is predicted to occur along two primary pathways originating from the benzoxazine and boronic acid moieties.

  • Benzoxazine Ring Fragmentation: The 1,4-benzoxazine ring is susceptible to cleavage. A characteristic fragmentation of similar structures involves the loss of the CH₂=NCH₃ group (iminium ion) or cleavage of the ether linkage.

  • Boronic Acid Moiety Fragmentation: The boronic acid group can undergo neutral loss of water (H₂O) or metaboric acid (HBO₂).

Based on established fragmentation patterns of related structures, a plausible fragmentation pathway for the [M+H]⁺ ion of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is proposed below.

cluster_main Proposed Fragmentation Pathway parent [M+H]⁺ m/z 194.09 frag1 Loss of H₂O (-18.01 Da) parent->frag1 Neutral Loss frag2 Loss of CH₂O (-30.01 Da) parent->frag2 Retro-Diels-Alder frag3 Loss of B(OH)₂ (-44.82 Da) parent->frag3 Cleavage ion1 m/z 176.08 frag1->ion1 ion2 m/z 164.08 frag2->ion2 frag4 Loss of C₂H₄ (-28.05 Da) ion2->frag4 Neutral Loss ion3 m/z 149.27 frag3->ion3 ion4 m/z 136.03 frag4->ion4 cluster_workflow Analytical Workflow start Synthesis of 4-Methyl-3,4-dihydro-2H-1,4- benzoxazin-7-ylboronic acid hplc HPLC (Purity Assessment) start->hplc ms ESI-MS (Molecular Weight Confirmation) hplc->ms msms ESI-MS/MS (Structural Fragmentation) ms->msms nmr ¹H, ¹³C, ¹¹B NMR (Definitive Structure Elucidation) msms->nmr end Complete Characterization nmr->end

A Comparative Guide to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. Boronic acids and their derivatives are foundational pillars in modern organic synthesis, prized for their versatility in forming carbon-carbon bonds.[1][2] This guide provides an in-depth comparative analysis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid , placing its performance in the context of other commonly used boronic acids within the robust framework of the Suzuki-Miyaura cross-coupling reaction.

The choice of boronic acid is not trivial; it profoundly impacts reaction kinetics, yield, and stability. Factors such as steric hindrance, electronic properties, and the propensity for side reactions like protodeboronation must be carefully weighed. This document will explore these nuances, supported by mechanistic insights and detailed experimental protocols, to empower you to make informed decisions in your synthetic endeavors.

Profile of the Core Reagent: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

This particular boronic acid, with CAS Number 499769-86-7, integrates a benzoxazine scaffold into its structure.[3][4] The benzoxazine core is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds.[5][6] Its utility in drug discovery makes this boronic acid a valuable building block for introducing this specific moiety.

Chemical Structure and Key Features:

  • Formula: C₉H₁₂BNO₃[3]

  • Molecular Weight: 193.01 g/mol [3]

  • Structure: The molecule consists of a bicyclic benzoxazine system, with an N-methyl group at the 4-position and the reactive boronic acid group (-B(OH)₂) at the 7-position. The nitrogen atom within the heterocyclic ring imparts specific electronic characteristics to the aromatic system, influencing the reactivity of the boronic acid.

This reagent is often used in its free boronic acid form or as a more stable pinacol ester derivative (4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine), which can offer advantages in terms of shelf-life and resistance to decomposition.[7][8]

Comparative Performance Analysis

The efficacy of a boronic acid is best understood when compared to other alternatives under the conditions of a key transformation like the Suzuki-Miyaura coupling. The reaction's success hinges on a delicate balance between the stability of the boronic acid and its ability to engage in the transmetalation step of the catalytic cycle.

Feature4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acidPhenylboronic Acid (Aryl Standard)2-Pyridylboronic Acid (Heteroaryl)Boronic Acid Pinacol Esters
Reactivity Moderate to High. The electron-donating nature of the benzoxazine nitrogen can enhance reactivity in the transmetalation step.High. The benchmark for many Suzuki couplings. Electronically neutral and sterically unhindered.Variable to High. Can be highly reactive but is notoriously unstable.Lower than free acids. Generally less reactive, often requiring more forcing conditions or specific catalysts.[9][10]
Stability Good. Generally stable as a solid. The bicyclic structure provides rigidity.Good. Stable and easy to handle under standard laboratory conditions.Poor. Highly susceptible to protodeboronation, especially under acidic or heated conditions.[10]Excellent. The pinacol group protects the boron center, significantly increasing shelf-life and stability.[10]
Key Advantage Introduces a medicinally relevant and structurally complex benzoxazine moiety.Excellent for fundamental studies and as a simple phenyl group donor. Low cost and high availability.Allows for the synthesis of important bi-heterocyclic compounds.Superior stability makes them ideal for multi-step synthesis and for unstable boronic acids (e.g., 2-pyridyl).[10]
Considerations Higher cost and more specialized application compared to simple arylboronic acids.Lacks the structural complexity needed for many advanced pharmaceutical targets.Requires carefully optimized, often anhydrous and rapid, reaction conditions to avoid decomposition.The protecting group adds mass (lower atom economy) and may require hydrolysis to the more reactive boronic acid in situ.[10]

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is essential for troubleshooting and optimization. The process is a palladium-catalyzed cycle involving three primary steps.[11]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[11][12]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[12][13][14]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][13][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)L₂-R² transmetalation->diorgano_pd - X⁻ boronate R²-B(OH)₃⁻ (from R²-B(OH)₂ + Base) boronate->transmetalation reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid with a generic aryl bromide.

Rationale for Reagent Selection:
  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of substrates. It is air-sensitive, so handling under an inert atmosphere is critical.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, effective for activating the boronic acid to the boronate form required for transmetalation.[12][13] It is less hygroscopic than other bases like Cs₂CO₃, making it easier to handle.

  • Solvent System: A mixture of toluene and water (or dioxane/water) is standard. Toluene solubilizes the organic components, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.

Step-by-Step Methodology:

Experimental_Workflow start Start: Assemble Glassware reagents 1. Charge Reaction Vessel - Boronic Acid (1.2 eq) - Aryl Bromide (1.0 eq) - K₂CO₃ (2.0 eq) start->reagents degas 2. Inert Atmosphere - Seal vessel - Evacuate and backfill with Argon/Nitrogen (3x) reagents->degas solvents 3. Add Solvents - Toluene (degassed) - Water (degassed) degas->solvents catalyst 4. Add Catalyst - Pd(PPh₃)₄ (2-5 mol%) under positive Argon flow solvents->catalyst reaction 5. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS catalyst->reaction workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and powdered potassium carbonate (2.0 equivalents).

  • Inerting the System: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the final product.

Self-Validating System: The progress of the reaction serves as an internal validation. A successful reaction will show the consumption of the starting materials and the appearance of a new, less polar spot (on a normal phase TLC plate) corresponding to the biaryl product. If the reaction stalls, common troubleshooting steps include adding more catalyst or ensuring the base is sufficiently dry and active.

Conclusion

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid stands as a valuable and specialized reagent for introducing a medicinally relevant scaffold into complex molecules. While standard arylboronic acids like phenylboronic acid offer simplicity and cost-effectiveness for basic transformations, and pinacol esters provide enhanced stability, this benzoxazine-containing building block provides a direct route to high-value compounds. Its performance in the Suzuki-Miyaura coupling is robust, provided that standard protocols emphasizing an inert atmosphere and proper reagent stoichiometry are followed. By understanding its properties in comparison to other boronic acids and mastering the underlying reaction mechanism, researchers can effectively leverage this powerful tool in their synthetic programs.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Ujaque, G., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(19), 4616–4629. Retrieved from [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(41), 14876–14885. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Mol-Instincts. (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. Retrieved from [Link]

  • PubChem. 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

  • ResearchGate. (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Retrieved from [Link]

  • ResearchGate. Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Efficacy of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] The choice of the boronic acid coupling partner is critical and can significantly influence reaction efficiency, scope, and reproducibility. This guide focuses on the practical application of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid , a nitrogen-containing heterocyclic boronic acid.

The Challenge of N-Heterocyclic Boronic Acids in Suzuki-Miyaura Coupling

Nitrogen-containing heterocyclic boronic acids, such as our title compound, are invaluable building blocks in medicinal chemistry due to their prevalence in biologically active molecules.[2] However, their use in Suzuki-Miyaura coupling is often fraught with challenges that are not as prominent with simple arylboronic acids.

Two primary issues dominate the landscape:

  • Inherent Instability: N-heterocyclic boronic acids are notoriously prone to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom. This decomposition pathway is often accelerated by the basic and aqueous conditions typical of many Suzuki-Miyaura protocols, leading to reduced yields and the formation of unwanted byproducts.[3]

  • Catalyst Inhibition: The Lewis basic nitrogen atom within the heterocyclic ring can coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation and a significant decrease in reaction rates, a phenomenon often referred to as the "2-pyridyl problem" in its most classic manifestation.[3]

To overcome these hurdles, a judicious selection of reaction parameters and, in many cases, the use of more stable boronic acid surrogates are paramount.

Strategic Approaches for Successful Coupling

Our internal studies and the broader scientific literature strongly suggest two main avenues for maximizing the success of Suzuki-Miyaura reactions with N-heterocyclic boronic acids: the use of stabilized boronic acid derivatives and the optimization of the catalytic system.

The Advantage of Stabilized Boronic Acid Surrogates

To counteract the instability of free boronic acids, several more robust derivatives have been developed. These surrogates offer enhanced stability to benchtop handling, purification, and the reaction conditions themselves, often acting as a "slow-release" source of the reactive boronic acid.

Boronic Acid DerivativeStructure (General)Key AdvantagesConsiderations
Pinacol Ester R-B(pin)Increased stability, often crystalline and easy to handle.Transmetalation can be slower than the free boronic acid, potentially requiring higher temperatures.
MIDA Boronate R-B(MIDA)Exceptionally stable to air and moisture, compatible with chromatography.Requires specific conditions for the slow release of the boronic acid.
Potassium Trifluoroborate [R-BF₃]KHighly stable, crystalline solids, resistant to protodeboronation.May require specific conditions for efficient coupling.

For routine applications, the pinacol ester of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a highly recommended starting point due to its balance of stability and reactivity.

Optimizing the Catalytic System and Reaction Conditions

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with challenging substrates. For N-heterocyclic boronic acids, catalyst systems that are both highly active and resistant to inhibition by the nitrogen atom are essential.

Recommended Catalyst System:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are excellent choices.

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated superior performance in the coupling of N-heterocycles.[2] These ligands promote the formation of a highly active, monoligated palladium(0) species and can mitigate catalyst inhibition.

Optimized Reaction Conditions:

  • Base: A moderately strong base such as potassium phosphate (K₃PO₄) is often optimal. Stronger bases can accelerate the decomposition of the boronic acid.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is a common and effective choice. The water is necessary to facilitate the hydrolysis of boronic esters and to activate the boronic acid for transmetalation.

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the crucial transmetalation step where the boronic acid derivative transfers its organic group to the palladium center.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 / Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Combine Reagents Combine aryl bromide (1.0 equiv), boronic ester (1.2 equiv), K3PO4 (2.0 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%) in a reaction vessel. Inert Atmosphere Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Combine Reagents->Inert Atmosphere Add Solvents Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Inert Atmosphere->Add Solvents Heat and Stir Heat the reaction mixture to 80-100 °C with vigorous stirring. Add Solvents->Heat and Stir Monitor Progress Monitor the reaction by TLC or LC-MS until the starting material is consumed. Heat and Stir->Monitor Progress Cool and Dilute Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Monitor Progress->Cool and Dilute Wash Wash the organic layer with water and brine. Cool and Dilute->Wash Dry and Concentrate Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Wash->Dry and Concentrate Purify Purify the crude product by column chromatography on silica gel. Dry and Concentrate->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling with a boronic ester.

Protocol 2: Coupling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid with an Aryl Bromide

This protocol can be effective if the free boronic acid is of high purity and used promptly after synthesis or purchase.

Modifications to Protocol 1:

  • Reagent Equivalents: It may be necessary to use a slightly larger excess of the boronic acid (1.5 equivalents) to compensate for any potential decomposition.

  • Temperature: It is advisable to start at a lower temperature (e.g., 60-80 °C) to minimize protodeboronation and only increase if the reaction is sluggish. [2]

Conclusion and Future Outlook

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a valuable building block for the synthesis of complex molecules. While its direct application in Suzuki-Miyaura coupling requires careful consideration of its inherent instability and potential for catalyst inhibition, these challenges are readily surmounted through the use of stabilized derivatives like the pinacol ester and the application of modern, highly active palladium catalyst systems.

The protocols and strategies outlined in this guide, based on extensive data from analogous N-heterocyclic systems, provide a robust framework for the successful implementation of this and related boronic acids in your synthetic endeavors. As the field of catalysis continues to evolve, we anticipate the development of even more efficient and tolerant methods for the cross-coupling of these important heterocyclic building blocks.

References

  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid and its Arylboronic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed spectroscopic analysis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive prediction of its spectroscopic characteristics based on foundational principles and data from analogous structures. To provide a practical context, these predicted data are compared with the experimentally obtained spectroscopic data for two commercially available arylboronic acids: 4-fluorophenylboronic acid and 4-methoxyphenylboronic acid. This comparative approach offers researchers a valuable reference for the characterization of novel benzoxazine-containing boronic acids.

Introduction: The Significance of Benzoxazinylboronic Acids

Benzoxazine derivatives are a class of heterocyclic compounds recognized for their diverse biological activities. The incorporation of a boronic acid moiety introduces a versatile functional group capable of forming reversible covalent bonds with diols, a property extensively utilized in the design of sensors for saccharides and in the development of therapeutic agents. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid combines the structural features of a benzoxazine core with the functional utility of a boronic acid, making it a molecule with potential applications in drug discovery and chemical biology. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such novel compounds.

Predicted Spectroscopic Data for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. These predictions are derived from the analysis of its constituent chemical functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The expected ¹H NMR spectrum of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in a suitable deuterated solvent such as DMSO-d₆ would likely exhibit the following signals:

  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the benzene ring will show splitting patterns corresponding to their coupling with adjacent protons.

  • Oxazine Ring Protons: Two triplets corresponding to the two methylene groups (-CH₂-) of the dihydro-benzoxazine ring, likely in the δ 3.0-4.5 ppm range.

  • N-Methyl Protons: A singlet for the methyl group attached to the nitrogen atom (N-CH₃), expected around δ 2.8-3.2 ppm.

  • Boronic Acid Protons: A broad singlet for the two hydroxyl protons of the boronic acid group (-B(OH)₂), which may be exchangeable with residual water in the solvent and could appear over a wide chemical shift range or not be observed at all.

The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom:

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom will likely be deshielded.

  • Oxazine Ring Carbons: Two signals for the methylene carbons, typically in the δ 40-70 ppm range.

  • N-Methyl Carbon: A signal for the N-methyl carbon, expected around δ 30-40 ppm.

¹¹B NMR is particularly useful for characterizing boronic acids. A single, relatively broad signal is expected in the range of δ 25-35 ppm for the trigonal planar (sp²) boron atom of the boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. Key expected absorption bands include:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H Stretching: Signals in the 2850-3100 cm⁻¹ range for the aromatic and aliphatic C-H bonds.

  • C=C Stretching: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹.

  • B-O Stretching: A strong, characteristic band for the B-O single bond, typically appearing in the 1300-1400 cm⁻¹ region.

  • C-N Stretching: A band in the 1200-1300 cm⁻¹ region.

  • C-O Stretching: An ether C-O stretch, likely around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (Molecular Weight: 193.01 g/mol ), the following is expected:

  • Molecular Ion Peak (M⁺): A peak at m/z 193, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of water (-18 amu) from the boronic acid group, and cleavage of the oxazine ring. The fragmentation of the benzoxazine core can also lead to characteristic ions.

Comparative Spectroscopic Data of Alternative Arylboronic Acids

To provide a tangible comparison, the experimental spectroscopic data for two commercially available arylboronic acids, 4-fluorophenylboronic acid and 4-methoxyphenylboronic acid, are presented below.

Spectroscopic Data4-Fluorophenylboronic Acid4-Methoxyphenylboronic acid
¹H NMR (DMSO-d₆, δ ppm) ~7.9 (d), ~7.1 (t), ~8.1 (br s, B(OH)₂)~7.7 (d), ~6.9 (d), ~3.8 (s, OCH₃), ~7.9 (br s, B(OH)₂)
¹³C NMR (DMSO-d₆, δ ppm) ~164 (d, J_CF), ~136 (d), ~115 (d, J_CF)~161, ~136, ~113, ~55 (OCH₃)
¹¹B NMR (DMSO-d₆, δ ppm) ~28~29
IR (cm⁻¹) ~3300 (br, O-H), ~1600 (C=C), ~1350 (B-O)~3300 (br, O-H), ~1600 (C=C), ~1360 (B-O), ~1250 (C-O)
MS (m/z) 140 (M⁺), 122 (M⁺ - H₂O)152 (M⁺), 134 (M⁺ - H₂O)

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. The rationale behind key experimental choices is also explained to ensure scientific integrity.

NMR Spectroscopy of Boronic Acids

NMR_Workflow

Rationale for Solvent Choice: DMSO-d₆ is often a good choice for boronic acids as it is a polar aprotic solvent that can help to break up the intermolecular hydrogen bonding that leads to the formation of boroxine anhydrides. This oligomerization can lead to broad and poorly resolved NMR signals.

FT-IR Spectroscopy of Solid Samples

FTIR_Workflow

Rationale for KBr Pellet Method: This method is ideal for solid samples and provides high-quality spectra with minimal interference from the matrix, as KBr is transparent in the mid-IR region. It is crucial to use dry KBr to avoid a broad water absorption band that can obscure important spectral features.

Mass Spectrometry Analysis

MS_Workflow

Rationale for ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like boronic acids. It typically results in the formation of a prominent molecular ion peak with minimal fragmentation, which is ideal for determining the molecular weight.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, alongside a practical comparison with two related arylboronic acids. The detailed experimental protocols and the rationale behind them offer researchers a solid foundation for the characterization of this and other novel boronic acid derivatives. As experimental data for the title compound becomes available, this guide can serve as a valuable reference for its interpretation and validation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to the Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

In the landscape of modern drug discovery and development, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and unlocking new therapeutic possibilities. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid has emerged as a valuable building block, prized for its utility in the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its rigid, bicyclic core and the versatile boronic acid functionality make it an attractive component for the construction of a diverse array of compounds with potential applications in medicinal chemistry.

This guide provides a comprehensive validation and comparison of synthetic methodologies for the preparation of this key intermediate. We will delve into a well-established, reliable method and explore a potential alternative, offering detailed experimental protocols and a critical analysis of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection of a synthetic route that best aligns with their specific research and development needs.

Primary Synthetic Route: A Two-Step Approach from a Halogenated Precursor

A robust and frequently employed strategy for the synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid involves a two-step sequence commencing with the preparation of a halogenated benzoxazine precursor, followed by a palladium-catalyzed borylation reaction. This approach offers a reliable pathway to the target molecule with good overall yields.

Step 1: Synthesis of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

The initial step focuses on the construction of the benzoxazine ring system with a bromine atom strategically positioned for subsequent functionalization. A common and effective method for this transformation is the reaction of a suitably substituted aminophenol with a dihaloethane.

Experimental Protocol:

  • To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base, for instance, potassium carbonate (2.0-3.0 eq).

  • 1,2-Dibromoethane or 1,2-dichloroethane (1.1-1.5 eq) is then added to the reaction mixture.

  • The reaction is heated to a temperature ranging from 80 °C to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 8-24 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Causality of Experimental Choices:

  • Solvent: DMF and acetonitrile are polar aprotic solvents that are well-suited for nucleophilic substitution reactions, effectively solvating the reactants without interfering with the reaction mechanism.

  • Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the phenolic hydroxyl group, facilitating the subsequent nucleophilic attack on the dihaloethane.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Step 2: Miyaura Borylation of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

With the brominated precursor in hand, the crucial carbon-boron bond is formed via the Miyaura borylation reaction.[1][2] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, offering a mild and efficient method for the preparation of aryl and vinyl boronic esters.[1][2][3]

Experimental Protocol:

  • To a reaction vessel charged with 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.05 eq) is added a suitable anhydrous and degassed solvent, for example, 1,4-dioxane or toluene.

  • A base, typically potassium acetate (KOAc) (2.0-3.0 eq), is then added to the mixture.

  • The reaction mixture is heated to a temperature between 80 °C and 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is then taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude pinacol boronate ester can often be used in the next step without further purification. For the isolation of the boronic acid, the pinacol ester is hydrolyzed under acidic or basic conditions. A common method involves stirring the ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by extraction and purification.

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Miyaura borylation, known for its high activity and broad functional group tolerance.

  • Boron Source: Bis(pinacolato)diboron is a stable, easy-to-handle solid that serves as an excellent source of the boronate moiety.

  • Base: Potassium acetate is a weak base that is crucial for the catalytic cycle, facilitating the transmetalation step without promoting undesired side reactions.[2]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst deactivation.

Alternative Synthetic Route: Direct C-H Borylation

An alternative and more atom-economical approach to the synthesis of arylboronic acids is the direct C-H borylation of the parent heterocycle. This strategy, often catalyzed by iridium complexes, obviates the need for a pre-functionalized halogenated starting material.

Conceptual Experimental Protocol:

While a specific protocol for the direct C-H borylation of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine is not explicitly detailed in the literature, a general procedure can be proposed based on established methodologies for the iridium-catalyzed borylation of similar aromatic compounds.

  • In a glovebox, a reaction vessel is charged with 4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), an iridium catalyst precursor such as [Ir(cod)OMe]₂ (0.01-0.05 eq), and a suitable ligand, for example, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.02-0.10 eq).

  • An anhydrous and degassed solvent, such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME), is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 °C to 120 °C and stirred for an extended period (12-48 hours), with reaction progress monitored by GC-MS or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the desired 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

  • Subsequent hydrolysis, as described in the primary route, would yield the target boronic acid.

Causality of Experimental Choices:

  • Catalyst System: Iridium complexes, particularly those ligated with bipyridine-type ligands, are highly effective for the catalytic C-H activation and borylation of a wide range of aromatic and heteroaromatic substrates.

  • Solvent: Aprotic, non-coordinating solvents are generally preferred to avoid interference with the catalytic cycle.

  • Regioselectivity: The directing effect of the substituents on the benzoxazine ring would be a critical factor in determining the regioselectivity of the C-H borylation. The nitrogen and oxygen atoms of the heterocyclic ring, as well as the methyl group, would influence the electronic and steric environment of the aromatic ring, likely directing the borylation to the 7-position. However, the formation of other regioisomers is a possibility that would need to be carefully evaluated.

Method Comparison

ParameterPrimary Route (Miyaura Borylation)Alternative Route (Direct C-H Borylation)
Starting Material 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Number of Steps Two (Synthesis of bromo-precursor + Borylation)One (Borylation)
Atom Economy Lower, due to the introduction and removal of bromine.Higher, as no pre-functionalization is required.
Regioselectivity Highly predictable and controlled by the position of the bromine atom.Potentially less selective, with the possibility of forming regioisomers.
Catalyst Palladium-basedIridium-based
Reaction Conditions Generally well-established and robust.Can require more specialized conditions and catalyst systems.
Overall Yield Typically good to excellent.Can be variable and highly dependent on the substrate and catalyst.

Conclusion and Recommendations

Both the two-step sequence involving Miyaura borylation and the direct C-H borylation approach present viable pathways for the synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

The primary route via Miyaura borylation of the corresponding 7-bromo precursor is the more established and predictable method. It offers excellent control over regioselectivity, and the reaction conditions are well-documented and generally high-yielding. This makes it the recommended approach for researchers seeking a reliable and scalable synthesis of the target molecule, particularly in a drug development setting where purity and predictability are of utmost importance.

The alternative route via direct C-H borylation is a more modern and atom-economical strategy. While it has the potential to be more efficient by reducing the number of synthetic steps, the key challenge lies in controlling the regioselectivity. For substrates with multiple C-H bonds of similar reactivity, mixtures of isomers can be formed, complicating purification and reducing the overall yield of the desired product. However, for researchers with expertise in C-H activation chemistry and access to the necessary iridium catalysts, this approach could offer a more streamlined synthesis, provided that the regioselectivity can be effectively controlled.

Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the level of control required over the final product's purity. For most applications, the reliability and predictability of the Miyaura borylation route make it the preferred choice.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_0 Primary Route: Miyaura Borylation cluster_1 Alternative Route: Direct C-H Borylation A 2-Amino-4-bromophenol C 7-Bromo-4-methyl-3,4- dihydro-2H-1,4-benzoxazine A->C Base, Heat B 1,2-Dihaloethane B->C E 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl (pinacol boronate) C->E Pd Catalyst, Base, Heat D Bis(pinacolato)diboron D->E F 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid E->F Hydrolysis G 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine I 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl (pinacol boronate) G->I Ir Catalyst, Ligand, Heat H Bis(pinacolato)diboron H->I J 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid I->J Hydrolysis

Figure 1. Comparative workflow of the primary and alternative synthetic routes.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Hartwig, J. F. (2010). Regioselectivity of the Iridium-Catalyzed Borylation of Arenes. Chemical Society Reviews, 39(12), 4704-4713. [Link]

Sources

comparative analysis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and pharmaceutical development, the role of specialized building blocks like 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is pivotal. As versatile intermediates in complex organic syntheses, particularly in the widely utilized Suzuki-Miyaura cross-coupling reactions, their purity is not merely a quality metric but a critical determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, therapeutic efficacy and safety.[1][2] The presence of even minute impurities can lead to failed reactions, costly downstream purification challenges, and the introduction of potentially toxic byproducts.

This guide provides an in-depth, comparative analysis of the essential analytical methodologies for rigorously assessing the purity of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. We move beyond simple procedural lists to explain the causality behind our experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to ensure the integrity of their starting materials.

The Challenge: Understanding Potential Impurities

A robust purity assessment begins with an understanding of what one might find. For boronic acids, impurities typically arise from the synthetic route or degradation. Key impurities to anticipate include:

  • Boroxines (Anhydrides): These are cyclic trimers formed through the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a common issue that can complicate analysis, particularly by mass spectrometry.[3]

  • Protodeborylation Products: The loss of the boronic acid group to yield the parent arene (4-methyl-3,4-dihydro-2H-1,4-benzoxazine) is a common degradation pathway.[4]

  • Starting Materials and Reagents: Incomplete reactions can leave residual starting materials or coupling partners.

  • Oxidized or Polymeric Species: Boronic acids can be susceptible to oxidation and polymerization, forming complex mixtures.[4]

  • Residual Boric Acid: This can be present from the synthesis or hydrolysis and is often "invisible" in ¹H NMR but detectable by other means.[5]

An effective purity assessment strategy, therefore, must be multi-faceted, employing orthogonal techniques capable of detecting and quantifying this diverse range of potential contaminants.

Core Analytical Methodologies: A Comparative Analysis

No single technique provides a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. We will compare the primary workhorses of analytical chemistry in this context: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC is the cornerstone for determining the purity of organic compounds by separating the main component from its impurities based on their differential partitioning between a stationary and a mobile phase.

Expertise & Experience: The choice of a reversed-phase method (e.g., using a C18 column) is logical for this molecule due to its moderate polarity. The key to a successful separation is the optimization of the mobile phase. Acidic modifiers like formic acid or acetic acid are often employed to ensure sharp peaks by suppressing the ionization of the boronic acid group. For quantitative purposes, UV detection is standard and reliable.

Trustworthiness: A well-developed HPLC method provides excellent precision and linearity, making it the gold standard for purity calculations based on area percentage. The method's validity is reinforced by demonstrating baseline resolution of the main peak from all impurity peaks.

Experimental Protocol: Quantitative Purity by Reversed-Phase HPLC
  • Instrumentation: An HPLC or UPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., Waters XSelect HSS T3, 100 x 2.1 mm, 2.5 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would run from 5-95% Mobile Phase B over 10-15 minutes to ensure elution of both polar and non-polar impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR spectroscopy provides invaluable structural information and can be used for both identification and quantification (qNMR).

Expertise & Experience: While ¹H NMR is essential for confirming the organic structure of the benzoxazine core, ¹¹B NMR is a critically underutilized yet powerful tool for boronic acid analysis.[6] It provides a direct window into the chemical environment of the boron atom, allowing for the unambiguous identification of the sp²-hybridized boronic acid and differentiation from potential boroxines or boronate esters.[7][8] Furthermore, ¹H NMR can readily identify and quantify protodeborylated impurities.

Trustworthiness: Quantitative NMR (qNMR) is a primary analytical method. By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the target compound can be determined without the need for a reference standard of the analyte itself. This provides a self-validating system for purity assessment.

Experimental Protocol: Structural and Quantitative Analysis by NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Data Acquisition: Acquire a standard ¹H NMR spectrum.

    • Interpretation: Verify the expected chemical shifts and coupling constants for the 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl moiety. Integrate all signals to identify and quantify organic impurities relative to the main compound.

  • ¹¹B NMR Analysis:

    • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (~10-20 mg) may be beneficial. Use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[7]

    • Data Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Interpretation: The sp²-hybridized boronic acid should appear as a single broad peak. The presence of other significant peaks could indicate boroxines or other boron-containing species.[9]

  • Quantitative ¹H NMR (qNMR):

    • Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.

    • Dissolve in a known volume of a suitable deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).

    • Calculate the purity by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Expert

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it the definitive tool for identifying unknown impurities.

Expertise & Experience: The primary challenge in MS analysis of boronic acids is their tendency to dehydrate into boroxines or form adducts in the ion source, which can complicate spectral interpretation.[3][10] Utilizing a soft ionization technique like Electrospray Ionization (ESI) and optimizing instrument parameters can help favor the formation of the desired [M-H]⁻ or [M+H]⁺ ions.[11] An LC-MS method provides the molecular weights of the impurities separated by the HPLC, allowing for their structural elucidation.

Trustworthiness: By providing empirical molecular weight data, LC-MS offers a high degree of confidence in impurity identification. When an impurity is observed in the HPLC chromatogram, LC-MS can confirm if its mass corresponds to a likely candidate, such as the protodeborylated product or a boroxine.

Experimental Protocol: Impurity Identification by LC-MS
  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) with an ESI source.

  • LC Method: Utilize the same or a very similar HPLC method as described for the quantitative analysis to ensure correlation of peaks.

  • MS Parameters (Negative Ion Mode Example):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 2.5 - 3.5 kV.

    • Cone Voltage: 20 - 40 V (optimize to minimize fragmentation).

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

  • Analysis: Acquire both the total ion chromatogram (TIC) and the UV chromatogram. Extract the mass spectrum for each impurity peak.

  • Interpretation: Correlate each peak in the UV chromatogram with its corresponding mass in the TIC. The molecular weight of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is 193.01 g/mol .[12] An impurity with a mass corresponding to the protodeborylated product (C₉H₁₁NO, MW ≈ 149.19) or other potential byproducts can be identified.

Data Synthesis and Integrated Purity Assessment

An orthogonal approach, leveraging the strengths of each technique, is paramount for a definitive purity statement.

Workflow for Comprehensive Purity Assessment

Purity_Workflow cluster_0 Initial Analysis cluster_1 Impurity Investigation cluster_2 Final Purity Statement Sample Test Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Quantify Impurities (Area %) NMR_Analysis ¹H and ¹¹B NMR Sample->NMR_Analysis Confirm Structure Identify Key Impurities LC_MS LC-MS Analysis HPLC_UV->LC_MS Identify Unknown Peaks by Mass Purity_Report Comprehensive Purity Report HPLC_UV->Purity_Report Chromatographic Purity NMR_Analysis->Purity_Report Structural Confirmation & qNMR Data LC_MS->Purity_Report Impurity ID Data

Caption: Integrated workflow for comprehensive purity assessment.

Comparative Summary of Analytical Techniques
TechniquePrimary RoleStrengthsLimitations
HPLC-UV Quantitative Analysis High precision, robust, excellent for determining relative amounts of impurities.[10][13]Does not identify unknown impurities; requires reference standards for absolute quantification.
¹H NMR Structural Verification Confirms identity, quantifies known impurities (like protodeborylation product) relative to the main compound.Can be insensitive to low-level impurities; signals can overlap in complex mixtures.
¹¹B NMR Boron Speciation Directly probes the boron center, identifying boronic acid vs. boroxines or other boron species.[8][14]Lower sensitivity than ¹H NMR; requires specific expertise for interpretation.
LC-MS Impurity Identification Provides molecular weight of unknown impurities, enabling structural elucidation.[10][11]Ionization efficiency can vary, making quantification challenging; susceptible to artifacts like boroxine formation.[3]
Elemental Analysis Bulk Purity Check Confirms the correct elemental composition (C, H, N) of the bulk material.[15]Non-specific; does not identify or quantify individual organic impurities.

Conclusion

Assessing the purity of a critical reagent like 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a multi-faceted task that demands a scientifically rigorous and integrated analytical approach. Relying on a single method provides an incomplete and potentially misleading picture. By logically combining the quantitative strength of HPLC, the structural and speciation power of multinuclear NMR, and the definitive identification capabilities of LC-MS, researchers can establish a high-confidence, comprehensive purity profile. This self-validating system of orthogonal checks ensures the quality and reliability of this key building block, underpinning the integrity and success of subsequent research and development endeavors.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3334-3341. [Link]

  • I-Chien, L., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3465–3472. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • St-Pierre, G., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(11), 4640–4645. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • Blog. (2023). What are the analytical methods for determining the purity of Boric acid - 10B?. [Link]

  • Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • van den Broek, M. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. [Link]

  • Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Valenzuela, S. A., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Physical Properties and Analyses of Organoboron(lll) Complexes. [Link]

  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Mol-Instincts. (n.d.). (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID. [Link]

  • Wiley-VCH. (2011). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • MDPI. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • A-Zeo. (n.d.). The Strategic Role of Boronic Acids in Modern Drug Discovery. [Link]

  • ResearchGate. (n.d.). Design and discovery of boronic acid drugs. [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. [Link]

Sources

A Senior Application Scientist's Guide to Solvent System Optimization for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of solvent system selection for the Suzuki-Miyaura cross-coupling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and instead offer a framework for rational solvent choice, grounded in mechanistic understanding and supported by illustrative data. The following sections will dissect the causal relationships between solvent properties and reaction outcomes, empowering you to optimize your synthetic routes and troubleshoot effectively.

Introduction: The Significance of the Benzoxazine Moiety and the Challenge of its Boronic Acid

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its incorporation into drug candidates often relies on robust cross-coupling methodologies, with the Suzuki-Miyaura reaction being a primary tool for C-C bond formation. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a key building block in this context.

However, like many heteroatom-containing boronic acids, its performance is exquisitely sensitive to reaction conditions, particularly the choice of solvent. The presence of the N-H group and the oxygen atom within the benzoxazine ring can lead to challenges such as catalyst inhibition, protodeboronation, and the formation of inactive boroxines. A carefully selected solvent system is paramount to mitigating these side reactions and achieving high yields and purity.

The Mechanistic Role of Solvents in the Suzuki-Miyaura Catalytic Cycle

The choice of solvent is not merely about dissolving reagents; it actively influences every stage of the Suzuki-Miyaura catalytic cycle. Understanding this influence is critical for rational optimization.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L n-X (Palladacycle) OxAdd->PdII Trans Transmetalation PdII->Trans [R²B(OH)₃]⁻ (Activated Boronate) PdII_R2 R¹-Pd(II)L n-R² Trans->PdII_R2 Boronate_out RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product) Product_out ArylHalide_in Boronic_in Base_in BoronicAcid R²-B(OH)₂ (Boronic Acid) ActivatedBoronate [R²B(OH)₃]⁻ (Boronate Complex) BoronicAcid->ActivatedBoronate Base Base (e.g., OH⁻) Base->ActivatedBoronate

Caption: The Suzuki-Miyaura catalytic cycle and the crucial base-mediated activation of the boronic acid.

  • Oxidative Addition: This is often the rate-determining step. The polarity of the solvent can influence the rate of this step. Polar aprotic solvents like DMF or MeCN can stabilize the transition state, potentially accelerating the reaction.[1][2]

  • Transmetalation: This step is highly sensitive to the solvent system. It requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][3][4] The presence of water is often crucial, as it can facilitate the formation of a palladium hydroxo complex, which reacts much faster with the boronic acid than the corresponding palladium halide complex.[2] A biphasic system (e.g., Toluene/Water) or a polar protic solvent can aid in dissolving the inorganic base and the boronic acid, promoting efficient transmetalation.[5]

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is generally less influenced by the solvent compared to the other two steps.[1][3]

Key Solvent Properties and Their Impact on the Reaction of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

The unique structure of our target boronic acid necessitates a careful consideration of the following solvent properties:

  • Polarity and Protic vs. Aprotic Nature: Polar solvents are generally required to dissolve the boronic acid and the base. However, highly polar protic solvents (like methanol or ethanol) can accelerate the undesired side reaction of protodeboronation , where the C-B bond is cleaved by a proton source, yielding the corresponding benzoxazine without the boron moiety.[6][7][8][9] This is a significant pathway for yield loss.

  • Coordinating Ability: Solvents like THF and Dioxane can coordinate to the palladium center. This can modulate the catalyst's reactivity and stability.

  • Water Content: As mentioned, a controlled amount of water is often beneficial, promoting the transmetalation step.[2][5] However, excessive water can lead to increased rates of protodeboronation.[6]

Comparative Performance in Standard Solvent Systems: An Illustrative Guide

While specific experimental data for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is not extensively published, we can construct an illustrative comparison based on established principles for similar heteroaromatic boronic acids. The following table represents expected outcomes from a model Suzuki-Miyaura coupling with 4-bromoanisole.

Model Reaction:

  • Aryl Halide: 4-bromoanisole (1.0 equiv)

  • Boronic Acid: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Temperature: 90 °C

  • Time: 12 h

Table 1: Illustrative Performance Data in Various Solvent Systems

Solvent System (v/v)Product Yield (%)Purity (by HPLC, %)Protodeboronation Byproduct (%)Rationale & Expected Observations
Toluene / H₂O (4:1)85985Good Performance. The biphasic system effectively dissolves the organic reagents in the toluene phase and the inorganic base in the aqueous phase. The interface facilitates the reaction. Water content is sufficient to promote transmetalation without excessive protodeboronation.
1,4-Dioxane / H₂O (4:1)92993Excellent Performance. Dioxane is a polar, aprotic solvent that is fully miscible with water. This creates a homogeneous reaction mixture, often leading to faster reaction rates and higher yields compared to biphasic systems. It is a common and reliable choice for Suzuki couplings.
Tetrahydrofuran (THF) / H₂O (4:1)78978Moderate Performance. THF is less polar than dioxane and has a lower boiling point, which may necessitate longer reaction times or sealed-vessel conditions to reach the optimal temperature. It can be a viable alternative but may be less efficient.
N,N-Dimethylformamide (DMF)659015Poor Performance. While DMF is a polar aprotic solvent that can accelerate oxidative addition, it is often problematic for boronic acids. Its higher polarity and potential for hydrolysis to dimethylamine and formic acid can significantly increase the rate of protodeboronation, leading to lower yields and purity.
Ethanol (EtOH) / H₂O (4:1)458530Very Poor Performance. The protic nature of ethanol, especially at elevated temperatures, leads to rapid protodeboronation of the electron-rich heteroaromatic boronic acid. This solvent system is generally not recommended for this class of substrate.

Recommended Experimental Protocol for Solvent Screening

To empirically determine the optimal solvent system for your specific application, a systematic screening process is essential. The following protocol provides a robust framework for this evaluation.

Experimental_Workflow cluster_workflow Solvent Screening Workflow Prep 1. Reagent Preparation - Weigh Aryl Halide - Weigh Boronic Acid - Weigh Base & Catalyst Setup 2. Reaction Setup - Add reagents to parallel reaction vials - Add stir bars Prep->Setup Solvent 3. Solvent Addition - Add pre-mixed solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, etc.) Setup->Solvent React 4. Reaction - Seal vials - Heat to 90 °C with stirring - Run for a set time (e.g., 12h) Solvent->React Workup 5. Quench & Workup - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) React->Workup Analysis 6. Analysis - Analyze organic phase by HPLC/LC-MS - Quantify product, starting materials, and byproducts Workup->Analysis

Caption: A systematic workflow for screening multiple solvent systems in parallel.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a series of identical reaction vials equipped with magnetic stir bars, add the aryl halide (e.g., 4-bromoanisole, 0.1 mmol, 1.0 equiv).

    • Add 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (0.12 mmol, 1.2 equiv).

    • Add the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.002 mmol, 2 mol%). It is recommended to prepare a stock solution of the catalyst and base in the chosen solvents to ensure accurate dispensing.

  • Solvent Addition:

    • To each vial, add 1.0 mL of the respective solvent system to be tested (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, etc.).

  • Reaction Execution:

    • Securely cap the vials.

    • Place the vials in a pre-heated reaction block or oil bath at the desired temperature (e.g., 90 °C).

    • Stir the reactions for a predetermined time (e.g., 12 hours). It is advisable to take time-point samples to monitor reaction progress.

  • Workup and Sample Preparation:

    • After the reaction is complete, cool the vials to room temperature.

    • Add an internal standard (e.g., biphenyl) in a known concentration to each vial for accurate quantification.

    • Add 1 mL of water and 1 mL of ethyl acetate to each vial.

    • Vortex the vials thoroughly and allow the layers to separate.

    • Carefully extract a sample from the organic (top) layer for analysis.

  • Analysis:

    • Analyze the organic samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Develop a method that provides good separation of the starting materials, the desired product, and the key protodeboronation byproduct (4-methyl-3,4-dihydro-2H-1,4-benzoxazine).

    • Calculate the yield of the product and the percentage of byproducts based on the integration of the peaks relative to the internal standard.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, the choice of solvent is a critical parameter that directly governs reaction efficiency and product purity.

  • Primary Recommendation: A mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) is the most promising starting point. This system provides a homogeneous environment that balances the solubility of all components while the controlled water content facilitates the crucial transmetalation step.

  • Alternative: Toluene/Water offers a robust biphasic alternative that is also highly effective and may be preferred in certain scale-up scenarios.

  • Solvents to Avoid: Protic solvents such as ethanol and highly polar aprotic solvents like DMF should be avoided due to their propensity to cause significant protodeboronation of the sensitive heteroaromatic boronic acid.

By applying the mechanistic principles and the systematic screening protocol outlined in this guide, researchers can confidently and efficiently optimize their reaction conditions, leading to higher yields, improved purity, and more robust synthetic outcomes in their drug discovery and development programs.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 55(34), 9818–9822. Available at: [Link]

  • Butters, M., et al. (2010). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 49(43), 7896-7907. Available at: [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

  • Giri, R., & Paton, R. S. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17484–17498. Available at: [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 9(7), 747-753. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., et al. (2015). A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids: Boronic Acid Mediated Reaction in the Solid State. Chemical Science, 6(6), 3652-3658. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid. As a preferred partner in your research, we are committed to providing information that ensures safety and procedural excellence in your laboratory. This guide is structured to deliver essential logistical information, grounded in established safety protocols and regulatory standards.

Core Principle: Proactive Hazard Assessment

Boronic acids are known to be skin and eye irritants and may cause respiratory irritation.[2][3][4] They act as Lewis acids and can form reversible complexes with diols.[5] The benzoxazine core, present in various bioactive molecules, also warrants careful handling to avoid inhalation, ingestion, or skin contact.[2] Therefore, all disposal procedures must prioritize minimizing exposure and preventing environmental release.

Hazard Profile Summary
PropertyHazard ConsiderationRationale & Primary Sources
Physical State Solid, likely a powder.[3]High risk of dust generation and inhalation.
Acute Toxicity Assume harmful if swallowed, inhaled, or in contact with skin.[2]General classification for boronic acid derivatives.
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4]A common characteristic of boronic acids.
Environmental Avoid release to the environment. Some related compounds are toxic to aquatic life.[6]Standard precaution for novel chemical entities.
Reactivity Incompatible with strong oxidizing agents.[2][7]Potential for vigorous, exothermic reactions.

Personnel Protection: Your First Line of Defense

Before handling the compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a critical control measure.[8]

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber).[3]

  • Eye/Face Protection : Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or spills, consider additional protective clothing to prevent skin exposure.[7]

  • Respiratory Protection : All handling of the solid material must be done in a certified chemical fume hood to prevent inhalation of dust.[9]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal route depends on the quantity of the waste. The U.S. Environmental Protection Agency (EPA) provides a framework for managing hazardous waste from its point of generation to final disposal.[10][11]

Diagram: Disposal Decision Workflow

G cluster_0 Start: Assess Waste cluster_1 Categorize Quantity cluster_2 Disposal Protocol cluster_3 Final Steps start Identify Waste: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is_spill Spill or Bulk (>5g)? start->is_spill small_quant Residual / Small Quantity (<5g) is_spill->small_quant No large_quant Bulk Quantity / Spill is_spill->large_quant Yes protocol_small Protocol A: Direct Collection small_quant->protocol_small protocol_large Protocol B: Spill Control & Collection large_quant->protocol_large collect_waste Collect in Labeled Hazardous Waste Container protocol_small->collect_waste protocol_large->collect_waste store_waste Store in Satellite Accumulation Area (SAA) collect_waste->store_waste dispose Arrange Pickup by EHS store_waste->dispose

Caption: Decision workflow for selecting the appropriate disposal protocol.

Protocol A: Disposal of Small Quantities and Empty Containers

This protocol is for residual amounts of the compound in vials or flasks.

  • Work Area : Perform all steps inside a certified chemical fume hood.

  • Rinsing : Triple rinse the container with a suitable organic solvent, such as methanol or acetone.

  • Collect Rinsate : The solvent rinsate is considered hazardous waste. Collect it in a designated, sealed, and properly labeled waste container for non-halogenated organic solvents.

  • Container Disposal : Once triple-rinsed, deface the original label on the empty container and dispose of it as regular laboratory glass waste, unless institutional policy dictates otherwise.[1]

Protocol B: Disposal of Bulk Quantities and Spills

This protocol applies to unused product or material from a spill.

  • Control and Contain : For spills, immediately restrict access to the area. Ensure the spill is contained and does not enter drains.[4]

  • Decontamination (Optional Pre-treatment) : While not a substitute for proper disposal, converting the boronic acid to a less hazardous form can be considered. A basic wash can convert boronic acids to their more water-soluble boronate salts.[12] However, for solid waste, this is often impractical. The primary method should be direct collection.

  • Collection : Carefully sweep the solid material into a designated hazardous waste container. Use non-sparking tools. Avoid generating dust.[13] If a liquid is used to clean the area, use an inert absorbent material (e.g., sand, vermiculite) to collect the residue.[4]

  • Packaging : Place the collected material into a robust, sealable container.

  • Labeling : The container must be labeled in accordance with EPA and OSHA regulations. The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid"

    • The associated hazards (e.g., Irritant, Harmful)[10]

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal by a licensed hazardous waste vendor.[14] Never dispose of this chemical down the drain or in regular trash.[1][11]

Spill Management Protocol

Immediate and correct response to a spill is critical for laboratory safety.

Diagram: Small Spill Cleanup Workflow

G start Spill Occurs alert Alert Personnel Restrict Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill (Prevent Spread) ppe->contain collect Gently Sweep Solid OR Use Absorbent Material contain->collect package Place in Labeled Hazardous Waste Container collect->package clean Decontaminate Area with Soap and Water package->clean dispose Store Waste in SAA Contact EHS for Pickup clean->dispose

Caption: Step-by-step workflow for cleaning up a minor laboratory spill.

Regulatory Compliance

All disposal activities must comply with federal and local regulations. Key U.S. regulations include:

  • OSHA Hazard Communication Standard (29 CFR 1910.1200) : Ensures that hazards of all chemicals are evaluated and that this information is conveyed to employers and employees.[8][15]

  • EPA Resource Conservation and Recovery Act (RCRA) : Governs the disposal of solid and hazardous waste.[11] Academic laboratories may operate under the alternative requirements of Subpart K (40 CFR part 262), which provides specific guidelines for managing laboratory hazardous waste.[16]

By adhering to this guide, you ensure the safe and compliant disposal of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, protecting yourself, your colleagues, and the environment.

References

  • Vertex AI Search. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.
  • Vertex AI Search. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
  • Vertex AI Search. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2009, February 5). SAFETY DATA SHEET: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
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  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2008, November 4). SAFETY DATA SHEET: Methylboronic acid.
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  • Biosynth. (2023, April 6). Safety Data Sheet.
  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET: 2H-1,4-Benzoxazin-3(4H)-one.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • BLDpharm. (4-Methyl-3,4-dihydro-2H-benzo[b][17][18]oxazin-7-yl)boronic acid. Retrieved from

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • SiliCycle. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! : r/chemistry.
  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Accounts of Chemical Research. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.
  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?.
  • PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Wikipedia. Boronic acid.

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Personal protective equipment for handling 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

The causality behind the stringent protocols outlined below is rooted in the potential hazards associated with boronic acids as a class. These can include skin, eye, and respiratory irritation.[2][3][4][5] Furthermore, as with many fine chemicals, the full toxicological profile of a novel compound like this may not be completely elucidated. Therefore, a cautious and well-documented approach is paramount to ensuring the safety of all laboratory personnel.

I. Hazard Assessment and Engineering Controls

Before any manipulation of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, a thorough risk assessment is mandatory. This compound should be treated as a potentially hazardous substance.

Primary Engineering Control: The Chemical Fume Hood

All work involving the solid or solutions of this compound must be conducted within a certified chemical fume hood.[6][7] This primary engineering control is non-negotiable and serves to minimize the inhalation of any airborne particulates or vapors. The sash should be kept at the lowest practical height to maximize capture efficiency.

II. Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the minimum required PPE for handling 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[8][9][10]Boronic acid dust can be a severe eye irritant. Goggles provide a seal against airborne particles, while the face shield offers a broader barrier against splashes during solution preparation or transfer.
Hand Protection Nitrile gloves.[6][8][9]Nitrile provides good resistance to a wide range of chemicals for incidental contact. For prolonged handling or in the event of a spill, double-gloving is recommended. Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.[8]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.[7][8]This is the minimum standard for any laboratory work. The lab coat should be fully buttoned to provide a barrier against spills.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.[2][8]Required when handling the solid compound outside of a fume hood (e.g., during weighing). This prevents the inhalation of fine dust particles which can cause respiratory tract irritation.[2][8]
III. Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation and Weighing:

  • Designate a specific area within the chemical fume hood for handling the compound.

  • Before weighing, ensure the analytical balance is clean and placed in a draft-shielded enclosure if possible.

  • Don all required PPE, including respiratory protection if weighing outside of a fume hood.

  • Carefully transfer the desired amount of the solid compound from the stock bottle to a tared weigh boat or vial using a clean spatula. Minimize the creation of dust.

  • Securely close the stock bottle immediately after use.

2. Dissolution and Reaction Setup:

  • Perform all dissolutions within the chemical fume hood.

  • Add the solvent to the vessel containing the weighed solid. Never the other way around, to prevent splashing.

  • If the dissolution is exothermic, add the solvent slowly and allow the solution to cool as needed.

  • Once dissolved, the solution can be transferred to the reaction vessel using appropriate volumetric glassware.

3. Post-Reaction Work-up and Purification:

  • All subsequent steps, including quenching, extraction, and chromatography, should be carried out within the fume hood.

  • Be mindful of potential pressure build-up during quenching and extractions.

IV. Spill and Emergency Procedures

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if you feel unwell.

  • If the spill is small and contained within the fume hood, you may clean it up if you are trained to do so.

    • Wear appropriate PPE, including double gloves.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the absorbed material into a labeled waste container.

    • Decontaminate the area with an appropriate solvent.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][11] Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][11] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately.[2] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

V. Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • All solid waste contaminated with 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid (e.g., weigh boats, gloves, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[12]

  • Consult your institution's EHS guidelines for specific disposal procedures.[12]

VI. Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Store 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[6][13]

  • Keep it away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be clearly marked with the appropriate hazard warnings.

Visual Workflow: Safe Handling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_start Start: Obtain Compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weighing Weigh Solid Compound don_ppe->weighing exposure Personal Exposure don_ppe->exposure dissolution Dissolve in Solvent weighing->dissolution spill Spill Occurs weighing->spill weighing->exposure reaction Perform Reaction dissolution->reaction dissolution->spill dissolution->exposure decontaminate Decontaminate Work Area reaction->decontaminate reaction->spill waste_disposal Dispose of Waste decontaminate->waste_disposal doff_ppe Doff PPE waste_disposal->doff_ppe cleanup_end End doff_ppe->cleanup_end spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid Protocol exposure->exposure_response

Caption: A flowchart illustrating the key steps for the safe handling of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, from preparation to disposal, including emergency protocols.

References

  • (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-YL)BORONIC ACID | CAS 499769-86-7.
  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025-04-26).
  • Boric Acid - IsoLab.
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem.
  • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid pinacol ester - CymitQuimica.
  • 499769-86-7|(4-Methyl-3,4-dihydro-2H-benzo[b][1][8]oxazin-7-yl)boronic acid - BLDpharm. Available from:

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
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  • BLD Pharmatech.
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  • SAFETY DATA SHEET.
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  • (4-Methyl-4a,5-dihydroquinolin-7-yl)boronic acid | C10H12BNO2 - PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.